molecular formula C72H114NNaO20 B13792117 Fungizone intravenous

Fungizone intravenous

Cat. No.: B13792117
M. Wt: 1336.7 g/mol
InChI Key: PUERJYOEVHMCES-MGUQVWONSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fungizone Intravenous is a research-grade formulation containing Amphotericin B, a polyene antifungal antibiotic derived from Streptomyces nodosus . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications. In a research context, this compound is a critical tool for studying a broad spectrum of fungal pathogens. It exhibits a high order of in vitro activity against many species, including Histoplasma capsulatum , Coccidioides immitis , Candida species, Blastomyces dermatitidis , Cryptococcus neoformans , and Aspergillus fumigatus . Its primary mechanism of action involves binding to ergosterol, the principal sterol in the fungal cell membrane . This binding disrupts membrane integrity, causing changes in permeability and leakage of intracellular components, leading to fungal cell death . Investigations into its efficacy and toxicity often utilize it as a benchmark against which newer antifungal formulations and combination therapies are evaluated . The pharmacological profile of Amphotericin B is characterized by high protein binding and a slow, multi-phase elimination from the system, which are important considerations for experimental design . Researchers value this compound for its potent, fungicidal activity and the low incidence of resistance observed in many susceptible fungi, making it a cornerstone agent for in vitro and in vivo antifungal studies .

Properties

Molecular Formula

C72H114NNaO20

Molecular Weight

1336.7 g/mol

IUPAC Name

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,37-heptahydroxy-15,16,17,18-tetramethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C48H75NO16.C24H40O4.Na/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(64-47-45(58)43(49)44(57)32(5)63-47)25-40-42(46(59)60)39(55)27-48(61,65-40)26-35(52)23-38(54)37(53)21-20-33(50)22-34(51)24-41(56)62-31(4)30(3)29(28)2;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h6-19,28-40,42-45,47,50-55,57-58,61H,20-27,49H2,1-5H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;;/t28-,29+,30+,31-,32+,33+,34+,35-,36-,37+,38+,39-,40-,42+,43-,44+,45-,47-,48+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1

InChI Key

PUERJYOEVHMCES-MGUQVWONSA-M

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1C)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1C)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Fungizone® (Amphotericin B) in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungizone®, the deoxycholate formulation of amphotericin B (AmB), has been a critical therapeutic agent for severe, life-threatening systemic fungal infections for over six decades. Its broad-spectrum fungicidal activity and a low incidence of acquired resistance underscore its enduring clinical importance. The efficacy of amphotericin B stems from a multi-pronged attack on fundamental cellular processes in eukaryotic fungal cells. This technical guide provides a detailed exploration of the core mechanisms of action of amphotericin B, focusing on its interaction with the fungal cell membrane, the induction of oxidative stress, and its immunomodulatory effects. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and experimental workflows.

Primary Mechanism of Action: Ergosterol-Dependent Membrane Permeabilization

The principal and most well-understood mechanism of amphotericin B's fungicidal activity is its ability to compromise the integrity of the fungal cell membrane. This action is predicated on the specific interaction between amphotericin B and ergosterol (B1671047), the primary sterol component of fungal cell membranes.

Ergosterol Binding and Pore Formation

Amphotericin B is an amphipathic molecule containing a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyol region. This structure facilitates its insertion into the lipid bilayer of the fungal cell membrane. It exhibits a significantly higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity against fungi.

Upon binding to ergosterol, amphotericin B molecules self-assemble to form transmembrane channels or pores. These pores have a hydrophilic interior and a hydrophobic exterior, allowing the leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and other small molecules from the cytoplasm. This rapid efflux of intracellular components disrupts the electrochemical gradient, leading to metabolic arrest and ultimately, cell death. A more recent "sterol sponge" model proposes that amphotericin B aggregates can extract ergosterol from the membrane, causing widespread membrane disruption independent of discrete pore formation.

Quantitative Data: Concentration-Dependent Effects on Fungal Viability

The fungicidal activity of amphotericin B is concentration-dependent. The minimum inhibitory concentration (MIC) and the rate of killing vary among different fungal species.

Table 1: Concentration-Dependent Killing Kinetics of Amphotericin B against Candida albicans

AmB Concentration (µg/mL)Time to 99.9% Killing (h)Reference Strain
0.5> 10ATCC 90028
1.0~ 6ATCC 90028
2.0~ 4ATCC 90028
4.0~ 2ATCC 90028

Table 2: Concentration-Dependent Killing Kinetics of Amphotericin B against Aspergillus fumigatus

AmB Concentration (x MIC)Log10 CFU Reduction (at 4h)Reference Strain
1~ 0.2Clinical Isolate
2~ 0.3Clinical Isolate
5~ 0.4Clinical Isolate
10~ 0.4Clinical Isolate
Experimental Protocol: Fungal Cell Membrane Permeabilization Assay

This protocol describes a method to assess membrane permeabilization in fungal cells using the fluorescent dye SYTOX Green. SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membrane of live cells but readily enters cells with compromised membranes, exhibiting a significant increase in fluorescence upon binding to nucleic acids.

Objective: To quantify the extent of membrane damage in fungal cells upon exposure to amphotericin B.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Amphotericin B stock solution

  • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Dispense 100 µL of the cell suspension into the wells of a 96-well microplate.

    • Add varying concentrations of amphotericin B to the wells. Include a no-drug control and a positive control (e.g., heat-killed cells or cells treated with a known membrane-permeabilizing agent).

    • Add SYTOX Green to each well at a final concentration of 1 µM.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a desired time course (e.g., 30, 60, 120 minutes).

    • Measure the fluorescence intensity at each time point using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only buffer and SYTOX Green.

    • Normalize the fluorescence of treated cells to the fluorescence of the positive control (representing 100% permeabilization).

    • Plot the percentage of permeabilization as a function of amphotericin B concentration and time.

Workflow Diagram: Membrane Permeabilization Assay

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_measure Measurement cluster_analysis Data Analysis prep1 Grow Fungal Culture prep2 Harvest & Wash Cells prep1->prep2 prep3 Resuspend in PBS prep2->prep3 assay1 Dispense Cells into 96-well Plate prep3->assay1 assay2 Add Amphotericin B (Varying Concentrations) assay1->assay2 assay3 Add SYTOX Green assay2->assay3 measure1 Incubate at 37°C assay3->measure1 measure2 Measure Fluorescence measure1->measure2 analysis1 Background Subtraction measure2->analysis1 analysis2 Normalization analysis1->analysis2 analysis3 Plot Results analysis2->analysis3

Workflow for assessing fungal membrane permeabilization.

Secondary Mechanism: Induction of Oxidative Stress

Beyond direct membrane disruption, amphotericin B induces the production of reactive oxygen species (ROS) within fungal cells, leading to significant oxidative stress. This oxidative burst contributes to the drug's fungicidal activity by damaging cellular components such as proteins, lipids, and nucleic acids. The precise mechanism of ROS induction is not fully elucidated but is thought to involve the auto-oxidation of amphotericin B and the disruption of mitochondrial function.

Quantitative Data: ROS Production

The generation of ROS in response to amphotericin B can be quantified using fluorescent probes.

Table 3: Amphotericin B-Induced ROS Production in Candida Species

Fungal SpeciesAmB Concentration (µg/mL)Fold Increase in ROS (vs. Control)
Candida albicans1~ 4-fold
Candida glabrata1~ 3.5-fold
Candida parapsilosis1~ 3-fold

Note: Data is representative and can vary based on the specific strain and experimental conditions.

Experimental Protocol: Measurement of Intracellular ROS

This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Objective: To quantify the generation of intracellular ROS in fungal cells following treatment with amphotericin B.

Materials:

  • Fungal cell culture

  • Amphotericin B stock solution

  • DCFH-DA solution (e.g., from Thermo Fisher Scientific)

  • PBS

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the mid-logarithmic phase.

    • Harvest, wash, and resuspend the cells in PBS as described in the previous protocol.

  • Probe Loading:

    • Incubate the cell suspension with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark to allow for probe uptake and deacetylation.

    • Wash the cells twice with PBS to remove excess extracellular probe.

    • Resuspend the cells in PBS.

  • Treatment and Measurement:

    • Dispense the probe-loaded cells into a 96-well plate.

    • Add varying concentrations of amphotericin B. Include a no-drug control and a positive control for ROS induction (e.g., H₂O₂).

    • Immediately measure the baseline fluorescence and then monitor the fluorescence intensity over time at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Express the results as a fold increase in fluorescence relative to the untreated control at each time point.

Workflow Diagram: ROS Measurement Assay

ros_workflow cluster_prep Cell & Probe Preparation cluster_assay Treatment & Measurement cluster_analysis Data Analysis prep1 Grow Fungal Culture prep2 Load with DCFH-DA prep1->prep2 prep3 Wash to Remove Excess Probe prep2->prep3 assay1 Dispense Cells into 96-well Plate prep3->assay1 assay2 Add Amphotericin B assay1->assay2 assay3 Measure Fluorescence Over Time assay2->assay3 analysis1 Background Subtraction assay3->analysis1 analysis2 Calculate Fold Increase vs. Control analysis1->analysis2

Workflow for measuring intracellular reactive oxygen species.

Tertiary Mechanism: Immunomodulatory Effects

Amphotericin B possesses potent immunomodulatory properties, influencing the host's innate and adaptive immune responses. This activity can contribute to both the antifungal efficacy and the toxicity of the drug.

Toll-Like Receptor (TLR) Signaling

Amphotericin B is recognized by Toll-like receptor 2 (TLR2) and CD14 on the surface of innate immune cells such as macrophages and monocytes. This recognition triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and chemokines.

Signaling Pathway: Amphotericin B-Induced TLR Signaling

tlr_pathway AmB Amphotericin B TLR2 TLR2 AmB->TLR2 CD14 CD14 AmB->CD14 MyD88 MyD88 TLR2->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Gene Transcription

Amphotericin B-induced TLR2 signaling pathway.
Quantitative Data: Cytokine Release

The activation of immune cells by amphotericin B results in the release of various cytokines.

Table 4: Cytokine Production by Human Mononuclear Cells in Response to Amphotericin B

CytokineAmB Concentration (µg/mL)Fold Increase in Production (vs. Control)
TNF-α1~ 5-fold
IL-1β1~ 3-fold
IL-61~ 10-fold

Note: Data is representative and can vary based on donor cells and experimental conditions.

Experimental Protocol: Cytokine Profiling in Macrophages

This protocol describes the measurement of cytokine secretion from macrophages treated with amphotericin B using an enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the production of pro-inflammatory cytokines by macrophages in response to amphotericin B.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages

  • Amphotericin B stock solution

  • Lipopolysaccharide (LPS) as a positive control

  • Cell culture medium and supplements

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture macrophages in appropriate conditions.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of amphotericin B. Include an untreated control and an LPS-treated positive control.

    • Incubate for a specified period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

  • ELISA:

    • Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve using recombinant cytokine standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

Conclusion

The mechanism of action of amphotericin B is a complex interplay of direct membrane disruption, induction of oxidative stress, and modulation of the host immune response. Its primary fungicidal effect is unequivocally linked to its high affinity for ergosterol, leading to the formation of pores and a catastrophic loss of membrane integrity. The secondary mechanisms of ROS production and immunomodulation further contribute to its potent antifungal activity. A thorough understanding of these multifaceted mechanisms is crucial for the rational design of new antifungal drugs with improved efficacy and a more favorable safety profile, as well as for optimizing the clinical use of existing amphotericin B formulations. This guide provides a foundational framework for researchers and drug development professionals engaged in the ongoing effort to combat life-threatening fungal infections.

The Dawn of a Fungal Foe's Demise: A Technical History of Fungizone® (Amphotericin B deoxycholate)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, mechanism, and foundational experimental protocols of the pioneering systemic antifungal agent, Amphotericin B, commercially known as Fungizone.

Executive Summary

For decades, systemic fungal infections posed a formidable and often fatal challenge to clinicians. The discovery of Amphotericin B in the mid-20th century marked a pivotal turning point, offering the first effective therapeutic agent against a wide array of invasive mycoses. Produced by the soil bacterium Streptomyces nodosus, this polyene macrolide antibiotic, despite its significant toxicity, became the "gold standard" against which all subsequent antifungals were measured. This guide provides a detailed technical account of the history of Amphotericin B, from the initial isolation of its producing organism to the development of its first commercial formulation, Fungizone®. It delineates the core experimental methodologies of its discovery, its mechanism of action, and the quantitative measures of its efficacy, offering a foundational understanding for professionals in the field of antifungal research and development.

Discovery and Commercialization: A Historical Timeline

The journey of Fungizone began with a soil sample from the Orinoco River region in Venezuela. In 1955, researchers at the Squibb Institute for Medical Research isolated a novel filamentous bacterium, Streptomyces nodosus, from this sample.[1] This organism was found to produce two antifungal substances, named amphotericin A and amphotericin B. Of the two, amphotericin B demonstrated significantly greater in vivo antifungal activity and was selected for further development.[1]

The challenge of its complete insolubility in water was overcome by formulating it with the bile acid sodium deoxycholate, which formed a colloidal dispersion suitable for intravenous administration.[2][3][4] This formulation was licensed for medical use in 1958 and became commercially available as Fungizone®.[3][5] For nearly three decades, until the advent of the azole antifungals in the 1980s, it remained the sole effective therapy for severe systemic fungal diseases.[1]

Experimental Protocols

The foundational research on Amphotericin B involved a series of now-classic microbiology and biochemistry protocols.

Isolation of Streptomyces nodosus

While the precise 1955 protocol is not detailed in available literature, a general methodology for isolating Streptomyces from soil provides a representative workflow.

Objective: To isolate pure cultures of Streptomyces species from a soil sample.

Methodology:

  • Sample Preparation: 1 gram of a soil sample is suspended in 100 mL of a sterile 0.9% NaCl solution.

  • Incubation: The suspension is incubated at 28°C for 30 minutes in an orbital shaker (180 rpm) to dislodge bacterial spores from soil particles.

  • Serial Dilution: A series of tenfold dilutions of the soil suspension is prepared in sterile saline.

  • Plating: Aliquots of the dilutions are spread onto selective media, such as Actinomycete Isolation Agar (AIA) or Kuster's Isolation Medium. These media often contain antifungal agents like cycloheximide (B1669411) to inhibit fungal growth.

  • Incubation: Plates are incubated at 28°C for 7-10 days.

  • Identification: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, pigmented, and often with aerial mycelia) are selected for subculturing to obtain pure isolates.[6]

Fermentation for Amphotericin B Production

Large-scale production of Amphotericin B is achieved through submerged fermentation of S. nodosus. The following is a composite protocol based on various optimized fermentation studies.

Objective: To cultivate S. nodosus under conditions that maximize the yield of Amphotericin B.

Methodology:

  • Seed Culture: A two-stage seed culture is typically prepared.

    • Stage 1 (Flask): A medium containing peptone (15 g/L), glucose (10 g/L), yeast extract (10 g/L), NaCl (5 g/L), and CaCO₃ (1 g/L) is inoculated with S. nodosus and incubated at 26-28°C for 48 hours with shaking.[7][8][9]

    • Stage 2 (Seed Bioreactor): The flask culture is transferred to a larger seed bioreactor containing a richer medium (e.g., soybean flour, corn flour, NaCl) and cultivated for another 48 hours with controlled temperature, aeration, and agitation.[7]

  • Production Fermentation (Large-Scale Bioreactor):

    • Medium: A production medium consisting of a primary carbon source (e.g., glucose 7%) and nitrogen source (e.g., cottonseed meal 2.5%), along with salts like CaCO₃ and K₂HPO₄, is sterilized in a large bioreactor (e.g., 50-ton).[8][9]

    • Inoculation: The seed culture is transferred to the production bioreactor.

    • Fermentation Conditions: The fermentation is run for 96-144 hours with tightly controlled parameters:

      • Temperature: Maintained at 26-28°C.[7][10]

      • pH: Maintained between 6.5 and 7.2.[8][9]

      • Aeration & Agitation: Controlled to ensure sufficient dissolved oxygen for antibiotic synthesis.[7]

Extraction and Purification of Amphotericin B

Post-fermentation, the Amphotericin B must be extracted from the mycelia and purified.

Objective: To isolate and purify crystalline Amphotericin B from the fermentation broth.

Methodology:

  • Mycelial Harvest: The mycelia are collected from the broth by filtration or centrifugation.[7]

  • Solvent Extraction: The dried mycelia are extracted with a solvent such as methanol (B129727) or acetone (B3395972).[7][11] A patent describes a process where the extraction is performed with acetone or methanol saturated with sodium iodide or sodium thiocyanate (B1210189) to solubilize the Amphotericin B.[11]

  • Filtration: The extract is filtered to remove insoluble cellular debris.[11]

  • Crystallization: The filtered extract is added to a specific solvent mixture (e.g., N,N-dimethylformamide, water, and methanol). The slurry is heated (e.g., to 50-52°C) to promote the transformation of amorphous Amphotericin B into a crystalline form.[11] Seeding with existing Amphotericin B crystals can facilitate this process.[11]

  • Recovery: The purified crystals are recovered by filtration or centrifugation, washed, and dried.[7][11]

In Vitro Antifungal Susceptibility Testing

The efficacy of Amphotericin B against various fungal pathogens is quantified using Minimum Inhibitory Concentration (MIC) assays. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol.

Objective: To determine the minimum concentration of Amphotericin B that inhibits the visible growth of a fungal isolate.

Methodology:

  • Medium Preparation: RPMI 1640 medium is buffered to pH 7.0 with MOPS buffer.[12][13]

  • Drug Dilution: Serial twofold dilutions of Amphotericin B are prepared in the medium in a 96-well microtiter plate. The typical concentration range tested is 0.03 to 16 µg/mL.[12][14]

  • Inoculum Preparation: Fungal isolates are grown on agar, and a suspension of conidia or yeast cells is prepared and adjusted to a standard concentration (e.g., 0.5–2.5 x 10³ cells/mL).[15]

  • Inoculation: The wells of the microtiter plate are inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 72 hours, depending on the fungus.[13]

  • MIC Determination: The MIC is read visually as the lowest concentration of Amphotericin B that causes complete (100%) inhibition of growth compared to a drug-free control well.[12][16]

Quantitative Data Summary

The broad-spectrum activity of Fungizone is a hallmark of its clinical utility. The following tables summarize its in vitro activity against key fungal pathogens and comparative toxicity data.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Amphotericin B Against Common Fungal Pathogens
Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.125 - 10.250.5
Candida glabrata0.25 - 20.5 - 11 - 2
Candida parapsilosis0.125 - 10.250.5
Candida krusei0.25 - 212
Cryptococcus neoformans0.125 - 10.250.5
Aspergillus fumigatus0.25 - 211
Aspergillus flavus0.5 - 1612
Aspergillus terreus0.5 - ≥824
Fusarium spp.1 - 828
Zygomycetes (e.g., Rhizopus, Mucor)0.125 - 20.51

(Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.[12][17][18][19])

Table 2: Comparative Toxicity of Amphotericin B Formulations from Clinical Trials
Adverse EventAmphotericin B deoxycholate (Fungizone®)Liposomal Amphotericin B (AmBisome®)Risk Ratio (95% CI)
Serum Creatinine Increase (Nephrotoxicity)Higher IncidenceLower Incidence0.49 (0.40 to 0.59)
Infusion-Related FeverHigher IncidenceLower Incidence0.39 (0.28 to 0.55)
Infusion-Related Chills/RigorsHigher IncidenceLower Incidence0.27 (0.15 to 0.48)
NauseaHigher IncidenceLower Incidence0.50 (0.35 to 0.72)
VomitingHigher IncidenceLower Incidence0.51 (0.27 to 0.95)

(Data from a meta-analysis of 10 studies comparing deoxycholate and liposomal formulations, demonstrating the significantly improved safety profile of the latter.[20])

Mechanism of Action and Associated Pathways

Amphotericin B exerts its fungicidal effect through a dual mechanism: direct membrane disruption and induction of oxidative stress.

Primary Mechanism: Ergosterol Binding and Pore Formation

The principal mechanism of action involves the high affinity of Amphotericin B for ergosterol, the primary sterol in fungal cell membranes.[1] This interaction is foundational to its antifungal activity.[21] In contrast, it has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity, albeit imperfectly.[1][22]

Upon binding to ergosterol, multiple Amphotericin B molecules aggregate to form transmembrane pores or channels.[1][22] These pores disrupt the integrity of the fungal cell membrane, leading to a rapid leakage of essential intracellular monovalent ions, such as potassium (K⁺), sodium (Na⁺), and protons (H⁺).[1] This massive ion efflux leads to depolarization of the membrane, disruption of cellular pH gradients, and ultimately, cell death.[23][24]

cluster_membrane AmB Amphotericin B (Fungizone) Ergosterol Ergosterol (Fungal Membrane) AmB->Ergosterol Binds with high affinity Pore Transmembrane Pore Formation Ergosterol->Pore Induces aggregation Membrane Fungal Cell Membrane Leakage Rapid Ion Leakage (K+, Na+, H+) Pore->Leakage Disrupts permeability Death Fungal Cell Death Leakage->Death Causes metabolic collapse

Primary Mechanism: Ergosterol Binding and Pore Formation.
Secondary Mechanism: Induction of Oxidative Stress

In addition to forming pores, Amphotericin B induces significant oxidative stress within the fungal cell.[1] The accumulation of reactive oxygen species (ROS) is a universal action mechanism against pathogenic yeasts and contributes to the drug's fungicidal effect.[24][25] This oxidative burst is thought to arise from the auto-oxidation of the Amphotericin B molecule itself and potentially through the disruption of mitochondrial function.[21][22][24][25] The resulting ROS cause widespread damage to vital cellular components, including proteins, lipids, and DNA, further contributing to cell death.[23][25]

AmB Amphotericin B Mitochondria Mitochondrial Dysfunction AmB->Mitochondria Disrupts function ROS Increased ROS (Reactive Oxygen Species) AmB->ROS Induces auto-oxidation Mitochondria->ROS Generates Damage Oxidative Damage to: - Proteins - Lipids - DNA ROS->Damage Causes Death Fungal Cell Death Damage->Death Contributes to

Secondary Mechanism: Induction of Oxidative Stress.

Conclusion and Future Perspectives

The discovery and development of Fungizone® represent a landmark achievement in medical history, providing the first potent weapon against life-threatening systemic fungal infections. The foundational experimental work, from soil screening to fermentation and clinical application, established a paradigm for antibiotic discovery. While the significant toxicity of the original deoxycholate formulation spurred the development of safer lipid-based delivery systems, the core molecule, Amphotericin B, remains a vital component of the antifungal arsenal (B13267) due to its broad spectrum and low incidence of resistance.[1][5][26] Understanding its history, the technical details of its development, and its dual mechanisms of action provides an essential framework for the ongoing search for novel, more effective, and safer antifungal therapies.

References

Fungizone® (Amphotericin B): A Technical Guide to its Spectrum of Activity Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungizone®, the brand name for amphotericin B, has been a cornerstone in the treatment of severe systemic fungal infections for decades. Its broad spectrum of activity and fungicidal nature make it a critical tool in the infectious disease armamentarium. This technical guide provides an in-depth analysis of Fungizone's activity against a wide range of fungal pathogens, detailing its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug development and microbiological research.

Introduction

Amphotericin B, a polyene macrolide antibiotic derived from Streptomyces nodosus, remains a vital agent for treating life-threatening fungal infections.[1] Its intravenous formulation, Fungizone®, is utilized for a variety of invasive mycoses, including aspergillosis, cryptococcosis, systemic candidiasis, and infections caused by endemic fungi.[1][2] Despite the development of newer antifungal agents, the potent and broad-spectrum activity of amphotericin B, coupled with a low incidence of acquired resistance, ensures its continued clinical relevance.[2] This guide delves into the technical aspects of Fungizone's antifungal profile, providing the detailed data and methodologies required for advanced research and development.

Mechanism of Action

The primary mechanism of action of amphotericin B involves its high affinity for ergosterol (B1671047), the principal sterol in fungal cell membranes.[2][3][4] This interaction leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.[2][3] This disruption results in the leakage of essential intracellular ions, such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-), ultimately leading to fungal cell death.[2]

Recent research has further elucidated this mechanism, suggesting that amphotericin B may also kill yeast by simply binding to and extracting ergosterol from the membrane, a process that disrupts vital cellular functions independent of channel formation.[4][5] This "sterol sponge" model proposes that by sequestering ergosterol, amphotericin B disrupts the function of ergosterol-dependent proteins and membrane domains.[3]

Furthermore, evidence suggests that amphotericin B induces oxidative stress within fungal cells through the production of reactive oxygen species (ROS).[6][7][8] This oxidative damage contributes to its fungicidal activity, though the precise contribution to the drug's overall effectiveness is still under investigation.[2][6] The accumulation of free radicals can cause damage to essential cellular components like membranes, proteins, and DNA, leading to cell death.[8]

Amphotericin B Mechanism of Action cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects cluster_outcome Outcome Ergosterol Ergosterol Pore_Formation Pore Formation & Ion Channel Assembly Ergosterol->Pore_Formation Ergosterol_Extraction Ergosterol Extraction (Sterol Sponge) Ergosterol->Ergosterol_Extraction AmB_Membrane Amphotericin B AmB_Membrane->Ergosterol Binds to Oxidative_Stress Induction of Reactive Oxygen Species (ROS) AmB_Membrane->Oxidative_Stress Induces Ion_Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore_Formation->Ion_Leakage Membrane_Disruption Membrane Disruption Ergosterol_Extraction->Membrane_Disruption Cellular_Damage Damage to Proteins, DNA, and Lipids Oxidative_Stress->Cellular_Damage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Membrane_Disruption->Cell_Death Cellular_Damage->Cell_Death

Fig. 1: Mechanism of Action of Amphotericin B

Spectrum of Activity: Quantitative Data

The in vitro activity of Fungizone is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for Fungizone against a variety of clinically important fungal pathogens.

Table 1: In Vitro Activity of Fungizone (Amphotericin B) against Candida Species

SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.125 - 10.125 - 0.250.5 - 1
Candida glabrata0.125 - 10.25 - 11 - 2
Candida parapsilosis0.125 - 10.51
Candida tropicalis0.125 - 10.251
Candida krusei0.125 - 10.51

Data compiled from multiple sources.[9][10][11][12]

Table 2: In Vitro Activity of Fungizone (Amphotericin B) against Aspergillus Species

SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus0.12 - 20.5 - 11 - 2
Aspergillus flavus0.5 - 212
Aspergillus niger0.125 - 212
Aspergillus terreus1 - >161 - 22 - >16

Data compiled from multiple sources.[13][14][15][16]

Table 3: In Vitro Activity of Fungizone (Amphotericin B) against Other Clinically Important Fungi

SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cryptococcus neoformans0.25 - 10.5 - 11
Zygomycetes (e.g., Rhizopus, Mucor)0.03 - >160.241
Blastomyces dermatitidis≤0.03 - 10.250.5
Coccidioides immitis0.125 - >160.51
Histoplasma capsulatum0.06 - 10.250.5

Data compiled from multiple sources.[17][18][19][20][21][22][23][24]

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The two most widely recognized protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27-A4 for Yeasts)

The CLSI M27-A4 document provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.[25][26][27][28]

Key Methodological Steps:

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.[25]

  • Antifungal Agent Preparation: A stock solution of amphotericin B is prepared and serially diluted in the test medium to achieve the desired final concentrations.

  • Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[29]

  • Incubation: The microdilution plates are incubated at 35°C. For Candida species, readings are taken at 24 hours. For Cryptococcus species, a 72-hour incubation is required.[25][30]

  • Endpoint Determination: The MIC is determined as the lowest concentration of amphotericin B that causes a complete inhibition of visual growth.[30]

EUCAST Broth Microdilution Method (E.DEF 7.3.2 for Yeasts)

The EUCAST E.DEF 7.3.2 document outlines the definitive method for determining the MIC of antifungal agents for yeasts.[31][32][33]

Key Methodological Steps:

  • Medium Preparation: RPMI 1640 medium supplemented with 2% glucose is used.

  • Antifungal Agent Preparation: Similar to the CLSI method, stock solutions are prepared and serially diluted.

  • Inoculum Preparation: A suspension of yeast colonies is prepared in sterile water and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum size of 1-5 x 10⁵ cells/mL.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.

  • Endpoint Determination: The MIC is read as the lowest drug concentration that causes a significant reduction in growth (≥90%) compared to the drug-free control well.[32]

Antifungal Susceptibility Testing Workflow start Start prep_culture Prepare Pure Fungal Culture (e.g., on Sabouraud Dextrose Agar) start->prep_culture prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland or Spectrophotometrically) prep_culture->prep_inoculum inoculate_plate Inoculate Microdilution Plate with Fungal Suspension and Antifungal Dilutions prep_inoculum->inoculate_plate prep_antifungal Prepare Serial Dilutions of Amphotericin B prep_antifungal->inoculate_plate incubate Incubate at 35-37°C (24h for Candida, 72h for Cryptococcus) inoculate_plate->incubate read_results Read MIC Endpoint (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Fig. 2: Generalized Antifungal Susceptibility Testing Workflow

Conclusion

Fungizone (amphotericin B) continues to be a powerful and broad-spectrum antifungal agent, indispensable for the management of severe and invasive fungal infections. Its unique mechanism of action, targeting the fundamental sterol component of the fungal cell membrane, contributes to its sustained efficacy and the rare emergence of resistance. The quantitative data presented in this guide highlight its potent activity against a wide array of pathogenic fungi. Adherence to standardized experimental protocols, such as those from CLSI and EUCAST, is paramount for accurate and reproducible in vitro susceptibility testing, which is essential for ongoing research, drug development, and clinical decision-making. This technical guide serves as a foundational resource for professionals dedicated to advancing the field of medical mycology and antifungal therapeutics.

References

In Vitro Antifungal Properties of Fungizone® (Amphotericin B deoxycholate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungizone®, the brand name for a formulation of amphotericin B deoxycholate, has long been a cornerstone in the treatment of severe, life-threatening fungal infections.[1][2] Amphotericin B is a polyene macrolide antibiotic derived from the actinomycete Streptomyces nodosus.[3][4] Despite the development of newer antifungal agents, Fungizone® remains a critical tool in the antifungal armamentarium due to its broad spectrum of activity and fungicidal action.[5][6] This technical guide provides a comprehensive overview of the in vitro antifungal properties of Fungizone®, focusing on its mechanism of action, spectrum of activity, and standardized methods for susceptibility testing.

Mechanism of Action

The primary antifungal activity of amphotericin B is mediated by its high affinity for ergosterol (B1671047), the principal sterol in the fungal cell membrane.[3][5][7] This interaction is central to its fungistatic and fungicidal effects, which are dependent on the concentration of the drug and the susceptibility of the fungus.[1]

The binding of amphotericin B to ergosterol leads to the formation of transmembrane channels or pores.[7][8][9] These pores disrupt the osmotic integrity of the fungal cell membrane, resulting in the leakage of essential intracellular components, particularly monovalent ions like potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl−).[1][7] This rapid loss of ions disrupts cellular homeostasis and leads to fungal cell death.[5][8]

In addition to pore formation, there is evidence that amphotericin B can induce oxidative damage within the fungal cell by acting as a pro-oxidant and leading to the accumulation of reactive oxygen species (ROS).[5][8][10] This oxidative stress contributes to damage of essential cellular components like membranes, proteins, and DNA, further promoting cell death.[10] While mammalian cells contain cholesterol instead of ergosterol, amphotericin B has a lower but still present affinity for cholesterol, which is believed to be the basis for its toxicity in humans.[1][7]

cluster_membrane Fungal Cell Membrane cluster_extracellular cluster_intracellular Intracellular ergosterol Ergosterol pore Transmembrane Pore ergosterol->pore Forms leakage Ion Leakage (K+, Na+, H+) pore->leakage Causes ros Reactive Oxygen Species (ROS) death Fungal Cell Death ros->death Contributes to amphob Amphotericin B (Fungizone®) amphob->ergosterol Binds to amphob->ros Induces leakage->death Leads to

Mechanism of action of Amphotericin B.

Spectrum of Activity

Fungizone® exhibits a broad spectrum of in vitro activity against a wide range of clinically significant fungi.[3][5] It is effective against many species of yeasts and molds.

Commonly Susceptible Fungi Include:

  • Candida species: Including C. albicans, C. tropicalis, C. parapsilosis, and C. glabrata.[3][6][11]

  • Cryptococcus neoformans [3][5]

  • Aspergillus species: Such as A. fumigatus, A. flavus, and A. niger.[3][5][12]

  • Dimorphic Fungi: Including Histoplasma capsulatum, Blastomyces dermatitidis, Coccidioides immitis, and Paracoccidioides brasiliensis.[1][3][5]

  • Zygomycetes: Such as species of Mucor, Rhizopus, and Absidia.[1]

Fungi with Variable or Intrinsic Resistance: Some fungal species are known to have higher Minimum Inhibitory Concentrations (MICs) or may be intrinsically resistant to amphotericin B.[3][4] These include:

  • Aspergillus terreus [5][13]

  • Scedosporium species [3][4]

  • Fusarium species [3][5]

  • Candida lusitaniae (now Clavispora lusitaniae) : Some strains may develop resistance during therapy.[3][14][15]

  • Trichosporon asahii [5]

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Fungizone® is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[16] MIC values are crucial for understanding the susceptibility of a fungal isolate and for monitoring for the emergence of resistance.

Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B
Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
C. albicans0.125 - 10.125 - 0.390.5 - 1[6][11][17]
C. glabrata0.125 - 20.25 - 11 - 2[11][17]
C. parapsilosis0.125 - 10.35 - 0.51[6][17]
C. tropicalis0.125 - 10.251[11]
C. krusei0.25 - >21.13 - 1.27-[6]

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: In Vitro Susceptibility of Aspergillus Species to Amphotericin B
Aspergillus SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
A. fumigatus0.125 - 20.51[12][18][19]
A. flavus0.25 - 1612[12][18][19]
A. niger0.125 - 20.5 - 11 - 2[12][18][19][20]
A. terreus0.5 - >212[18][19]
A. nidulans0.5 - 1624[12][18][19]

Note: MIC values can vary based on the testing methodology and the specific isolates tested.

Experimental Protocols for Susceptibility Testing

Standardized methods for antifungal susceptibility testing are essential for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted reference methods.

CLSI M27 Broth Microdilution Method for Yeasts

The CLSI M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[14][21] The following is a summary of the key steps. For the complete, detailed protocol, users must refer to the official CLSI M27 document.

1. Preparation of Antifungal Agent:

  • Amphotericin B is dissolved in dimethyl sulfoxide (B87167) (DMSO).[18]

  • Serial twofold dilutions are prepared in RPMI 1640 medium to achieve the desired final concentrations.[16][22]

2. Inoculum Preparation:

  • Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours.[21]

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[22][23]

3. Microdilution Plate Inoculation:

  • 96-well microtiter plates are prepared with the serially diluted amphotericin B.

  • Each well is inoculated with the standardized fungal suspension.

  • A growth control (drug-free) well and a sterility control (uninoculated) well are included.[18]

4. Incubation:

  • The plates are incubated at 35°C.[16][23]

  • MICs are read visually after 24 or 48 hours of incubation.[22]

5. MIC Determination:

  • The MIC is defined as the lowest concentration of amphotericin B that causes a complete inhibition of visual growth (optically clear well) compared to the growth control.[16]

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis p1 Prepare Amphotericin B Stock Solution (in DMSO) p2 Perform Serial Dilutions in RPMI 1640 Medium p1->p2 proc1 Dispense Drug Dilutions into 96-Well Plate p2->proc1 p3 Culture Fungal Isolate on Agar Plate p4 Prepare Fungal Inoculum (0.5 McFarland) p3->p4 p5 Dilute Inoculum to Final Concentration p4->p5 proc2 Inoculate Wells with Fungal Suspension p5->proc2 proc1->proc2 proc3 Incubate Plate at 35°C for 24-48h proc2->proc3 ana1 Visually Read Plates for Fungal Growth proc3->ana1 ana2 Determine MIC: Lowest Concentration with Complete Growth Inhibition ana1->ana2

Workflow for CLSI Broth Microdilution Testing.
EUCAST Methodology

The EUCAST also provides standardized methods for antifungal susceptibility testing. While similar to CLSI in principle, there can be differences in specific parameters such as glucose concentration in the medium, inoculum size, and MIC reading endpoints. For amphotericin B, EUCAST has established clinical breakpoints for several Candida species, defining isolates as susceptible (S) or resistant (R) (S: MIC ≤1 mg/L, R: MIC > 1 mg/L).[24]

Conclusion

Fungizone® (amphotericin B deoxycholate) remains a potent antifungal agent with a broad spectrum of activity against many clinically important yeasts and molds. Its primary mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and ultimately, cell death. Standardized in vitro susceptibility testing, guided by protocols from organizations like CLSI and EUCAST, is critical for determining the activity of Fungizone® against specific clinical isolates and for guiding therapeutic decisions. The quantitative data presented in this guide underscore its consistent activity against many fungal pathogens, solidifying its role in the management of invasive mycoses.

References

The Disruption of Fungal Cell Membrane Integrity by Fungizone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungizone, the brand name for amphotericin B, remains a cornerstone in the treatment of severe systemic fungal infections. Its potent fungicidal activity is primarily attributed to its ability to compromise the integrity of the fungal cell membrane. This technical guide provides an in-depth analysis of the mechanisms by which Fungizone exerts its effects, focusing on its interaction with ergosterol (B1671047), the subsequent formation of membrane pores, and the resultant leakage of intracellular ions. This document synthesizes quantitative data on its efficacy, details key experimental protocols for assessing its impact on fungal cell membranes, and provides visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Ergosterol Binding and Pore Formation

The primary molecular target of Fungizone in fungal cells is ergosterol, a sterol component essential for the structure and function of the fungal plasma membrane.[1][2] Amphotericin B, a polyene macrolide, possesses a higher affinity for ergosterol than for cholesterol, the predominant sterol in mammalian cell membranes, which forms the basis of its selective toxicity against fungi.[1][2]

Upon binding to ergosterol, amphotericin B molecules self-assemble to form transmembrane channels or pores.[1][2][3] These pores disrupt the permeability barrier of the fungal cell membrane, leading to the leakage of essential intracellular monovalent ions, such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl−), and other small molecules.[1][4] This rapid loss of ionic gradients disrupts cellular homeostasis, leading to metabolic arrest and ultimately, fungal cell death.[1][4]

Recent studies also suggest that Fungizone may exert its antifungal effect through other mechanisms, including the sequestration of ergosterol from the membrane, which destabilizes the lipid bilayer, and the induction of oxidative stress within the fungal cell.[5][6]

Fungizone Fungizone (Amphotericin B) Ergosterol Ergosterol Fungizone->Ergosterol Binds to PoreFormation Pore Formation Fungizone->PoreFormation Complex forms FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of Ergosterol->PoreFormation Complex forms IonLeakage Ion Leakage (K+, Na+, H+) PoreFormation->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

Caption: Mechanism of Fungizone Action.

Quantitative Data: In Vitro Susceptibility

The in vitro efficacy of Fungizone is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of amphotericin B against several clinically relevant fungal species.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Candida albicans0.125 - 2
Candida glabrata0.25 - 2
Candida parapsilosis0.125 - 1
Candida tropicalis0.25 - 2
Candida krusei0.5 - 4
Aspergillus fumigatus0.5 - 2
Aspergillus flavus0.5 - 4
Cryptococcus neoformans0.125 - 1
Fusarium solani1 - 8

Note: MIC values can vary depending on the specific strain and the testing methodology used.[7][8][9][10]

Experimental Protocols

Quantification of Ergosterol Content

This protocol allows for the quantification of total cellular ergosterol, providing a direct measure of the impact of Fungizone on its primary target.

Methodology:

  • Fungal Cell Culture and Treatment:

    • Culture the desired fungal species (e.g., Candida albicans) in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) to the mid-logarithmic growth phase.

    • Introduce Fungizone at various concentrations to the cultures and incubate for a defined period (e.g., 16-24 hours). Include a drug-free control.

  • Cell Harvesting and Lysis:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile distilled water.

    • Add 3 mL of 25% alcoholic potassium hydroxide (B78521) (KOH) to the cell pellet.

  • Saponification:

    • Vortex the cell suspension for 1 minute.

    • Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.[11]

  • Ergosterol Extraction:

    • After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the suspension.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids containing ergosterol.[11]

    • Separate the heptane (B126788) layer containing the ergosterol.

  • Spectrophotometric Analysis:

    • Dilute an aliquot of the heptane extract in 100% ethanol.

    • Scan the absorbance of the solution from 240 to 300 nm using a spectrophotometer.

    • The presence of ergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm).[11][12]

start Start culture Fungal Culture + Fungizone start->culture harvest Harvest Cells (Centrifugation) culture->harvest lyse Cell Lysis & Saponification (KOH, 85°C) harvest->lyse extract Ergosterol Extraction (n-heptane) lyse->extract measure Spectrophotometric Measurement (240-300 nm) extract->measure end End measure->end

Caption: Ergosterol Quantification Workflow.

Potassium Leakage Assay

This assay directly measures the disruption of fungal cell membrane integrity by quantifying the efflux of intracellular potassium ions.

Methodology:

  • Fungal Cell Preparation:

    • Grow the fungal cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with a low-potassium buffer (e.g., MES-Tris buffer) to remove extracellular potassium.

    • Resuspend the cells in the same low-potassium buffer to a specific cell density.

  • Treatment with Fungizone:

    • Incubate aliquots of the fungal cell suspension with varying concentrations of Fungizone. Include a vehicle control and a positive control for maximum potassium release (e.g., cell-lysing agent or heat treatment).

  • Measurement of Potassium Leakage:

    • At specified time intervals, centrifuge the samples to pellet the fungal cells.

    • Carefully collect the supernatant.

    • Measure the concentration of potassium in the supernatant using atomic absorption spectroscopy or an ion-selective electrode.

  • Data Analysis:

    • Calculate the percentage of potassium leakage for each treatment group relative to the positive control.

Assessment of Membrane Potential

Changes in fungal cell membrane potential, a key indicator of cell health and membrane integrity, can be assessed using fluorescent probes such as bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)).

Methodology:

  • Fungal Cell Preparation and Treatment:

    • Prepare a fungal cell suspension as described in the potassium leakage assay.

    • Treat the cells with different concentrations of Fungizone for a defined period.

  • Staining with DiBAC4(3):

    • Add DiBAC4(3) to the cell suspension at a final concentration of approximately 2 µg/mL.[13]

    • Incubate in the dark at room temperature with shaking for about 1 hour.[13]

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity of the cell suspension using a fluorometer or flow cytometer. DiBAC4(3) exhibits increased fluorescence upon entering depolarized cells.[13]

  • Data Analysis:

    • Compare the fluorescence intensity of Fungizone-treated cells to that of untreated control cells to determine the extent of membrane depolarization.

start Start prep Prepare Fungal Cell Suspension start->prep treat Treat with Fungizone prep->treat stain Stain with DiBAC4(3) treat->stain measure Measure Fluorescence (Fluorometer/Flow Cytometer) stain->measure analyze Analyze Membrane Depolarization measure->analyze end End analyze->end

Caption: Membrane Potential Assay Workflow.

Conclusion

Fungizone's primary mechanism of action involves a direct and disruptive interaction with the fungal cell membrane, initiated by its high affinity for ergosterol. The subsequent formation of pores and leakage of essential ions are key events leading to fungal cell death. The experimental protocols detailed in this guide provide robust methods for quantifying the impact of Fungizone on fungal cell membrane integrity. A thorough understanding of these mechanisms and methodologies is crucial for the continued development of novel antifungal therapies and for optimizing the clinical application of this potent, yet toxic, antifungal agent.

References

Primary research articles on Fungizone's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungizone®, the brand name for Amphotericin B deoxycholate, has been a cornerstone in the treatment of severe systemic fungal infections for decades. As a member of the polyene macrolide class of antifungals, its broad spectrum of activity against a wide range of pathogenic fungi has established it as a critical therapeutic agent, particularly in immunocompromised patient populations. This technical guide provides an in-depth overview of the biological activity of Fungizone®, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Mechanism of Action

The primary antifungal activity of Fungizone® is mediated by its interaction with ergosterol (B1671047), the principal sterol in the fungal cell membrane.[1][2][3] This interaction leads to a cascade of events culminating in fungal cell death. The two primary mechanisms are:

  • Pore Formation and Ion Leakage: Amphotericin B molecules bind to ergosterol and self-assemble into transmembrane channels or pores.[1][2][3] This disrupts the integrity of the fungal cell membrane, leading to the leakage of essential intracellular monovalent ions such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-).[3] The subsequent loss of the electrochemical gradient and vital cellular contents results in the cessation of metabolic processes and ultimately, cell death.[1]

  • Induction of Oxidative Stress: In addition to forming pores, Amphotericin B can induce the production of reactive oxygen species (ROS) within the fungal cell.[1][4][5] This oxidative burst contributes to cellular damage by causing lipid peroxidation, protein oxidation, and DNA damage, further promoting fungal cell death.[1]

The selective toxicity of Fungizone® for fungal cells over mammalian cells is attributed to its higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[3] However, at higher concentrations, Amphotericin B can interact with cholesterol, leading to the well-documented dose-dependent nephrotoxicity and other side effects associated with its clinical use.[3]

Quantitative Biological Activity

The following tables summarize the in vitro antifungal activity and in vitro cytotoxicity of Fungizone® (Amphotericin B).

In Vitro Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's potency. The data below represents the MIC ranges, MIC50 (the concentration at which 50% of isolates are inhibited), and MIC90 (the concentration at which 90% of isolates are inhibited) for Amphotericin B against various clinically relevant fungal species.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicans1560.12 - 20.51[6]
Candida glabrata220.12 - 212[6]
Candida parapsilosis200.12 - 20.51[6]
Candida tropicalis170.12 - 20.51[6]
Candida krusei150.12 - 212[6]
Aspergillus fumigatus1560.12 - 20.51[6][7]
Aspergillus flavus220.25 - 212[6][7]
Aspergillus niger150.25 - 20.51[6][7]
Aspergillus terreus200.5 - 212[6][7]
In Vitro Cytotoxicity

The following table presents the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) of Amphotericin B against various mammalian cell lines, providing an indication of its potential for host cell toxicity.

Cell LineCell TypeIC50 / CC50 (µM)Exposure TimeAssayReference(s)
HK-2Human Kidney Proximal Tubule1.524 hCellTiter-Glo®[8]
HK-2Human Kidney Proximal Tubule57.2 (EC50)24 hMTT[9]
HK-2Human Kidney Proximal Tubule97.4 (EC50)24 hLDH[9]
293THuman Embryonic KidneyNo cytotoxicity observed up to 10,000 µg/L48 hMTS[10][11]
THP-1Human MonocyticCytotoxicity at 500 µg/L48 hMTS[10]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Fungizone's biological activity. Below are protocols for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

  • Preparation of Antifungal Stock Solution: Dissolve Amphotericin B powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the Amphotericin B stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations typically ranging from 16 to 0.03 µg/mL.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted Amphotericin B. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

  • MIC Reading: The MIC is determined as the lowest concentration of Amphotericin B that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For Amphotericin B, the endpoint is often complete inhibition of visible growth.[6][7]

Time-Kill Kinetics Assay

This assay provides insights into the fungicidal or fungistatic activity of an antifungal agent over time.

  • Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium as described for the MIC assay.

  • Drug Exposure: Add Amphotericin B at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to flasks containing the fungal inoculum. Include a drug-free control.

  • Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.[12]

  • Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each Amphotericin B concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.[12][13]

Quantification of Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium. Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).

  • Probe Loading: Resuspend the fungal cells in PBS containing DCFH-DA and incubate in the dark to allow the probe to diffuse into the cells.

  • Drug Treatment: After incubation, wash the cells to remove excess probe and resuspend them in PBS. Add Amphotericin B at the desired concentrations.

  • Fluorescence Measurement: Incubate the cells with Amphotericin B for a specific period. Measure the fluorescence intensity of the cell suspension using a fluorometer or flow cytometer. An increase in fluorescence indicates the oxidation of DCFH-DA to the fluorescent dichlorofluorescein (DCF) by intracellular ROS.[4][14][15]

Potassium (K+) Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the efflux of intracellular potassium ions.

  • Fungal Cell Preparation: Culture the fungal species to the mid-logarithmic growth phase. Harvest the cells by centrifugation and wash them twice with a low-potassium buffer to remove extracellular potassium. Resuspend the cells in the same buffer to a specific density.

  • Treatment with Antifungal Agent: Aliquots of the fungal cell suspension are incubated with varying concentrations of Amphotericin B.

  • Separation of Cells and Supernatant: At designated time points, centrifuge the samples to pellet the fungal cells.

  • Potassium Measurement: Carefully collect the supernatant and measure the concentration of potassium ions using atomic absorption spectroscopy or an inductively coupled plasma mass spectrometer (ICP-MS).[16][17] An increase in the extracellular potassium concentration compared to untreated controls indicates membrane damage.

Signaling Pathways and Experimental Workflows

The biological activity of Fungizone® involves complex interactions with the fungal cell. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Fungizone_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to ROS Reactive Oxygen Species (ROS) AmB->ROS Induces Pore Transmembrane Pore Ergosterol->Pore Forms Ion_Leakage Ion Leakage (K+, Na+) Pore->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Oxidative_Stress->Cell_Death Leads to

Caption: Mechanism of action of Fungizone® (Amphotericin B) on the fungal cell.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Drug Targets AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibit 14-alpha-demethylase Polyenes Polyenes (Amphotericin B) Polyenes->Ergosterol Binds to

Caption: Simplified ergosterol biosynthesis pathway and targets of major antifungal classes.

In_Vitro_Synergy_Assay_Workflow Start Start: Prepare Fungal Inoculum Prepare_Plates Prepare 96-well plates with serial dilutions of Drug A and Drug B Start->Prepare_Plates Inoculate Inoculate plates with fungal suspension Prepare_Plates->Inoculate Incubate Incubate plates at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret_Results Interpret Results: Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 1) Indifference (1 < FICI ≤ 4) Antagonism (FICI > 4) Calculate_FICI->Interpret_Results End End: Report Synergy Profile Interpret_Results->End

Caption: Experimental workflow for an in vitro synergy assay using the checkerboard method.

Conclusion

Fungizone® remains a potent and clinically significant antifungal agent. Its primary mechanism of action, centered on the disruption of the fungal cell membrane through ergosterol binding and the induction of oxidative stress, has been extensively studied. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols. The provided diagrams of its mechanism of action, the ergosterol biosynthesis pathway, and an experimental workflow for synergy testing offer visual aids for understanding its complex interactions. For researchers and drug development professionals, a thorough understanding of these principles is essential for the continued development of novel antifungal strategies and the optimization of existing therapeutic regimens.

References

Review of Fungizone's applications in biomedical research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Fungizone (Amphotericin B) in Biomedical Research

Introduction

For over six decades, Amphotericin B (AmB) has been a cornerstone in the fight against life-threatening, invasive fungal infections. The first commercially available formulation, Fungizone®, a colloidal suspension of Amphotericin B with sodium deoxycholate, remains the "gold standard" against which new antifungal agents are measured.[1][2][3] Despite its well-documented efficacy against a broad spectrum of yeasts and molds, the clinical use of Fungizone is often limited by significant dose-dependent toxicities, most notably nephrotoxicity and infusion-related reactions.[1][4] This dual nature—potent efficacy coupled with significant toxicity—has established Fungizone not only as a therapeutic agent but also as a critical tool in biomedical research, driving the development of novel drug delivery systems and serving as a benchmark for evaluating new antifungal compounds.

This technical guide provides an in-depth review of Fungizone's core applications in biomedical research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows.

Mechanism of Action and Toxicity

Fungizone's primary mechanism of action involves binding to ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of transmembrane pores or channels that disrupt the membrane's integrity.[5][6][7] The subsequent leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, results in the depolarization of the membrane and ultimately leads to fungal cell death.[6][8] A secondary mechanism contributing to its antifungal effect is the induction of oxidative stress within the fungal cell.[4][6]

The drug's toxicity in mammals stems from a similar interaction with cholesterol in host cell membranes.[6][7] Although Amphotericin B has a higher affinity for ergosterol, its binding to cholesterol in human cells, particularly in the renal tubules, is responsible for its notorious nephrotoxicity.[6][8]

Diagram 1: Fungizone's Primary Mechanism of Action AmB Fungizone (Amphotericin B) BindingFungal High-Affinity Binding AmB->BindingFungal Targets BindingMammalian Low-Affinity Binding AmB->BindingMammalian Also binds to Ergosterol Ergosterol (Fungal Cell Membrane) Ergosterol->BindingFungal Cholesterol Cholesterol (Mammalian Cell Membrane) Cholesterol->BindingMammalian Pore Transmembrane Pore Formation BindingFungal->Pore Leads to Toxicity Host Cell Toxicity (e.g., Nephrotoxicity) BindingMammalian->Toxicity Results in Leakage Leakage of Intracellular Ions (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death Results in

Diagram 1: Fungizone's Primary Mechanism of Action

Core Applications in Research

Benchmark for Antifungal Drug Development

The significant toxicity of Fungizone has been a major impetus for the development of new, safer antifungal formulations.[1] Lipid-based formulations, such as liposomal AmB (AmBisome®), AmB lipid complex (Abelcet®), and AmB colloidal dispersion (Amphotec®), were designed to reduce nephrotoxicity by altering the drug's distribution.[2][9] In preclinical and clinical research, Fungizone consistently serves as the control or "gold standard" against which the efficacy and toxicity of these novel formulations are compared.[1][3]

Diagram 2: Logical Relationship of Amphotericin B Formulations Fungizone Conventional Formulation Fungizone® (AmB-deoxycholate) Goal Goal: Reduce Toxicity, Maintain/Improve Efficacy Fungizone->Goal High toxicity drives innovation LipidForms Lipid-Based Formulations Goal->LipidForms Ambisome Liposomal AmB (AmBisome®) LipidForms->Ambisome Abelcet AmB Lipid Complex (Abelcet®) LipidForms->Abelcet Amphotec AmB Colloidal Dispersion (Amphotec®) LipidForms->Amphotec Diagram 3: Fungizone-Induced Inflammatory Signaling Pathway AmB Amphotericin B TLR2 TLR2 / CD14 (Cell Surface Receptor) AmB->TLR2 Stimulates Btk Btk TLR2->Btk cSrc c-Src TLR2->cSrc PLC PLC Btk->PLC PKC PKC PLC->PKC NFkB NF-κB Activation (p65 Phosphorylation) PKC->NFkB cSrc->NFkB Cytokines Proinflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Induces Diagram 4: Workflow for Broth Microdilution Susceptibility Testing Start Start: Fungal Isolate Culture 1. Subculture on Agar Plate Start->Culture Suspension 2. Prepare Inoculum Suspension in Saline Culture->Suspension Adjust 3. Adjust to 0.5 McFarland Standard Suspension->Adjust Inoculate 5. Inoculate Plate with Adjusted Fungal Suspension Adjust->Inoculate DiluteDrug 4. Prepare Serial Drug Dilutions in 96-Well Plate DiluteDrug->Inoculate Incubate 6. Incubate at 35°C for 24-48h Inoculate->Incubate Read 7. Visually Read Results Incubate->Read End Determine MIC Endpoint Read->End

References

The Impact of Fungizone (Amphotericin B) on Sterol-Containing Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungizone, the brand name for amphotericin B (AmB), remains a cornerstone in the treatment of severe systemic fungal infections. Its efficacy is intrinsically linked to its interaction with sterols, key components of eukaryotic cell membranes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Fungizone's activity, its differential effects on fungal (ergosterol-containing) and mammalian (cholesterol-containing) membranes, and the experimental methodologies used to elucidate these interactions. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a comprehensive understanding.

Core Mechanisms of Action

Amphotericin B's primary mode of action involves a direct interaction with sterols within the plasma membrane. This interaction leads to a cascade of events that compromise membrane integrity and ultimately result in cell death. Two principal models, not mutually exclusive, describe this process: the Pore Formation Model and the Sterol Sponge Model.

The Pore Formation Model

The most widely accepted mechanism is the formation of transmembrane channels.[1][2][3][4] AmB, an amphipathic molecule, inserts into the lipid bilayer. In the presence of sterols, multiple AmB molecules self-assemble into a barrel-stave-like pore.[2] This pore has a hydrophilic interior and a hydrophobic exterior, allowing the passage of monovalent ions (K+, Na+, H+, Cl-) and other small molecules down their concentration gradients.[5] The resulting leakage of essential intracellular components, particularly potassium ions, disrupts the cell's electrochemical balance and leads to fungal cell death.[3][6] The mycosamine (B1206536) group on AmB is crucial for this sterol-binding process.[7]

The Sterol Sponge Model

A more recent model proposes that AmB can act as a "sterol sponge," extracting ergosterol (B1671047) from the fungal membrane.[7][8] In this model, large extramembranous aggregates of AmB sequester ergosterol, leading to a depletion of this essential sterol from the membrane.[7][8] The loss of ergosterol disrupts critical membrane functions, including the regulation of membrane fluidity and the activity of membrane-bound proteins, ultimately contributing to cell death.[8] This mechanism may be as significant as pore formation in the antifungal activity of AmB.[7]

Oxidative Damage

In addition to direct membrane disruption, there is evidence that AmB induces oxidative stress within the fungal cell.[5][9][10] This can occur through the direct action of AmB as a pro-oxidant or indirectly as a consequence of membrane damage and mitochondrial dysfunction.[9][10] The resulting accumulation of reactive oxygen species (ROS) can damage cellular components such as proteins, lipids, and DNA, further contributing to the fungicidal effect.[9]

Quantitative Analysis of Fungizone-Membrane Interactions

The selectivity of Fungizone for fungal cells over mammalian cells is attributed to its higher affinity for ergosterol compared to cholesterol.[3][5][6] This preferential binding translates into more profound effects on the integrity and permeability of fungal membranes.

ParameterErgosterol-Containing Membranes (Fungal)Cholesterol-Containing Membranes (Mammalian)References
Binding Affinity HighLow[3][5][6]
Channel Lifetime ~100-fold longerShorter[11]
Critical Concentration for Channel Formation LowerHigher (requires >3 mol% cholesterol)[1][12]
Effect on Membrane Order Disordering of acyl chainsIncrease in orientational order of acyl chains[13][14]
Surface Pressure Increase in Monolayers More pronouncedLess pronounced[15]
ParameterValueConditionsReferences
Critical AmB/Lipid Ratio for Aggregation 1 AmB per 1000 lipidsIn cholesterol-containing liposomes[12]
Minimum AmB Molecules per Liposome (B1194612) for Channel Activity 16In cholesterol-containing liposomes[12]
Pore Diameter (Concentration Dependent) ~0.16 nm (at 50 pg/ml) to ~16 nm (at 2 ng/ml)In ergosterol-containing membranes[16]
Time Scale for Potassium Ion Efflux Approximately 30 minutesIn ergosterol-containing membranes[16][17]

Experimental Protocols

The study of Fungizone's interaction with membranes employs a variety of biophysical and biochemical techniques. Below are outlines of key experimental protocols.

Model Membrane Preparation: Liposomes
  • Lipid Film Hydration:

    • A mixture of phospholipids (B1166683) (e.g., DMPC, POPC) and sterol (ergosterol or cholesterol) in a specific molar ratio is dissolved in an organic solvent (e.g., chloroform/methanol).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The film is further dried under vacuum for several hours to remove residual solvent.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., PBS) by gentle agitation, forming multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

Spectroscopic Analysis of AmB-Membrane Interaction
  • UV-Visible Absorbance Spectroscopy:

    • Prepare liposome suspensions with and without AmB.

    • Record the absorbance spectra from 300 to 450 nm.

    • The aggregation state of AmB can be monitored by changes in the absorption spectrum. Monomeric AmB has a characteristic peak around 409 nm, while aggregated forms show a blue-shift to around 340 nm.

  • Circular Dichroism (CD) Spectroscopy:

    • Prepare liposome suspensions containing varying concentrations of AmB.

    • Record the CD spectra in the near-UV range (300-450 nm).

    • The transition from a monomeric to an aggregated state of AmB is indicated by distinct changes in the CD signal, allowing for the determination of the critical concentration for aggregation.[12]

Electrophysiology: Planar Lipid Bilayer (BLM) Recordings
  • BLM Formation:

    • A lipid solution in an organic solvent (e.g., n-decane) is painted across a small aperture separating two aqueous compartments (cis and trans).

    • The solvent thins out, forming a bilayer lipid membrane.

  • AmB Incorporation:

    • AmB is added to the cis compartment.

  • Data Acquisition:

    • Ag/AgCl electrodes are placed in both compartments to apply a transmembrane potential and record the resulting ion current using a patch-clamp amplifier.

    • The formation of single AmB channels can be observed as discrete steps in the current trace. Channel conductance and lifetime can be analyzed from these recordings.[11]

Structural Analysis: Neutron Reflectometry
  • Sample Preparation:

    • A model membrane (e.g., POPC with ergosterol or cholesterol) is deposited on a solid substrate (e.g., a silicon wafer).

    • Selective deuteration of lipids or sterols is used to enhance contrast.

  • Measurement:

    • A beam of neutrons is directed at the sample, and the reflectivity is measured as a function of the scattering vector.

    • The sample is measured before and after incubation with AmB.

  • Data Analysis:

    • The reflectivity profile is fitted to a structural model of the membrane to determine parameters such as bilayer thickness, lipid packing, and the location and amount of incorporated AmB. This technique has been used to show that AmB extracts ergosterol from bilayers.[8]

Visualizing Molecular Interactions and Workflows

Diagrams of Core Mechanisms and Experimental Logic

PoreFormation cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_pore Transmembrane Pore cluster_intracellular Intracellular Space Ergosterol Ergosterol Pore AmB Pore Ergosterol->Pore Self-assembly Lipid1 Phospholipid Lipid2 Phospholipid AmB_monomer AmB Monomer AmB_monomer->Ergosterol Binding Ions K+, Na+ Ions Pore->Ions Ion Leakage

Caption: The Pore Formation Model of Amphotericin B action.

SterolSponge cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space Ergosterol Ergosterol MembraneDisruption Membrane Disruption Ergosterol->MembraneDisruption leads to Lipid1 Phospholipid Lipid2 Phospholipid AmB_aggregate AmB Aggregate AmB_aggregate->Ergosterol Extraction

Caption: The Sterol Sponge Model of Amphotericin B action.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results ModelMembrane Prepare Model Membrane (e.g., Liposomes) IncorporateAmB Incorporate Amphotericin B ModelMembrane->IncorporateAmB Spectroscopy Spectroscopic Analysis (UV-Vis, CD) IncorporateAmB->Spectroscopy Electrophysiology Electrophysiology (BLM) IncorporateAmB->Electrophysiology Structural Structural Analysis (Neutron Reflectometry) IncorporateAmB->Structural Aggregation Aggregation State Spectroscopy->Aggregation Permeability Membrane Permeability Electrophysiology->Permeability StructuralChanges Structural Changes Structural->StructuralChanges

Caption: A generalized experimental workflow for studying AmB-membrane interactions.

References

Initial Studies on Fungizone for Preventing Cell Culture Contamination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial studies and foundational data regarding the use of Fungizone®, an Amphotericin B-based antimycotic, for the prevention and eradication of fungal and yeast contamination in cell cultures. This document details the mechanism of action, efficacy against common contaminants, potential cytotoxicity towards mammalian cells, and standardized protocols for its application.

Introduction to Fungizone (Amphotericin B)

Fungizone is a brand name for a formulation of Amphotericin B, a polyene macrolide antibiotic derived from Streptomyces nodosus. Its primary application in cell culture is to prevent the growth of fungi and yeast, which are common and often detrimental contaminants. While highly effective, its use requires careful consideration due to its potential for cytotoxicity in mammalian cell lines.

Mechanism of Action

Amphotericin B exhibits its antifungal activity by binding to ergosterol (B1671047), a primary sterol component of fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[1] The subsequent leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, and other small molecules ultimately results in fungal cell death.[1] Mammalian cells contain cholesterol instead of ergosterol in their membranes; while Amphotericin B has a lower affinity for cholesterol, this interaction is the basis for its cytotoxic effects on host cells.[1]

Efficacy Against Common Fungal Contaminants

The efficacy of Fungizone is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The recommended working concentration of Fungizone in cell culture media for preventative purposes generally ranges from 0.25 to 2.5 µg/mL.

Table 1: Minimum Inhibitory Concentrations (MIC) of Amphotericin B Against Common Fungal Contaminants

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus fumigatus0.5 - ≥82-[2]
Aspergillus niger-0.51[3][4]
Aspergillus flavus/oryzae---[2]
Aspergillus terreus0.5 - ≥82-[2]
Penicillium spp.-2 (mode)-[5]
Candida albicans-0.39 ± 0.05-[6]

Note: MIC values can vary depending on the specific strain, testing methodology, and incubation conditions.

Cytotoxicity in Mammalian Cell Lines

A critical aspect of using Fungizone is its potential toxicity to the cultured cells. The cytotoxic concentration can vary significantly between different cell lines and is dependent on the concentration of Fungizone and the duration of exposure. It is imperative for researchers to determine the optimal, non-toxic working concentration for their specific cell line.

Table 2: Cytotoxicity of Amphotericin B in Various Mammalian Cell Lines

Cell LineCytotoxic Concentration (µg/mL)IC₅₀ (µg/mL)Exposure TimeReference
Mouse Osteoblasts5 - 10 (sublethal), ≥100 (lethal)-7 days (sublethal), 5 hours (lethal)[1][7]
Mouse Fibroblasts5 - 10 (sublethal)-7 days[1]
THP-1 (human monocytic)0.5 (cytotoxic)-48 hours[8][9][10]
293T (human embryonic kidney)Not cytotoxic at tested concentrations-48 hours[8][9][10]
MCF-7 (human breast cancer)-41.6 µM (~38.4 µg/mL)24 hours[11]
CCD 841 CoTr (human normal colon)>58.7-[12]
HT-29 (human colon adenocarcinoma)>521.2-[12]

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that inhibits 50% of the cell viability.

Experimental Protocols

Determining the Optimal Fungizone Concentration

To ensure effective fungal contamination prevention without compromising cell health, it is crucial to determine the optimal working concentration of Fungizone for each specific cell line. This involves a two-pronged approach: assessing its efficacy against relevant fungal contaminants and evaluating its cytotoxicity on the mammalian cells.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Materials:

  • Fungizone (Amphotericin B) stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microplates

  • Fungal isolates (e.g., Aspergillus fumigatus, Candida albicans)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Prepare Fungizone Dilutions:

    • Perform a serial two-fold dilution of the Fungizone stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the Fungizone dilutions.

    • Include a drug-free well as a positive control for fungal growth and a non-inoculated well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Fungizone that shows no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fungizone stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Fungizone Treatment:

    • Prepare serial dilutions of Fungizone in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the Fungizone dilutions to the respective wells.

    • Include a vehicle control (medium with the same solvent concentration used for Fungizone dilution) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the Fungizone concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Amphotericin B-Induced Proinflammatory Signaling Pathway

Studies have shown that Amphotericin B can induce a proinflammatory response in certain cell types, such as monocytes. This signaling cascade involves the activation of Toll-like receptor 2 (TLR2) and subsequent downstream signaling molecules, ultimately leading to the production of proinflammatory cytokines.

G AmB Amphotericin B TLR2 TLR2 AmB->TLR2 Btk Btk TLR2->Btk PLC PLC Btk->PLC PKC PKC PLC->PKC cSrc c-Src PKC->cSrc NFkB NF-kappaB cSrc->NFkB Cytokines Proinflammatory Cytokines (TNF-alpha, IL-6) NFkB->Cytokines

Caption: Amphotericin B-induced proinflammatory signaling cascade.

Experimental Workflow for Determining Optimal Fungizone Concentration

The following diagram illustrates the logical flow for determining the appropriate concentration of Fungizone for routine cell culture use.

G start Start mic Determine MIC of Fungizone against common fungal contaminants start->mic ic50 Determine IC50 of Fungizone on the specific mammalian cell line start->ic50 compare Compare MIC and IC50 values mic->compare ic50->compare select Select working concentration (<< IC50 and > MIC) compare->select validate Validate selected concentration: - Long-term cell culture - Monitor morphology and growth select->validate end End validate->end

Caption: Workflow for optimal Fungizone concentration determination.

Conclusion

Fungizone is a potent antimycotic agent that can be effectively used to prevent fungal and yeast contamination in cell culture. However, its application must be carefully managed due to its inherent cytotoxicity. By systematically determining the minimum inhibitory concentration against relevant fungal species and the cytotoxic concentration for the specific mammalian cell line, researchers can establish an optimal working concentration that ensures the integrity of their cultures without adversely affecting their experimental results. The detailed protocols and workflows provided in this guide serve as a valuable resource for achieving this balance.

References

Methodological & Application

Application Notes and Protocols for Fungizone® (Amphotericin B) Intravenous Preparation for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungizone®, the brand name for Amphotericin B, is a polyene antifungal antibiotic derived from Streptomyces nodosus.[1][2] It is a critical tool in biomedical research and preclinical studies for investigating fungal infections and developing new antifungal therapies. Its primary application is in the treatment of progressive and potentially life-threatening fungal infections.[1][3] This document provides detailed application notes and protocols for the preparation and use of Fungizone® Intravenous for laboratory purposes.

Mechanism of Action

Amphotericin B's antifungal activity stems from its high affinity for ergosterol, a principal sterol component of fungal cell membranes.[4][5] Upon binding, Amphotericin B molecules aggregate to form transmembrane channels or pores.[4][5][6] This disruption of the membrane integrity leads to increased permeability, causing leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, which ultimately results in fungal cell death.[4][5] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its inherent toxicity.[5]

The interaction of Amphotericin B with the fungal cell membrane can also induce an oxidative burst within the cell, leading to the accumulation of reactive oxygen species (ROS). This oxidative stress contributes to damage of essential cellular components like membranes, proteins, DNA, and mitochondria, further ensuring cell death.[6]

Data Presentation

Antifungal Activity of Amphotericin B

The following table summarizes the in vitro susceptibility of various fungal species to Amphotericin B, presented as Minimum Inhibitory Concentration (MIC) and Half Maximal Inhibitory Concentration (IC50) values. These values can vary depending on the specific strain and testing methodology.

Fungal SpeciesMIC (µg/mL)IC50 (µg/mL)Reference
Candida albicans0.25 - 0.5-[7]
Candida auris0.5 - 1-[7]
Candida glabrata0.25 - 0.5-[7]
Candida krusei0.5-[7]
Candida parapsilosis0.25 - 0.5-[7]
Candida tropicalis0.25 - 0.5-[7]
Aspergillus fumigatus2-[7]
Aspergillus flavus2 - 4-[7]
Aspergillus niger0.5 - 1-[7]
Aspergillus terreus2 - 4-[7]
Cryptococcus neoformans-0.14 ± 0.04[8]
Rhizopus arrhizus0.5-[7]
Rhizopus microsporus1-[7]
Exserohilum rostratum-0.00971 (conidia)[9]
Exserohilum rostratum-0.0124 (hyphae)[9]
Cytotoxicity of Amphotericin B

The cytotoxic effects of Amphotericin B on various cell lines are summarized below. It is crucial to determine the optimal concentration for each cell line to minimize toxicity while maintaining antifungal efficacy.

Cell LineFormulationConcentration (µg/mL)EffectReference
Human Kidney (293T) cellsFungizone™Not specifiedNo cytotoxicity observed[10][11]
Human Monocytic (THP1) cellsFungizone™0.5Cytotoxicity observed[10][11]
Mouse OsteoblastsAmphotericin B5 and 10Sublethal cytotoxicity[12]
Mouse OsteoblastsAmphotericin B≥ 100Lethal[12][13]
Mouse FibroblastsAmphotericin B5 and 10Sublethal cytotoxicity[12]
Mouse FibroblastsAmphotericin B≥ 100Lethal[12][13]

Experimental Protocols

Protocol 1: Reconstitution of Fungizone® Lyophilized Powder for Intravenous Use in Preclinical Animal Studies

This protocol describes the preparation of Fungizone® for intravenous administration in animal models. Aseptic techniques must be strictly observed throughout the procedure as the product does not contain preservatives.[14]

Materials:

  • Fungizone® Intravenous vial (50 mg Amphotericin B)[15]

  • 10 mL Sterile Water for Injection, USP (without bacteriostatic agent)[14][16]

  • 5% Dextrose Injection, USP (pH above 4.2)[14]

  • Sterile syringes and needles (minimum 20 gauge)[14]

  • Sterile buffer solution (if pH of Dextrose solution is below 4.2)[14]

  • In-line membrane filter (mean pore diameter ≥ 1.0 micron)[16][17]

Procedure:

  • Initial Reconstitution: a. Aseptically add 10 mL of Sterile Water for Injection, USP to the vial containing 50 mg of Fungizone® lyophilized powder.[14] b. Immediately shake the vial vigorously until a clear, colloidal dispersion is obtained.[14] This results in a concentrate with a concentration of 5 mg/mL Amphotericin B.[16][17]

  • Storage of Concentrate: a. The concentrate can be stored protected from light at room temperature for 24 hours or in a refrigerator (2-8°C) for up to one week with minimal loss of potency.[1][17] Discard any unused material after this period.[17]

  • Final Dilution for Infusion: a. Before dilution, check the pH of the 5% Dextrose Injection. It must be above 4.2.[14] If the pH is below 4.2, add 1-2 mL of a sterile buffer to the dextrose solution. The recommended buffer composition is 1.59 g Dibasic sodium phosphate (B84403) (anhydrous) and 0.96 g Monobasic sodium phosphate (anhydrous) in 100 mL Water for Injection.[14] b. The recommended concentration for intravenous infusion is 0.1 mg/mL.[3][17] To achieve this, further dilute the 5 mg/mL concentrate 1:50 with 5% Dextrose Injection.[14] For example, add 1 mL of the concentrate to 49 mL of 5% Dextrose Injection. c. Do not use saline solutions for reconstitution or dilution as they may cause precipitation.[18]

  • Administration: a. Administer the final infusion solution via slow intravenous infusion. An in-line membrane filter with a mean pore diameter of not less than 1.0 micron may be used.[16][17] b. Protect the infusion solution from light during administration.[17][19] c. The prepared infusion solution should be used promptly.[17]

Protocol 2: Preparation and Use of Fungizone® in Cell Culture for Fungal Contamination Control

This protocol outlines the use of Amphotericin B to prevent or eliminate fungal contamination in cell cultures.

Materials:

  • Amphotericin B solution (e.g., 250 µg/mL stock solution)[2]

  • Complete cell culture medium

  • Sterile pipettes and tubes

Procedure:

  • Preparation of Stock Solution (if starting from powder): a. If using a commercial stock solution (typically 250 µg/mL), proceed to step 2. b. To prepare a stock solution from powder, follow the manufacturer's instructions, typically dissolving it in deionized water with solubilizing agents like sodium deoxycholate.[2]

  • Working Concentration: a. The recommended working concentration of Amphotericin B in cell culture medium ranges from 0.25 to 2.5 µg/mL.[2] b. The optimal, non-toxic concentration should be determined empirically for each cell line.[2]

  • Routine Prophylactic Use: a. To prevent fungal contamination, add Amphotericin B to the complete culture medium to a final concentration of 0.25 - 2.5 µg/mL.[2][20] b. For example, to achieve a final concentration of 2.5 µg/mL (equivalent to 2.5 mg/L), add 10 mL of a 250 µg/mL stock solution to 1 L of culture medium.[21]

  • Elimination of Existing Fungal Contamination: a. To treat an existing contamination, use a higher concentration of Amphotericin B, typically 2-4 times the normal prophylactic dose, for 2-3 subcultures.[21] b. It is advisable to culture the cells without other antibiotics like penicillin and streptomycin (B1217042) during this treatment period.[21] c. Observe the cells daily for signs of toxicity, which may include rounding, detachment, or vacuole formation.[2]

  • Storage: a. Amphotericin B stock solutions should be stored frozen at -20°C for long-term stability.[21] For short-term storage, 2-8°C is suitable for a few weeks.[21] The solution is stable in culture at 37°C for up to 3 days.[21]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Amphotericin B

Amphotericin B Mechanism of Action cluster_fungal_cell Fungal Cell cluster_extracellular Extracellular ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane pore Transmembrane Pore death Fungal Cell Death pore->death ions K+, Na+, H+, Cl- ions->pore ros Reactive Oxygen Species (ROS) damage Cellular Damage (Membrane, Proteins, DNA) ros->damage damage->death amb Amphotericin B amb->ergosterol Binds to amb->pore Forms amb->ros Induces Oxidative Burst

Caption: Mechanism of action of Amphotericin B on a fungal cell.

Experimental Workflow: Intravenous Preparation of Fungizone®

Fungizone IV Preparation Workflow start Start: Fungizone® (50mg Lyophilized Powder) reconstitute Add 10mL Sterile Water for Injection start->reconstitute concentrate 5 mg/mL Concentrate reconstitute->concentrate check_ph Check pH of 5% Dextrose (must be > 4.2) concentrate->check_ph dilute Dilute 1:50 in 5% Dextrose check_ph->dilute pH OK final_solution 0.1 mg/mL Infusion Solution dilute->final_solution administer Administer via Slow IV Infusion (Protect from Light) final_solution->administer end End administer->end

Caption: Workflow for preparing Fungizone® for intravenous use.

Logical Relationship: Selective Toxicity of Amphotericin B

Amphotericin B Selective Toxicity cluster_cells Target Cells cluster_outcomes Outcomes amb Amphotericin B fungal_cell Fungal Cell Membrane Sterol: Ergosterol amb->fungal_cell:f_mem Interacts with mammalian_cell Mammalian Cell Membrane Sterol: Cholesterol amb->mammalian_cell:m_mem Interacts with high_affinity High Affinity Binding & Pore Formation fungal_cell:f_mem->high_affinity low_affinity Low Affinity Binding & Less Pore Formation mammalian_cell:m_mem->low_affinity fungicidal High Fungicidal Activity high_affinity->fungicidal toxicity Host Cell Toxicity (e.g., Nephrotoxicity) low_affinity->toxicity

Caption: Selective toxicity of Amphotericin B based on membrane sterol.

References

Application Notes and Protocols for the Use of Fungizone® in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fungizone®, the brand name for Amphotericin B, is a potent polyene antimycotic agent widely utilized in cell culture to prevent or eliminate fungal contamination.[1][2] Produced by the bacterium Streptomyces nodosus, it is particularly valuable when establishing primary cell cultures, which are highly susceptible to contamination by yeast and fungi.[1] However, its application requires careful optimization due to potential cytotoxicity to mammalian cells.[1][2] These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of Fungizone® in primary cell culture.

Mechanism of Action

Amphotericin B's antifungal activity stems from its high affinity for ergosterol (B1671047), a primary sterol component of fungal cell membranes.[1][3] The binding of Amphotericin B to ergosterol leads to the formation of transmembrane pores, which disrupts membrane integrity.[1][3] This increased permeability allows for the leakage of essential intracellular components, such as potassium ions and other small molecules, ultimately resulting in fungal cell death.[1][3]

While highly effective against fungi, Amphotericin B also exhibits a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes.[1] This interaction is the basis for its cytotoxic effects on host cells, as it can similarly disrupt the cell membrane, leading to cell damage, especially at higher concentrations.[1][4][5]

cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Ampho_F Amphotericin B Ergosterol Ergosterol (Fungal Membrane) Ampho_F->Ergosterol High Affinity Binding Pore_F Transmembrane Pore Formation Ergosterol->Pore_F Leakage_F Leakage of K+ Ions & Small Molecules Pore_F->Leakage_F Death_F Fungal Cell Death Leakage_F->Death_F Ampho_M Amphotericin B Cholesterol Cholesterol (Mammalian Membrane) Ampho_M->Cholesterol Low Affinity Binding Damage_M Potential Membrane Damage Cholesterol->Damage_M Cytotoxicity_M Cytotoxicity (at high concentrations) Damage_M->Cytotoxicity_M A 1. Seed Primary Cells in Multi-Well Plate B 2. Allow Cells to Adhere (24 hours) A->B D 4. Replace Old Media with Fungizone-Containing Media B->D C 3. Prepare Serial Dilutions of Fungizone in Media (e.g., 0 to 10 µg/mL) C->D E 5. Incubate for Typical Experimental Period (e.g., 48-72 hours) D->E F 6. Assess Cell Viability (e.g., MTT Assay) E->F G 7. Determine Highest Non-Toxic Concentration F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended use of Fungizone®, a sterile solution of amphotericin B, for the prevention and control of fungal contamination in various cell lines. Adherence to these protocols is crucial for maintaining cell culture integrity and ensuring the reproducibility of experimental results.

Introduction to Fungizone® (Amphotericin B)

Fungizone® is an antifungal agent containing amphotericin B, a polyene macrolide antibiotic derived from Streptomyces nodosus. Its primary function in cell culture is to prevent the growth of fungi, yeasts, and molds. Amphotericin B exerts its fungicidal effect by binding to ergosterol, a major component of fungal cell membranes. This binding alters the membrane's permeability, leading to the leakage of intracellular components and ultimately cell death. While highly effective against fungi, it is important to note that amphotericin B can also bind to cholesterol in mammalian cell membranes, which can lead to cytotoxicity at higher concentrations. Therefore, determining the optimal, non-toxic concentration for each cell line is critical.[1][2][3]

Recommended Fungizone® Concentrations for Various Cell Lines

The optimal concentration of Fungizone® can vary significantly between cell lines due to differences in their sensitivity to amphotericin B. A general working concentration for prophylactic use is between 0.25 and 2.5 µg/mL.[1][2][3][4] For treating existing fungal contamination, a higher concentration may be necessary for a short period. However, it is imperative to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Below is a summary of generally recommended starting concentrations for common cell lines.

Cell LineRecommended Prophylactic Concentration (µg/mL)Notes
General Use 0.25 - 2.5A broad starting range; optimization is highly recommended.[1][2][3][4]
MCF-7 (Human Breast Adenocarcinoma)0.25This concentration has been used in studies without abolishing the cytotoxic effects of other compounds being tested.[5][6] Higher concentrations have shown toxicity.[7][8]
A549 (Human Lung Carcinoma)0.25 - 2.5Studies have used various concentrations within this range. It is important to test for cytotoxicity as higher concentrations can affect cell viability and inflammatory responses.[9]
HEK293 (Human Embryonic Kidney)0.25 - 2.5The general recommended range applies. Empirical testing is necessary to determine the highest non-toxic concentration.
HeLa (Human Cervical Adenocarcinoma)0.25 - 2.5The general recommended range is a starting point. Cytotoxicity has been observed at higher concentrations.
CHO (Chinese Hamster Ovary)0.25 - 2.5The general recommended range should be tested to find the optimal non-toxic dose.
Jurkat (Human T-cell Leukemia)0.25 - 2.5Studies suggest that at antifungal concentrations, Fungizone may not have a significant toxic effect.[10] However, a dose-response study is still recommended.
PC-3 (Human Prostate Adenocarcinoma)0.25 - 2.5The general recommended range is a suitable starting point for optimization.
Vero (Monkey Kidney Epithelial)0.25 - 2.5The general recommended range should be evaluated for potential cytotoxicity.
Sf9 (Insect Cells)0.25 - 2.5The general recommended range can be used as a starting point, but insect cells may exhibit different sensitivities.

Important Note: The concentrations listed above are for prophylactic (preventative) use. For treating an active contamination, a higher concentration (e.g., 2-4 times the prophylactic dose) may be used for a limited duration (e.g., 2-3 passages), but this significantly increases the risk of cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of Fungizone® Stock and Working Solutions

Fungizone® is typically supplied as a sterile, frozen solution at a concentration of 250 µg/mL.

Materials:

  • Fungizone® (250 µg/mL)

  • Sterile, complete cell culture medium

  • Sterile pipettes and tubes

Procedure:

  • Thawing: Thaw the frozen Fungizone® stock solution at room temperature or in a 37°C water bath. Avoid repeated freeze-thaw cycles.

  • Dilution to Working Concentration: To prepare a working solution in your cell culture medium, dilute the stock solution directly into the medium. For example, to achieve a final concentration of 2.5 µg/mL in 500 mL of medium, add 5 mL of the 250 µg/mL Fungizone® stock solution.

    • Calculation: (Desired Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add

    • (2.5 µg/mL × 500 mL) / 250 µg/mL = 5 mL

  • Storage: Store the prepared medium containing Fungizone® at 2-8°C for up to one month, protected from light. The Fungizone® stock solution should be stored at -20°C.

Protocol 2: Determining the Optimal Fungizone® Concentration (Dose-Response Assay)

This protocol outlines a method to determine the highest non-toxic concentration of Fungizone® for your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Fungizone® (250 µg/mL)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • Microplate reader

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Preparation of Fungizone® Dilutions: Prepare a series of dilutions of Fungizone® in complete cell culture medium. A suggested range is 0, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL. Prepare enough of each concentration to treat triplicate wells.

  • Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of Fungizone®. Include a "no-treatment" control (medium without Fungizone®).

  • Incubation: Incubate the plate for a period equivalent to your typical subculture interval (e.g., 48-72 hours).

  • Microscopic Observation: At regular intervals (e.g., every 24 hours), observe the cells under a microscope for any morphological changes that may indicate cytotoxicity, such as rounding, detachment, or the appearance of vacuoles.[1]

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the cell viability against the Fungizone® concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This is your optimal prophylactic concentration.

cluster_workflow Workflow for Determining Optimal Fungizone® Concentration A Seed cells in a 96-well plate C Treat cells with different concentrations A->C B Prepare serial dilutions of Fungizone® B->C D Incubate for 48-72 hours C->D E Observe cell morphology D->E F Perform cell viability assay D->F G Analyze data and determine optimal concentration F->G

Workflow for determining the optimal Fungizone® concentration.
Protocol 3: Routine Use of Fungizone® for Prophylaxis

Once the optimal prophylactic concentration is determined, you can incorporate Fungizone® into your routine cell culture practice.

Procedure:

  • Add the predetermined optimal concentration of Fungizone® to your complete cell culture medium.

  • Use this medium for all subsequent cell culture maintenance, including subculturing and cryopreservation.

  • Regularly monitor your cultures for any signs of fungal contamination.

  • It is good practice to periodically culture a flask of cells without Fungizone® to ensure the absence of underlying, low-level contamination and to check for any long-term effects on cell phenotype.

Mechanism of Action and Cellular Effects of Amphotericin B

Amphotericin B's primary mechanism of action involves its interaction with sterols in cell membranes.

cluster_pathway Amphotericin B Signaling Pathway AmB Amphotericin B Membrane Mammalian Cell Membrane (Cholesterol-rich) AmB->Membrane Binds to Cholesterol Pore Pore Formation Membrane->Pore Leakage Ion (K+, Na+) and Small Molecule Leakage Pore->Leakage Stress Cellular Stress Leakage->Stress ROS Increased Reactive Oxygen Species (ROS) Stress->ROS Apoptosis Apoptosis/Cytotoxicity Stress->Apoptosis

Simplified signaling pathway of Amphotericin B in mammalian cells.

In mammalian cells, amphotericin B binds to cholesterol, albeit with a lower affinity than to ergosterol. This interaction leads to the formation of pores in the cell membrane, disrupting its integrity and causing the leakage of essential ions and small molecules. This disruption of cellular homeostasis induces a state of cellular stress, which can manifest as an increase in reactive oxygen species (ROS) and, at higher concentrations, trigger apoptotic pathways, leading to cell death.[11] This underscores the importance of using the lowest effective concentration to minimize off-target effects on cultured cells.

References

Application Notes and Protocols for the Long-Term Use of Fungizone in Continuous Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a persistent threat to the integrity and reproducibility of cell culture experiments, particularly in long-term continuous culture systems used for biopharmaceutical production. Fungizone®, a brand name for Amphotericin B, is a potent antimycotic agent commonly used to prevent or eliminate fungal contamination. While effective, its long-term use requires careful consideration due to its potential impact on cell viability, proliferation, and protein production. These application notes provide a comprehensive guide to the sustained use of Fungizone in continuous cell culture, including its mechanism of action, potential cytotoxic effects, and detailed protocols for its application and for monitoring cellular responses.

Mechanism of Action

Fungizone's active ingredient, Amphotericin B, is a polyene macrolide antimycotic. Its primary mechanism of action involves binding to ergosterol (B1671047), a major component of fungal cell membranes. This binding disrupts the membrane's integrity by forming pores or channels, leading to the leakage of essential intracellular components and ultimately fungal cell death[1][2][3]. Mammalian cells contain cholesterol instead of ergosterol in their membranes. While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol, which is the basis for its potential cytotoxicity in mammalian cell cultures[1].

Signaling Pathway Interactions

Recent studies have revealed that Amphotericin B can also modulate cellular signaling pathways in mammalian cells. It has been shown to act as a ligand for Toll-like receptor 2 (TLR2), often in cooperation with TLR1[4][5]. This interaction can trigger a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines[6][7]. Understanding this off-target effect is crucial, as chronic inflammation can negatively impact cell health and protein production.

Amphotericin B-Induced TLR2 Signaling Pathway Amphotericin_B Amphotericin B (Fungizone®) TLR2_TLR1 TLR2/TLR1 Heterodimer Amphotericin_B->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines Induces Workflow for Optimal Fungizone Concentration Start Start with a healthy, actively growing cell culture Prepare_Dilutions Prepare serial dilutions of Fungizone (e.g., 0.1 to 5.0 µg/mL) in complete culture medium Start->Prepare_Dilutions Seed_Cells Seed cells in multi-well plates at a consistent density Prepare_Dilutions->Seed_Cells Add_Fungizone Add Fungizone dilutions to respective wells Seed_Cells->Add_Fungizone Incubate Incubate for a defined period (e.g., 3-5 passages) Add_Fungizone->Incubate Monitor Monitor cell morphology, viability (e.g., Trypan Blue), and proliferation (e.g., cell counting) at each passage Incubate->Monitor Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) for cytotoxicity Monitor->Determine_MIC Select_Concentration Select the highest concentration with minimal impact on cell health and proliferation for long-term use Determine_MIC->Select_Concentration Workflow for Quantifying Protein Production Start Establish steady-state continuous cultures with and without Fungizone Collect_Samples Collect culture supernatant samples at regular intervals Start->Collect_Samples Clarify_Samples Clarify samples by centrifugation or filtration Collect_Samples->Clarify_Samples Determine_Cell_Density Determine viable cell density for each sample Collect_Samples->Determine_Cell_Density Quantify_Protein Quantify recombinant protein concentration using an appropriate assay (e.g., ELISA, HPLC, Bradford) Clarify_Samples->Quantify_Protein Calculate_Productivity Calculate specific productivity (pg/cell/day) and total titer (mg/L) Quantify_Protein->Calculate_Productivity Determine_Cell_Density->Calculate_Productivity Analyze_Data Compare protein production between control and Fungizone-treated cultures Calculate_Productivity->Analyze_Data

References

Application of Fungizone® in 3D Cell Culture Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fungizone®, the brand name for Amphotericin B, is a polyene antimycotic agent widely used in cell culture to prevent or eliminate fungal and yeast contamination. In three-dimensional (3D) cell culture models, such as spheroids and organoids, which are increasingly utilized in drug discovery and developmental biology for their physiological relevance, maintaining sterility is paramount. However, the complex structures of these models can make them susceptible to persistent fungal contamination. This document provides detailed application notes and protocols for the effective use of Fungizone® in 3D cell culture, addressing its mechanism of action, potential cytotoxicity, and impact on cellular signaling pathways.

Mechanism of Action and Cellular Effects

Fungizone® exerts its antifungal effect by binding to ergosterol, a primary component of fungal cell membranes. This binding alters membrane permeability, leading to the leakage of intracellular contents and ultimately, fungal cell death.[1] While highly effective against fungi, Amphotericin B can also interact with cholesterol in mammalian cell membranes, which can lead to dose-dependent cytotoxicity.[1]

In mammalian cells, Amphotericin B has been shown to induce an inflammatory response through the activation of Toll-like receptor 2 (TLR2). This initiates a signaling cascade involving Bruton's tyrosine kinase (Btk), Phospholipase C (PLC), Protein Kinase C (PKC), and c-Src kinase, ultimately leading to the activation of the transcription factor NF-κB.[2] This activation results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] At lower concentrations, Fungizone® can induce apoptosis, while at higher concentrations, it may lead to necrosis.[3]

Quantitative Data on Fungizone® Cytotoxicity

The cytotoxic effects of Fungizone® are cell-type dependent and concentration-dependent. The following tables summarize quantitative data on the effects of Amphotericin B on various cell lines. It is crucial to determine the optimal concentration for each specific 3D cell model to minimize cytotoxicity while effectively controlling contamination.

Cell LineConcentration (µg/mL)Exposure TimeEffect on Cell ViabilityReference
Mouse Osteoblasts17 daysNo significant effect on proliferation[4]
57 daysDecreased proliferation, abnormal morphology[4]
107 daysDecreased proliferation, abnormal morphology[4]
1001 hourWidespread cell death[4]
10001 hourWidespread cell death[4]
Mouse Fibroblasts17 daysNo significant effect on proliferation[4]
57 daysDecreased proliferation, abnormal morphology[4]
107 daysDecreased proliferation, abnormal morphology[4]
Human Embryonic Kidney (293T) cells0.25 - 1048 hoursNo significant cytotoxicity observed[5]
Human Monocytic (THP-1) cells0.548 hoursCytotoxicity observed[5]

Note: The data presented is primarily from 2D cultures or non-spheroid/organoid 3D models and should be used as a guideline. It is imperative to perform a dose-response study for your specific 3D model.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of Fungizone® in a 3D Cell Culture Model

This protocol outlines the steps to determine the maximum concentration of Fungizone® that can be used in a specific 3D cell culture model without causing significant cytotoxicity.

Materials:

  • 3D cell culture model (spheroids or organoids)

  • Complete cell culture medium

  • Fungizone® (Amphotericin B) solution (e.g., 250 µg/mL stock)

  • Multi-well plates suitable for 3D culture

  • Cell viability assay (e.g., CellTiter-Glo® 3D, PrestoBlue™)

  • Microplate reader

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a dilution series of Fungizone®:

    • Prepare a range of Fungizone® concentrations in your complete cell culture medium. A suggested starting range is 0.1 µg/mL to 5.0 µg/mL. Always include a no-Fungizone® control.

  • Plate 3D cell models:

    • Seed your cells or place your pre-formed spheroids/organoids into the wells of a multi-well plate.

  • Treat with Fungizone®:

    • Carefully remove the existing medium and replace it with the medium containing the different concentrations of Fungizone®.

  • Incubate:

    • Incubate the plate for a period relevant to your experimental needs (e.g., 24, 48, or 72 hours).

  • Assess cell viability:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data analysis:

    • Normalize the viability data to the no-Fungizone® control.

    • Plot the cell viability against the Fungizone® concentration to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Eradication of Fungal Contamination from a 3D Cell Culture Model

This protocol provides a general guideline for treating a contaminated 3D cell culture with Fungizone®.

Materials:

  • Contaminated 3D cell culture model

  • Complete cell culture medium

  • Fungizone® solution

  • Sterile PBS or basal medium for washing

  • Microscope

Procedure:

  • Isolate the contaminated culture:

    • Immediately move the contaminated plate to a separate incubator or quarantine area to prevent cross-contamination.

  • Initial Wash:

    • Carefully aspirate the contaminated medium.

    • Gently wash the spheroids/organoids twice with sterile PBS or basal medium to remove as much of the fungal contamination as possible.

  • Fungizone® Treatment:

    • Add fresh, pre-warmed complete medium containing a pre-determined effective concentration of Fungizone® (typically a higher, short-term treatment dose, e.g., 2.5 µg/mL).[6]

  • Incubation and Monitoring:

    • Incubate the culture and monitor daily for signs of fungal growth and cellular toxicity (e.g., changes in morphology, detachment).

  • Medium Change and Reduced Fungizone® Concentration:

    • After 24-48 hours, aspirate the treatment medium and wash the 3D models again.

    • Replace with fresh medium containing a lower, prophylactic concentration of Fungizone® (e.g., 0.25 - 1.0 µg/mL) for long-term maintenance.[6][7]

  • Continued Monitoring and Weaning (Optional):

    • Continue to culture the 3D models in the presence of the prophylactic dose of Fungizone® for several passages.

    • If desired, the culture can be gradually weaned off Fungizone® by reducing the concentration over subsequent medium changes. However, for particularly precious or difficult-to-replace cultures, continuous use of a low-dose prophylactic concentration may be advisable.

Visualizations

Fungizone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AmphotericinB Amphotericin B (Fungizone®) TLR2 TLR2 AmphotericinB->TLR2 Binds to Cholesterol in proximity to TLR2 Btk Btk TLR2->Btk PLC PLC Btk->PLC PKC PKC PLC->PKC cSrc c-Src PKC->cSrc NFkB_inactive IκB-NF-κB cSrc->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active IκB degradation Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Translation & Secretion

Caption: Signaling pathway of Amphotericin B-induced inflammation in mammalian cells.

Fungizone_Workflow cluster_prep Preparation & Plating cluster_treatment Fungizone® Treatment & Viability Assessment cluster_analysis Data Analysis & Determination start Start: 3D Cell Culture (Spheroids/Organoids) plate Plate 3D Models in Multi-well Plate start->plate prep_dilutions Prepare Fungizone® Dilution Series plate->prep_dilutions add_fungizone Add Fungizone®-containing Medium to Wells prep_dilutions->add_fungizone incubate Incubate (24-72h) add_fungizone->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze Analyze Data: Normalize to Control viability_assay->analyze determine_conc Determine Optimal Non-Toxic Concentration analyze->determine_conc

Caption: Experimental workflow for determining the optimal non-toxic concentration of Fungizone®.

Contamination_Treatment_Workflow start Start: Fungal Contamination Detected in 3D Culture isolate Isolate Contaminated Culture start->isolate wash1 Wash 3D Models (2x with PBS/Basal Medium) isolate->wash1 high_dose Treat with High Concentration of Fungizone® (e.g., 2.5 µg/mL) wash1->high_dose incubate_monitor Incubate (24-48h) & Monitor Daily high_dose->incubate_monitor wash2 Wash 3D Models (2x with PBS/Basal Medium) incubate_monitor->wash2 low_dose Replace with Medium containing Prophylactic Dose of Fungizone® (e.g., 0.25-1.0 µg/mL) wash2->low_dose long_term Continue Long-Term Culture with Prophylactic Dose low_dose->long_term end End: Contamination Free Culture long_term->end

Caption: Workflow for the eradication of fungal contamination in 3D cell culture models.

References

Fungizone® (Amphotericin B) in Cell Culture: Application Notes and Protocols for Ensuring Compatibility and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungizone®, the brand name for a colloidal suspension of Amphotericin B, is a widely utilized antifungal agent in cell culture to prevent or eliminate contamination by yeast and fungi. Its efficacy is attributed to its high affinity for ergosterol (B1671047), a primary sterol in fungal cell membranes. The binding of Fungizone® to ergosterol disrupts membrane integrity, leading to the formation of pores and subsequent leakage of intracellular contents.[1][2] While highly effective, the use of Fungizone® requires careful consideration due to its potential cytotoxicity to mammalian cells, which is mediated by its interaction with cholesterol in their membranes.[2][3] Furthermore, its physical stability and compatibility can vary in different cell culture media.

These application notes provide a comprehensive guide to the use of Fungizone® in cell culture, with a focus on its compatibility with various media, its cytotoxic profile against mammalian cell lines, and detailed protocols for its effective application.

Data Presentation: Fungizone® Compatibility and Cytotoxicity

The compatibility and cytotoxicity of Fungizone® are influenced by several factors, including its concentration, the duration of exposure, the specific cell line, and the composition of the cell culture medium. The following tables summarize key quantitative data on the efficacy and cytotoxic effects of Fungizone®.

ParameterOrganism/Cell LineMediumValueReference(s)
Effective Concentration (EC50) Candida albicansRPMI-164087.1 ± 22 µg/L[1][4]
Recommended Working Concentration General Cell CultureN/A0.25 - 2.5 µg/mL[2]
Short-Term Treatment Concentration Contaminated CulturesN/A5 - 10 µg/mL
Cytotoxicity (Significant Effect) THP-1 (Human Monocytic)Not Specified500 µg/L (0.5 µg/mL)[1][4]
Cytotoxicity (No Significant Effect) 293T (Human Embryonic Kidney)Not SpecifiedUp to 10,000 µg/L (10 µg/mL)[1]
Cytotoxicity (Cell Death) Mouse OsteoblastsNot Specified≥ 100 µg/mL[5]
Cytotoxicity (Abnormal Morphology) Mouse Osteoblasts & FibroblastsNot Specified5 - 10 µg/mL[5]
Cytotoxicity (~11% Viability Loss) Human Heart Valve FibroblastsNot Specified10 µg/mL[6]

Note: Direct comparison of cytotoxicity across different cell lines and media is challenging due to variations in experimental conditions reported in the literature. It is crucial to empirically determine the optimal, non-toxic concentration of Fungizone® for each specific cell line and experimental setup.

Physical Compatibility in Cell Culture Media

Fungizone® is a colloidal suspension and its stability can be affected by the components of the cell culture medium.

Medium TypeObservationRecommendations
General Aqueous Media Prone to precipitation, especially when diluted from a DMSO stock. Commercial formulations contain solubilizers like sodium deoxycholate to improve dispersion.Visually inspect the medium for any precipitation after the addition of Fungizone®. If precipitation occurs, gently agitate the medium before use. While some precipitate may not be fully resolubilized, the product can often still be used effectively.
Serum-Containing Media The presence of serum appears to stabilize the colloidal suspension of Fungizone®.It is recommended to add Fungizone® to the complete, serum-supplemented medium rather than to serum-free basal medium.
DMEM, RPMI-1640, MEM Fungizone® is commonly used in these media. However, specific comparative data on precipitation levels is limited.Always prepare fresh complete medium containing Fungizone® and store it at 2-8°C for no longer than the recommended period (typically up to a few weeks). Fungizone® is stable in culture at 37°C for up to three days.[7]

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Fungizone® Concentration

This protocol outlines a method to determine the highest concentration of Fungizone® that can be used for a specific mammalian cell line without causing significant cytotoxicity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum

  • Fungizone® stock solution (e.g., 250 µg/mL)

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTS, MTT, or resazurin-based assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density appropriate for the cell line to reach 70-80% confluency within 24-48 hours.

  • Preparation of Fungizone® Dilutions: Prepare a series of two-fold dilutions of Fungizone® in complete cell culture medium. A suggested starting range is 0.125, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL. Include a no-Fungizone® control.

  • Treatment: After allowing the cells to adhere (typically 24 hours), carefully remove the existing medium and replace it with the medium containing the different concentrations of Fungizone®.

  • Incubation: Incubate the plate for a period relevant to your experimental needs (e.g., 48-72 hours), which should also be sufficient to observe any cytotoxic effects.

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each Fungizone® concentration relative to the untreated control cells. The optimal concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.

Protocol 2: Eradication of Fungal Contamination from a Cell Culture

This protocol provides a method for treating a valuable cell culture that has become contaminated with yeast or fungi.

Materials:

  • Contaminated cell culture

  • Complete cell culture medium

  • Fungizone® stock solution (e.g., 250 µg/mL)

  • Sterile centrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Isolate the Culture: Immediately isolate the contaminated flask or plate to prevent cross-contamination of other cultures.

  • Wash the Cells (for adherent cells):

    • Aspirate the contaminated medium.

    • Gently wash the cell monolayer two to three times with sterile PBS to remove as much of the contaminating organisms as possible.

  • Harvest and Centrifuge (for suspension cells):

    • Transfer the cell suspension to a sterile centrifuge tube.

    • Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant containing the contaminants.

    • Gently resuspend the cell pellet in sterile PBS and repeat the centrifugation and washing step two more times.

  • Treatment with High-Concentration Fungizone®:

    • Resuspend the washed cells (or treat the washed adherent cells) in a complete medium containing a higher concentration of Fungizone® (e.g., 2.5-5.0 µg/mL).

    • Culture the cells for 2-3 passages in this high-concentration medium.

  • Monitor for Toxicity and Efficacy:

    • Closely monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, vacuolization).

    • Visually inspect the culture for the presence of fungal contaminants.

  • Return to Normal Conditions: Once the contamination is no longer visible, culture the cells for at least two more passages in a medium containing the standard prophylactic concentration of Fungizone® (e.g., 0.5-1.0 µg/mL).

  • Quarantine and Observation: Continue to culture the cells in the absence of Fungizone® for several passages to ensure the contamination has been completely eradicated.

Mandatory Visualizations

Mechanism of Action of Fungizone® on Fungal Cells

Fungizone_Mechanism_Fungal Fungizone Fungizone (Amphotericin B) Ergosterol Ergosterol Fungizone->Ergosterol Binds to Pore_Formation Pore Formation Fungizone->Pore_Formation Oxidative_Stress Induction of Oxidative Stress (ROS) Fungizone->Oxidative_Stress Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Ion_Leakage Ion (K+, Na+) Leakage Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Oxidative_Stress->Cell_Death

Caption: Mechanism of Fungizone® on fungal cells.

Cytotoxic Effect of Fungizone® on Mammalian Cells

Fungizone_Cytotoxicity_Mammalian Fungizone Fungizone (Amphotericin B) Cholesterol Cholesterol Fungizone->Cholesterol Interacts with Pore_Formation Pore Formation Fungizone->Pore_Formation TLR2 Toll-like Receptor 2 (TLR2) Fungizone->TLR2 Activates Mammalian_Membrane Mammalian Cell Membrane Cholesterol->Mammalian_Membrane Component of Apoptosis Apoptosis Pore_Formation->Apoptosis Signaling_Cascade Signaling Cascade (Btk, PLC, PKC, c-Src) TLR2->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB NFkB->Apoptosis Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response

Caption: Cytotoxic signaling of Fungizone® in mammalian cells.

Experimental Workflow for Fungizone® Compatibility Testing

Fungizone_Workflow Start Start: Select Cell Line and Culture Medium Prepare_Cells Prepare Cell Culture in 96-well Plate Start->Prepare_Cells Prepare_Fungizone Prepare Serial Dilutions of Fungizone® Start->Prepare_Fungizone Treat_Cells Treat Cells with Fungizone® Dilutions Prepare_Cells->Treat_Cells Prepare_Fungizone->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTS, MTT) Incubate->Viability_Assay Data_Analysis Analyze Data and Determine Optimal Concentration Viability_Assay->Data_Analysis End End: Use Optimal Concentration for Experiments Data_Analysis->End

References

Aseptic Handling of Fungizone™ Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungizone™, the brand name for Amphotericin B, is a polyene antifungal agent highly effective against a broad spectrum of fungi and yeasts. In research and drug development, particularly in cell culture applications, it is a critical reagent for preventing and eliminating fungal contamination. However, its efficacy can be compromised by improper handling, and it can exhibit cytotoxicity at higher concentrations. Therefore, strict aseptic techniques are paramount to maintain its sterility and potency, ensuring experimental integrity and reproducibility.

This document provides detailed protocols and guidelines for the aseptic handling of Fungizone™ solution, including reconstitution, storage, and application in cell culture.

Data Presentation

Fungizone™ Reconstitution and Storage Parameters
ParameterSpecificationCitation
Form Lyophilized powder[1]
Reconstitution Diluent Sterile Water for Injection, USP (without bacteriostatic agents)[1][2]
Reconstitution Volume 10 mL per 50 mg vial[1][3]
Initial Concentrate Concentration 5 mg/mL[1][3]
Storage of Lyophilized Powder 2°C to 8°C, protected from light[1][4]
Storage of Reconstituted Concentrate (5 mg/mL) 2°C to 8°C for up to 7 days, protected from light[1][4]
Room temperature for up to 24 hours, protected from light[1][4]
Storage of Further Diluted Solutions (for infusion) Use promptly after preparation[1][4]
Recommended Working Concentrations for Cell Culture
ApplicationRecommended Concentration RangeCitation
Routine Prophylaxis 0.25 µg/mL to 2.5 µg/mL
Treatment of Active Contamination Higher end of the recommended range (empirically determined)

Note: The optimal working concentration should be determined for each cell line, as cytotoxicity can vary. It is recommended to perform a dose-response experiment to identify the highest concentration that does not adversely affect cell health and morphology.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Fungizone™ Powder

This protocol outlines the aseptic procedure for reconstituting a 50 mg vial of lyophilized Fungizone™ to a 5 mg/mL stock solution.

Materials:

  • Vial of Fungizone™ (50 mg)

  • Sterile Water for Injection, USP (without bacteriostatic agents)

  • Sterile syringe (10 mL or 20 mL)

  • Sterile needle (minimum 20 gauge)[1]

  • 70% ethanol (B145695) or other suitable disinfectant

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation of Aseptic Workspace: Work within a certified Class II biological safety cabinet (BSC). Disinfect the work surface, the exterior of the Fungizone™ vial, and the septum of the Sterile Water for Injection vial with 70% ethanol.

  • Reconstitution: Aseptically withdraw 10 mL of Sterile Water for Injection into the sterile syringe.

  • Slowly and rapidly inject the 10 mL of sterile water directly onto the lyophilized cake in the Fungizone™ vial.[1] Avoid foaming by directing the stream against the glass wall of the vial.

  • Dissolution: Immediately shake the vial vigorously until the solution becomes clear and a colloidal dispersion is formed.[1] Visually inspect the vial to ensure no particulate matter is present.

  • Labeling and Storage: Label the reconstituted vial with the concentration (5 mg/mL), date of reconstitution, and appropriate storage conditions (2-8°C, protected from light).

  • Aliquotting (Optional but Recommended): For long-term storage and to minimize freeze-thaw cycles, it is advisable to aliquot the 5 mg/mL stock solution into smaller, sterile, light-protecting microcentrifuge tubes. Store these aliquots at -20°C.[5]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of the 5 mg/mL Fungizone™ stock solution to a final working concentration for addition to cell culture media.

Materials:

  • Reconstituted Fungizone™ stock solution (5 mg/mL)

  • Complete cell culture medium

  • Sterile conical tubes or media bottles

  • Sterile pipettes

Procedure:

  • Calculate Dilution: Determine the required volume of the 5 mg/mL stock solution to achieve the desired final concentration in your cell culture medium. For example, to prepare 100 mL of medium with a final Fungizone™ concentration of 2.5 µg/mL:

    • C1V1 = C2V2

    • (5000 µg/mL) * V1 = (2.5 µg/mL) * (100,000 µL)

    • V1 = 50 µL

  • Aseptic Dilution: Within a BSC, add the calculated volume (e.g., 50 µL) of the 5 mg/mL Fungizone™ stock solution to the appropriate volume (e.g., 100 mL) of complete cell culture medium.

  • Mixing: Gently swirl the medium to ensure homogenous distribution of the Fungizone™.

  • Labeling: Clearly label the medium bottle indicating the addition of Fungizone™ and its final concentration.

  • Application: The prepared medium is now ready for use in your cell cultures. The stability of Amphotericin B in culture medium at 37°C is approximately 3 days.[6][7]

Mandatory Visualizations

G cluster_prep Workspace Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Aliquotting prep1 Disinfect BSC, vials, and equipment with 70% ethanol recon1 Aseptically withdraw 10 mL of Sterile Water for Injection prep1->recon1 recon2 Inject water into 50 mg Fungizone™ vial recon1->recon2 recon3 Shake vigorously until clear colloidal solution forms recon2->recon3 store1 Label vial (5 mg/mL, date) recon3->store1 store2 Store at 2-8°C or aliquot and freeze at -20°C store1->store2

Caption: Workflow for Aseptic Reconstitution of Fungizone™.

G start Start: Fungal Contamination Suspected/Prevention Needed decision1 Routine Prophylaxis? start->decision1 prophylaxis Add Fungizone™ to media (0.25 - 2.5 µg/mL) decision1->prophylaxis Yes decision2 Active Contamination? decision1->decision2 No monitor Monitor cell health and for clearance of contamination prophylaxis->monitor treatment Isolate culture. Use higher dose of Fungizone™. Determine cytotoxicity. decision2->treatment Yes treatment->monitor end_success Contamination Controlled monitor->end_success Successful end_fail Discard Culture monitor->end_fail Unsuccessful/Toxic

Caption: Decision Pathway for Fungizone™ Use in Cell Culture.

Important Considerations

  • Aseptic Technique is Critical: Fungizone™ solutions for reconstitution do not contain preservatives.[3][8] Strict aseptic technique must be observed throughout all handling steps to prevent bacterial contamination.[2]

  • Avoid Saline: Do not reconstitute or dilute Fungizone™ with saline solutions, as this will cause the drug to precipitate.[1][9]

  • Light Sensitivity: Amphotericin B is light-sensitive. Protect lyophilized powder, stock solutions, and working solutions from light.[1][4]

  • Cytotoxicity: Amphotericin B can be toxic to mammalian cells. It is crucial to determine the optimal, non-toxic concentration for each specific cell line. Observe cultures daily for signs of toxicity, such as changes in morphology, detachment, or reduced proliferation.

  • Routine Use: Continuous use of antifungals in cell culture is discouraged as it can mask underlying low-level contamination and may lead to the development of resistant strains.[10] Use Fungizone™ for short-term applications to eliminate contamination, and then culture cells in antibiotic-free medium.[11]

By adhering to these detailed protocols and guidelines, researchers can effectively utilize Fungizone™ to maintain contamination-free cell cultures, thereby ensuring the validity and success of their experimental outcomes.

References

Application Notes and Protocols for Establishing Contamination-Free Primary Cell Culture with Fungizone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Primary cell cultures are essential tools in life science research and drug development, offering a more biologically relevant model compared to immortalized cell lines. However, the process of isolating primary cells from tissues carries a significant risk of microbial contamination, particularly from fungi and yeast. Fungal contamination can rapidly overwhelm a culture, leading to the loss of valuable cells and experimental data. Fungizone® (Amphotericin B) is a potent antimycotic agent widely used to prevent and eliminate fungal contamination in cell cultures.[1][2] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of Fungizone to establish and maintain contamination-free primary cell cultures.

Mechanism of Action: Fungizone's active ingredient, Amphotericin B, is a polyene macrolide antifungal agent produced by Streptomyces.[3] It works by binding to sterols within the cell membrane. While it has a higher affinity for ergosterol, the primary sterol in fungal cell membranes, it can also bind to cholesterol in mammalian cell membranes.[3][4] This binding creates pores in the membrane, leading to increased permeability and leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.[5]

Data Presentation: Optimizing Fungizone Concentration

The effective concentration of Fungizone is a critical balance between antifungal activity and potential cytotoxicity to primary cells. The recommended working concentration typically ranges from 0.25 to 2.5 µg/mL.[1][2][3][6] It is imperative to determine the optimal concentration for each specific primary cell type empirically.

Table 1: Representative Data on the Effect of Fungizone Concentration on Primary Human Dermal Fibroblast (HDF) Viability and Antifungal Efficacy.

Fungizone Concentration (µg/mL)Cell Viability (%) (after 72h)Antifungal Efficacy (Inhibition of Candida albicans growth)Observations
0 (Control)100%0%No signs of cytotoxicity. Fungal growth observed in intentionally contaminated wells.
0.2595%85%Minimal to no signs of cytotoxicity. Effective for prophylactic use.[1]
0.590%95%Minor morphological changes observed in some cells.[1]
1.080%>99%Some signs of cytotoxicity, such as cell rounding and reduced confluency.[1]
2.560%>99%Significant cytotoxicity observed. Recommended for short-term treatment of active contamination.[1][7]

Note: This data is representative and will vary depending on the primary cell type, its source, and the specific fungal contaminant.

Experimental Protocols

Determining Optimal Fungizone Concentration (Cytotoxicity Assay)

This protocol outlines the steps to determine the highest concentration of Fungizone that can be tolerated by your primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Fungizone solution (250 µg/mL stock)[1]

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue™)

  • Sterile PBS

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed primary cells in a 96-well plate at a density that will not reach confluency within 72 hours.

  • Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.

  • Prepare a serial dilution of Fungizone in complete cell culture medium to achieve final concentrations ranging from 0.25 to 5.0 µg/mL. Include a no-Fungizone control.

  • Carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of Fungizone.

  • Incubate the plate for 48-72 hours.

  • Visually inspect the cells daily for morphological signs of toxicity, such as rounding, detachment, and vacuole formation.[1]

  • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the results to determine the highest concentration of Fungizone that does not significantly impact cell viability. This will be your optimal prophylactic concentration.

Protocol for Establishing a Contamination-Free Primary Cell Culture

This protocol describes the steps for isolating and culturing primary cells while minimizing the risk of fungal contamination using Fungizone.

Materials:

  • Tissue sample for primary cell isolation

  • Complete cell culture medium supplemented with the predetermined optimal concentration of Fungizone

  • Balanced salt solution (e.g., PBS, HBSS) containing antibiotics and Fungizone

  • Enzymes for tissue dissociation (e.g., collagenase, trypsin)

  • Sterile culture flasks or dishes

  • Centrifuge

  • Biosafety cabinet

Procedure:

  • Tissue Preparation:

    • Collect the tissue sample using aseptic techniques.

    • Place the tissue in a sterile container with a balanced salt solution supplemented with a high concentration of antibiotics and a prophylactic concentration of Fungizone.

    • Transport the tissue to the cell culture facility on ice.

  • Tissue Dissociation:

    • Inside a biosafety cabinet, wash the tissue multiple times with a sterile balanced salt solution containing antibiotics and Fungizone to remove external contaminants.

    • Mince the tissue into small fragments using sterile scalpels or scissors.

    • Digest the tissue fragments with an appropriate enzyme solution to release the cells.

  • Cell Isolation and Culture Initiation:

    • Neutralize the dissociation enzymes according to the specific protocol.

    • Filter the cell suspension through a sterile cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a complete cell culture medium supplemented with the optimal prophylactic concentration of Fungizone.

    • Seed the cells into a sterile culture flask or dish.

  • Initial Culture Period:

    • Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.

    • For the first 2-3 passages, maintain the prophylactic concentration of Fungizone in the culture medium to eliminate any residual fungal contaminants.[7]

    • Monitor the culture daily for any signs of contamination or cytotoxicity.

  • Long-Term Culture:

    • Once the primary culture is well-established and free of any visible contamination, the concentration of Fungizone can be reduced or eliminated from the culture medium to avoid long-term cytotoxic effects.

Visualizations

Experimental Workflow

G cluster_0 Tissue Acquisition and Preparation cluster_1 Cell Isolation cluster_2 Culture Establishment and Maintenance A Aseptic Tissue Collection B Wash with PBS + Fungizone A->B C Mince Tissue B->C D Enzymatic Digestion C->D E Filter Cell Suspension D->E F Centrifuge and Resuspend E->F G Seed Cells in Medium + Fungizone F->G H Incubate (37°C, 5% CO2) G->H I Monitor for Contamination & Cytotoxicity H->I J Subculture with Reduced/No Fungizone I->J G cluster_0 Fungal Cell cluster_1 Mammalian Primary Cell Fungizone_F Fungizone Ergosterol Ergosterol Fungizone_F->Ergosterol Binds to FungalMembrane Fungal Cell Membrane Fungizone_F->FungalMembrane Targets Ergosterol->FungalMembrane Component of PoreFormation_F Pore Formation FungalMembrane->PoreFormation_F Leads to IonLeakage_F Ion Leakage PoreFormation_F->IonLeakage_F FungalCellDeath Fungal Cell Death IonLeakage_F->FungalCellDeath Fungizone_M Fungizone Cholesterol Cholesterol Fungizone_M->Cholesterol Binds to MammalianMembrane Mammalian Cell Membrane Fungizone_M->MammalianMembrane Targets Cholesterol->MammalianMembrane Component of PoreFormation_M Pore Formation (lower affinity) MammalianMembrane->PoreFormation_M Leads to IonLeakage_M Ion Leakage PoreFormation_M->IonLeakage_M StressResponse Cellular Stress Response (e.g., JNK, p38 MAPK activation) IonLeakage_M->StressResponse Cytotoxicity Potential Cytotoxicity StressResponse->Cytotoxicity

References

Application Notes and Protocols for the Use of Fungizone® in the Establishment of Hematopoietic Stem Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of primary hematopoietic stem cell (HSC) cultures is a critical step in hematology research, drug development, and regenerative medicine. A frequent challenge in the initial phase of primary cell culture is the prevention of fungal contamination, which can lead to the loss of valuable samples. Fungizone®, the brand name for a sterile solution of Amphotericin B, is a polyene antimycotic agent commonly used to prevent or eradicate fungal and yeast contamination in cell cultures.[1] This document provides detailed application notes and protocols for the safe and effective use of Fungizone® in the establishment of hematopoietic stem cell cultures.

Amphotericin B acts by binding to ergosterol, a major component of fungal cell membranes, creating pores that lead to leakage of intracellular components and subsequent cell death.[1] While effective against fungi, it is crucial to use Fungizone® at concentrations that are non-toxic to hematopoietic stem cells, as higher concentrations can be detrimental to mammalian cells.[1] This document outlines recommended concentrations, protocols for toxicity testing, and procedures for establishing HSC cultures while minimizing the risk of contamination.

Data Presentation: Effects of Amphotericin B on Hematopoietic Cells

The following tables summarize quantitative data on the effects of conventional Amphotericin B (the active component of Fungizone®) and liposomal Amphotericin B on hematopoietic progenitor cells, as determined by in vitro colony-forming unit (CFU) assays.

Table 1: Effect of Conventional Amphotericin B on Murine CFU-GM Colony Formation

Concentration (ng/mL)Mean Change in CFU-GM Colonies (%)Statistical Significance (P-value)Reference
60No significant change> 0.05Samalidou et al., 2015
600↓ 12 ± 10.002Samalidou et al., 2015
6000↓ 31 ± 20.003Samalidou et al., 2015

CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage

Table 2: Effect of Liposomal Amphotericin B on Murine CFU-GM Colony Formation

Concentration (ng/mL)Mean Change in CFU-GM Colonies (%)Statistical Significance (P-value)Reference
600↑ 37 ± 50.003Samalidou et al., 2015
6000↑ 36 ± 40.003Samalidou et al., 2015

Note: The study by Samalidou et al. (2015) suggests a potential synergistic and stimulatory effect of liposomal Amphotericin B on hematopoietic progenitor cell proliferation in the presence of cytokines.

Table 3: Inhibition of Human and Murine Hematopoietic Colony Formation by Amphotericin B

Concentration (µg/mL)Approximate Inhibition of Cloning (%)Cell TypeReference
1.0Observable inhibitionMurine and Human Bone MarrowStein et al., 1984
2.0~50-60Murine and Human Bone MarrowStein et al., 1984

Experimental Protocols

Protocol for Determining Optimal Fungizone® Concentration for Hematopoietic Stem Cell Cultures

Objective: To determine the highest concentration of Fungizone® that is non-toxic to the target hematopoietic stem cell population.

Materials:

  • Fungizone® (Amphotericin B) solution (e.g., 250 µg/mL stock)

  • Isolated hematopoietic stem cells (e.g., CD34+ cells from bone marrow, peripheral blood, or cord blood)

  • Complete HSC culture medium (e.g., IMDM supplemented with serum, growth factors, and cytokines)

  • 96-well tissue culture plates

  • Cell viability assay kit (e.g., Trypan Blue, MTT, or a fluorescence-based assay)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a serial dilution of Fungizone® in complete HSC culture medium to achieve final concentrations ranging from 0.1 µg/mL to 5.0 µg/mL. A control group with no Fungizone® must be included.

  • Seed the isolated hematopoietic stem cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Add 100 µL of the prepared Fungizone® dilutions to the respective wells, resulting in final concentrations from 0.05 µg/mL to 2.5 µg/mL.

  • Culture the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, assess cell viability using a preferred method (e.g., Trypan Blue exclusion assay).

  • Observe the cells daily under a microscope for any signs of toxicity, such as rounding, loss of confluency, or vacuole formation.[1]

  • Determine the optimal concentration of Fungizone® as the highest concentration that does not significantly reduce cell viability compared to the control group. In general, a working concentration of 0.25 to 2.5 µg/mL is recommended for most cell cultures.[1]

Protocol for Establishing Primary Hematopoietic Stem Cell Cultures with Fungizone®

Objective: To initiate a primary culture of hematopoietic stem cells while preventing fungal contamination using a pre-determined safe concentration of Fungizone®.

Materials:

  • Source of hematopoietic stem cells (e.g., bone marrow aspirate, peripheral blood, umbilical cord blood)

  • Ficoll-Paque™ or other density gradient medium for mononuclear cell isolation

  • HSC isolation kit (e.g., CD34 MicroBead Kit)

  • Complete HSC culture medium supplemented with the optimal, non-toxic concentration of Fungizone® as determined in Protocol 3.1.

  • Tissue culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolation of Mononuclear Cells: Isolate mononuclear cells from the primary tissue source using density gradient centrifugation (e.g., Ficoll-Paque™).

  • Enrichment of Hematopoietic Stem Cells: Enrich for the hematopoietic stem cell population (e.g., CD34+ cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Seeding: Resuspend the enriched HSCs in the complete HSC culture medium containing the pre-determined optimal concentration of Fungizone®.

  • Culture Initiation: Seed the cells into tissue culture flasks or plates at the desired density.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Monitoring: Monitor the cultures daily for cell growth and signs of contamination.

  • Medium Change: Perform partial medium changes every 2-3 days with fresh medium containing Fungizone®.

  • Long-term Use: It is recommended to use Fungizone® for the initial 2-3 passages to ensure the culture is free from contamination. For long-term culture, it is advisable to maintain the cells in an antibiotic-free medium to avoid potential long-term effects on cell behavior.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of Amphotericin B in Hematopoietic and Immune Cells

Amphotericin B, the active component of Fungizone®, can exert immunomodulatory effects on host cells. One of the key mechanisms is through the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4, on immune cells. This interaction, often facilitated by the co-receptor CD14, triggers a downstream signaling cascade involving the adaptor protein MyD88 and the transcription factor NF-κB. Activation of NF-κB leads to the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, Amphotericin B can induce oxidative stress in macrophages through the cyclooxygenase pathway, resulting in the production of hydrogen peroxide (H₂O₂).

AmphotericinB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AmB Amphotericin B (Fungizone®) TLR2_4 TLR2 / TLR4 AmB->TLR2_4 Binds to CD14 CD14 AmB->CD14 COX Cyclooxygenase Pathway AmB->COX Stimulates (in Macrophages) MyD88 MyD88 TLR2_4->MyD88 Activates CD14->TLR2_4 Co-receptor NFkB NF-κB MyD88->NFkB Activates Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB->Cytokine_Gene Translocates & Activates H2O2 H₂O₂ (Oxidative Stress) COX->H2O2 Produces Cytokines TNF-α, IL-1β (Pro-inflammatory Cytokines) Cytokine_Gene->Cytokines Leads to Production HSC_Culture_Workflow start Start: Primary Tissue Source (Bone Marrow, Cord Blood, etc.) isolate_mnc 1. Isolate Mononuclear Cells (Density Gradient Centrifugation) start->isolate_mnc enrich_hsc 2. Enrich for HSCs (e.g., CD34+ selection) isolate_mnc->enrich_hsc determine_conc 3. Determine Optimal Fungizone® Concentration (Toxicity Assay) enrich_hsc->determine_conc culture_initiation 5. Initiate HSC Culture enrich_hsc->culture_initiation Use pre-determined safe concentration prepare_media 4. Prepare Culture Medium with Optimal Fungizone® determine_conc->prepare_media prepare_media->culture_initiation monitoring 6. Monitor Culture for Growth and Contamination culture_initiation->monitoring medium_change 7. Regular Medium Changes monitoring->medium_change wean_fungizone 8. Wean off Fungizone® for Long-term Culture monitoring->wean_fungizone medium_change->monitoring end Established HSC Culture wean_fungizone->end

References

Troubleshooting & Optimization

Technical Support Center: Fungizone™ Toxicity in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Fungizone™ (Amphotericin B) toxicity in mammalian cell culture.

Troubleshooting Guide

Issue: My cells are showing signs of toxicity after treatment with Fungizone™.

Initial Assessment:

  • Observe Cell Morphology: Carefully examine your cells under a microscope. Signs of Fungizone™ toxicity include:

    • Rounding of cells

    • Detachment from the culture surface (for adherent cells)

    • Loss of confluency

    • Appearance of vacuoles in the cytoplasm

    • Visible cell lysis or debris in the culture medium.[1][2]

  • Verify Fungizone™ Concentration: Double-check the final concentration of Fungizone™ in your culture medium. The recommended range for prophylactic use is typically 0.25 to 2.5 µg/mL.[1][3][4] Higher concentrations, while sometimes used for short-term treatment of active contamination, significantly increase the risk of cytotoxicity.[1]

  • Review Culture History:

    • How long have the cells been exposed to Fungizone™? Prolonged exposure, even at lower concentrations, can be detrimental to some cell lines.[4]

    • Is this a new cell line or a primary culture? Different cell lines exhibit varying sensitivities to Fungizone™.[1]

Troubleshooting Workflow:

G start Suspected Fungizone™ Toxicity observe Observe Cell Morphology (Rounding, Detachment, Vacuoles) start->observe verify_conc Verify Fungizone™ Concentration (Is it within 0.25-2.5 µg/mL?) observe->verify_conc review_history Review Culture History (Exposure time, Cell line sensitivity) verify_conc->review_history decision Toxicity Confirmed? review_history->decision reduce_conc Reduce Fungizone™ Concentration or Remove from Medium decision->reduce_conc Yes end Resolution decision->end No (Investigate other causes) perform_viability Perform Cell Viability Assay (e.g., Trypan Blue, MTS) reduce_conc->perform_viability consider_alt Consider Alternatives (e.g., Nystatin, Pen/Strep) reduce_conc->consider_alt monitor Monitor Cell Recovery perform_viability->monitor monitor->end consider_alt->end

Caption: Troubleshooting workflow for suspected Fungizone™ toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Fungizone™ toxicity in mammalian cells?

A1: Fungizone™'s active ingredient, Amphotericin B, works by binding to sterols in cell membranes and forming pores or channels.[5][6][7][8] This disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[4][5][6] While fungal cell membranes contain ergosterol, to which Amphotericin B has a higher affinity, mammalian cell membranes contain cholesterol.[8][9] At higher concentrations, Amphotericin B can also bind to cholesterol, which is the basis of its cytotoxic effects in mammalian cells.[9][10]

Q2: What are the typical signs of Fungizone™ toxicity in cell culture?

A2: Common morphological changes indicating Fungizone™ toxicity include cell rounding, detachment from the culture vessel, a decrease in cell confluency, and the appearance of cytoplasmic vacuoles.[1][2] In severe cases, widespread cell lysis and a significant amount of debris in the culture medium will be observed.

Q3: What is the recommended working concentration of Fungizone™?

A3: The recommended working concentration of Fungizone™ in cell culture media is typically between 0.25 µg/mL and 2.5 µg/mL.[1][3] It is crucial to determine the optimal concentration for each specific cell line, as sensitivity can vary greatly.[1] For routine prevention of fungal contamination, it is advisable to use the lowest effective concentration.[1]

Q4: How long can I expose my cells to Fungizone™?

A4: Fungizone™ is generally recommended for short-term use to treat active fungal contamination.[1] For prophylactic use, it is best to use it for a limited number of passages and then culture the cells in a Fungizone™-free medium to allow for recovery. The stability of Amphotericin B in culture medium at 37°C is approximately 3 days.[7]

Q5: Are there any alternatives to Fungizone™ for controlling fungal contamination?

A5: Yes, other antimycotic agents are available. Nystatin is another polyene antifungal that is sometimes used and may be less toxic to certain cell lines.[3] Standard antibiotic/antimycotic solutions containing Penicillin-Streptomycin are effective against bacteria but not fungi.[3]

Quantitative Data Summary

ParameterRecommended Range/ValueReference(s)
Prophylactic Working Concentration 0.25 - 2.5 µg/mL[1][3][4]
Sublethal Cytotoxicity Concentration 5 - 10 µg/mL[11]
Lethal Concentration ≥ 100 µg/mL[11]
Stability in Culture Medium at 37°C ~3 days[7]

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of Fungizone™

This protocol helps establish the highest tolerated concentration of Fungizone™ for a specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete culture medium

  • Fungizone™ stock solution (e.g., 250 µg/mL)

  • 96-well tissue culture plates

  • Sterile PBS

  • MTS reagent or Trypan Blue solution

  • Microplate reader (for MTS assay) or hemocytometer (for Trypan Blue)

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]

  • Prepare Fungizone™ Dilutions:

    • Prepare a series of Fungizone™ dilutions in complete culture medium. A suggested concentration range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[12]

  • Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Fungizone™ dilutions or control medium to the respective wells.

    • Incubate the cells for a period that reflects your typical experimental timeline (e.g., 48-72 hours).[12]

  • Cytotoxicity Assessment:

    • Assess cell viability using either the MTS assay or the Trypan Blue exclusion assay (see below for detailed protocols).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the Fungizone™ concentration to generate a dose-response curve.

    • The optimal working concentration is the highest concentration that maintains high cell viability (e.g., >90%).[12]

Protocol 2: MTS Assay for Cell Viability

Procedure:

  • Following the treatment period with Fungizone™, add 20 µL of MTS reagent to each well of the 96-well plate.[1][6][13]

  • Incubate the plate for 1-4 hours at 37°C.[1][6][13]

  • Gently shake the plate to ensure uniform color distribution.

  • Measure the absorbance of each well at 490 nm using a microplate reader.[1][13]

  • Subtract the average absorbance of the no-cell control wells (background) from the absorbance of all other wells.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Trypan Blue Exclusion Assay for Cell Viability

Procedure:

  • Harvest the cells from each treatment condition. For adherent cells, this will involve trypsinization.

  • Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS or culture medium.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[14]

  • Incubate at room temperature for 1-2 minutes.[8]

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.

  • Calculate the percentage of viable cells as: (Number of viable cells / Total number of cells) x 100.[14]

Signaling Pathways

Fungizone™ (Amphotericin B) can induce toxicity in mammalian cells through mechanisms that include the induction of apoptosis and the activation of inflammatory signaling pathways. At lower concentrations, it can trigger programmed cell death, while at higher concentrations, it leads to necrosis.[15] Amphotericin B has also been shown to activate Toll-like receptor 2 (TLR2), leading to the production of pro-inflammatory cytokines via the NF-κB signaling pathway.[16]

G cluster_membrane Cell Membrane cluster_inflammatory Inflammatory Signaling AmB Amphotericin B (Fungizone™) Cholesterol Cholesterol AmB->Cholesterol binds to TLR2 TLR2 AmB->TLR2 activates Pore Pore Formation & Membrane Disruption Cholesterol->Pore NFkB NF-κB Activation TLR2->NFkB Leakage Ion & Solute Leakage Pore->Leakage ROS Increased Reactive Oxygen Species (ROS) Leakage->ROS Necrosis Necrosis (at high concentrations) Leakage->Necrosis Apoptosis Apoptosis ROS->Apoptosis Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Simplified signaling pathways of Fungizone™ toxicity.

References

How to determine the optimal non-toxic dose of Fungizone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining and utilizing the optimal non-toxic dose of Fungizone (Amphotericin B) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended working concentration of Fungizone for cell culture?

A1: The generally recommended concentration for preventing fungal contamination in cell culture is between 0.25 to 2.5 µg/mL.[1][2] However, the optimal concentration is highly dependent on the specific cell line being used, as some cell lines can be more sensitive to Fungizone's toxic effects. Therefore, it is crucial to determine the optimal non-toxic dose for your specific cell line empirically.[3]

Q2: How does Fungizone work and why is it toxic to mammalian cells?

A2: Fungizone's active ingredient, amphotericin B, is an antifungal agent that works by binding to ergosterol, a key component of fungal cell membranes.[1][3][4] This binding disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately fungal cell death.[3][4] Mammalian cell membranes contain cholesterol, which is structurally similar to ergosterol.[5][6][7] Amphotericin B can also bind to cholesterol, albeit with a lower affinity, causing damage to mammalian cells and leading to cytotoxicity.[5][6][7]

Q3: What are the visual signs of Fungizone-induced cytotoxicity in cell culture?

A3: When cells are exposed to toxic levels of Fungizone, several morphological changes can be observed under a microscope. These include cell rounding, detachment from the culture surface (loss of confluency), and the formation of vacuoles within the cytoplasm.

Q4: How long is Fungizone stable in cell culture medium at 37°C?

A4: Fungizone is stable in culture medium at 37°C for up to three days.[1][8] For longer-term experiments, the medium containing Fungizone should be replaced every three days.

Q5: Can I use Fungizone to eliminate an existing fungal contamination?

A5: Yes, for treating an active fungal or yeast contamination, it is recommended to use a higher concentration of Fungizone, typically 2 to 4 times the normal prophylactic dose, for 2-3 subcultures.[3][8] It is often recommended to do this in the absence of other antibiotics like penicillin and streptomycin.[3][8] After the contamination is cleared, you should return to the previously determined optimal non-toxic maintenance dose.[3][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High levels of cell death or morphological changes after adding Fungizone. The concentration of Fungizone is too high for your specific cell line.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cells. Start with a range of concentrations (e.g., 0.25, 0.5, 1.0, 2.5, and 5.0 µg/mL) and assess cell viability after 48-72 hours.[9]
Persistent fungal contamination despite using Fungizone. The fungal strain is resistant to Amphotericin B. The Fungizone concentration is too low. The source of contamination has not been eliminated.Increase the Fungizone concentration for a short period (2-4 times the normal dose for 2-3 passages).[3][8] Ensure aseptic technique is strictly followed. Thoroughly clean incubators and biosafety cabinets. Consider using a different antifungal agent if resistance is suspected.
Precipitate forms in the Fungizone stock solution upon thawing. This is a known characteristic of some Fungizone solutions.Thoroughly mix the solution. While some precipitate may not fully redissolve, the product should still be suitable for use.[8]

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Dose of Fungizone using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the highest concentration of Fungizone that does not significantly impact the viability of a specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Fungizone stock solution (typically 250 µg/mL)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and grow for 24 hours.

  • Prepare Fungizone Dilutions: Prepare a series of Fungizone dilutions in complete culture medium. A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[9]

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Fungizone. Include a vehicle control if the Fungizone stock solution contains a solvent like DMSO.

  • Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 48 or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Fungizone concentration relative to the untreated control cells. The optimal non-toxic dose will be the highest concentration that results in minimal to no decrease in cell viability (typically >90%).[9]

Data Presentation

Table 1: Example Dose-Response Data for Fungizone on a Hypothetical Cell Line (e.g., HEK293)

Fungizone Concentration (µg/mL)Average Absorbance (570 nm)% Cell Viability
0 (Control)1.25100%
0.251.2398.4%
0.51.2196.8%
1.01.1894.4%
2.51.1088.0%
5.00.7560.0%
10.00.3124.8%

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare Fungizone Dilutions add_fungizone Add Fungizone to Cells prepare_dilutions->add_fungizone incubate Incubate for 48-72h add_fungizone->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate % Viability & Determine Optimal Dose read_absorbance->analyze_data

Caption: Workflow for determining the optimal non-toxic dose of Fungizone.

mechanism_of_action cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell fungal_membrane Fungal Membrane (with Ergosterol) fungal_death Cell Death fungal_membrane->fungal_death Forms Pores, Leakage mammalian_membrane Mammalian Membrane (with Cholesterol) cytotoxicity Cytotoxicity mammalian_membrane->cytotoxicity Membrane Disruption fungizone Fungizone (Amphotericin B) fungizone->fungal_membrane Binds to Ergosterol fungizone->mammalian_membrane Binds to Cholesterol (Lower Affinity)

References

Technical Support Center: Mitigating Fungizone™-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the cytotoxic effects of Fungizone™ (Amphotericin B deoxycholate) in sensitive cell lines. The following troubleshooting guides and FAQs address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are dying after treatment with Fungizone™. How can I confirm it's due to the antifungal agent?

A1: To confirm Fungizone™ is the cytotoxic agent, you should:

  • Perform a Dose-Response Assay: Culture your cells with a range of Fungizone™ concentrations (e.g., 0.25 to 10 µg/mL) for a set time (e.g., 24-48 hours).[1] Observe for morphological changes like rounding, detachment, or vacuole formation.[1]

  • Run a Viability Assay: Use assays like MTT, MTS, or LDH release to quantify cell death across the concentration range. This will help you determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Include a Vehicle Control: Fungizone™ is solubilized with deoxycholate, which can have its own cytotoxic effects.[2] Ensure you have a control group treated with the same concentration of the deoxycholate vehicle without the Amphotericin B.

Q2: I'm observing significant cytotoxicity even at the recommended concentration. What are my options?

A2: If your cells are particularly sensitive, consider the following strategies:

  • Reduce Concentration and Exposure Time: Determine the minimum inhibitory concentration (MIC) for your fungal contaminant and use the lowest effective dose of Fungizone™ for the shortest possible duration.[1]

  • Switch to a Less Toxic Formulation: Lipid-based formulations of Amphotericin B, such as liposomal Amphotericin B (AmBisome®), are designed to have a higher affinity for fungal ergosterol (B1671047) over mammalian cholesterol, significantly reducing cytotoxicity.[2][3][4] These formulations deliver the drug more directly to fungal cells, sparing mammalian cells.[2]

  • Consider Alternative Antifungals: Depending on the contaminant, other antifungals like Nystatin may be less toxic to your specific cell line.

Q3: Are there any supplements I can add to my culture medium to protect my cells from Fungizone™ toxicity?

A3: Co-treatment with certain agents has been shown to mitigate Amphotericin B-induced toxicity:

  • Antioxidants: Fungizone™ can induce oxidative stress.[5] The addition of antioxidants may help protect cells. For instance, flavonoids like hyperoside (B192233) have shown protective effects in kidney cells by modulating oxidative stress and improving mitochondrial function.[5]

  • Growth Factors: In some contexts, growth factors like recombinant human insulin-like growth factor-1 (rhIGF-1) have been shown to abrogate Amphotericin B-induced apoptosis in renal cells.[6]

Q4: What are the underlying mechanisms of Fungizone™ cytotoxicity?

A4: Fungizone™'s toxicity to mammalian cells stems from its mechanism of action. The active molecule, Amphotericin B, binds to sterols in cell membranes to form pores, leading to leakage of intracellular ions and subsequent cell death.[4][7] While it has a higher affinity for ergosterol (the primary sterol in fungal membranes), it can also bind to cholesterol in mammalian cell membranes, causing off-target toxicity.[2][7] This is particularly problematic for cell types rich in cholesterol or those with sensitive membrane integrity, such as kidney cells.[8][9]

Data on Amphotericin B Cytotoxicity

The following tables summarize quantitative data on the cytotoxic effects of different Amphotericin B formulations.

Table 1: Comparative Cytotoxicity of Amphotericin B Formulations

FormulationCell LineAssayCytotoxic Concentration (µg/L)Key FindingReference
Fungizone™ (Deoxycholate)THP-1 (Human Monocytic)LDHCytotoxic at 500 µg/LStandard formulation shows toxicity at clinically relevant concentrations.[10]
Fungizone™ (Deoxycholate)293T (Human Kidney)MTS~20% reduction in viability at 10,000 µg/LKidney cells showed some resistance, but toxicity is present at high doses.[10][11]
AmBisome™ (Liposomal)THP-1 (Human Monocytic)LDHCytotoxic at 500 µg/LLiposomal formulation can still be toxic at higher concentrations.[10]
iCo-010 (Novel Oral Formulation)293T (Human Kidney)MTSNot cytotoxic up to 10,000 µg/LNovel lipid formulations can significantly reduce cytotoxicity.[10]
Fungizone™ (Deoxycholate)Mouse Fibroblasts & OsteoblastsProliferation AssayLethal at ≥ 100 µg/mL after 7 daysDemonstrates high toxicity with prolonged exposure.[12][13]
Liposomal Amphotericin B Mouse Fibroblasts & OsteoblastsProliferation AssayLethal at ≥ 100 µg/mL after 7 daysWhile less toxic acutely, prolonged high concentrations are still lethal.[12][14]

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell metabolic activity, which is an indicator of cell viability, after treatment with Fungizone™.

Materials:

  • Sensitive cell line of interest

  • Complete culture medium

  • Fungizone™ (and other formulations for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of Fungizone™ in culture medium.

    • Perform serial dilutions to create a range of concentrations (e.g., 8-10 concentrations, including a no-drug control).

    • Prepare a 2X vehicle control using the deoxycholate solution.

    • Carefully remove the medium from the cells and add 50 µL of fresh medium.

    • Add 50 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Visual Guides and Workflows

Signaling Pathways in Fungizone™-Induced Cytotoxicity

Fungizone™-induced membrane damage can trigger several cellular stress pathways, leading to apoptosis or other cytotoxic outcomes.

Cytotoxicity_Pathway Fungizone Fungizone™ (Amphotericin B) Membrane Mammalian Cell Membrane (Cholesterol Binding) Fungizone->Membrane Binds to Pores Pore Formation & Ion Leakage (K+, Na+) Membrane->Pores Leads to Stress Cellular Stress Pores->Stress Induces OxidativeStress Oxidative Stress (ROS Production) Stress->OxidativeStress MAPK MAPK Pathways (JNK, p38) Stress->MAPK Apoptosis Apoptosis / Cell Death OxidativeStress->Apoptosis MAPK->Apoptosis

Caption: Key signaling events in Fungizone™-induced mammalian cell cytotoxicity.

Experimental Workflow for Troubleshooting Cytotoxicity

This workflow provides a logical sequence of steps to diagnose and mitigate unexpected cytotoxicity from Fungizone™.

Troubleshooting_Workflow Start Start: Unexpected Cell Death Observed Verify 1. Verify Fungizone™ Concentration & Purity Start->Verify DoseResponse 2. Perform Dose-Response Cytotoxicity Assay (e.g., MTT) Verify->DoseResponse Compare 3. Compare IC50 with Literature Values for Cell Line DoseResponse->Compare Decision Is Cytotoxicity Excessive? Compare->Decision Optimize 4a. Optimize Protocol: - Reduce Concentration - Shorten Exposure Time Decision->Optimize Yes End End: Cytotoxicity Managed Decision->End No Switch 4b. Switch to Less Toxic Formulation (e.g., Liposomal) Optimize->Switch Alternative 4c. Test Alternative Antifungal (e.g., Nystatin) Switch->Alternative Alternative->End

Caption: A step-by-step workflow for troubleshooting Fungizone™ cytotoxicity.

Logic Diagram: Formulation Choice and Expected Outcome

The choice of Amphotericin B formulation is critical in balancing antifungal efficacy and cellular toxicity.

Formulation_Choice Formulation Formulation Choice Fungizone™ (Deoxycholate) Liposomal AmB (e.g., AmBisome®) Fungizone_Props High Affinity for Cholesterol Higher Cytotoxicity Lower Cost Formulation:f1->Fungizone_Props Liposomal_Props Lower Affinity for Cholesterol Reduced Cytotoxicity Higher Cost Formulation:f2->Liposomal_Props Outcome Expected Outcome High risk for sensitive cells Recommended for sensitive cells Fungizone_Props->Outcome:f1 Liposomal_Props->Outcome:f2

Caption: Relationship between Amphotericin B formulation and expected cytotoxicity.

References

Technical Support Center: Troubleshooting Persistent Fungal Contamination with Fungizone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering persistent fungal contamination in their cell cultures, with a specific focus on the use of Fungizone (Amphotericin B).

Troubleshooting Guide

Persistent fungal contamination despite the use of Fungizone can be a frustrating issue. This guide provides a systematic approach to identify the root cause and effectively eliminate the contamination.

Step 1: Immediate Actions & Isolation

  • Isolate Contaminated Cultures: Immediately separate any flasks or plates showing signs of fungal contamination from other cultures to prevent cross-contamination.[1]

  • Visual Inspection: Under a microscope, observe the morphology of the fungal contaminant. Note the presence of hyphae (long, branching filaments) or budding yeast-like structures.[2][3] This can provide initial clues about the type of fungus.

  • Halt Experiments: Postpone any critical experiments using the affected cell lines until the contamination is fully resolved to ensure the integrity of your results.

Step 2: Verify Fungizone Efficacy and Usage

  • Check Concentration: Ensure you are using Fungizone at the recommended concentration. The typical range for cell culture is 0.25 to 2.5 µg/mL.[4]

  • Confirm Storage and Handling: Amphotericin B is sensitive to light and temperature. Confirm that your stock solution has been stored correctly (typically frozen at -20°C) and that the working solution is not repeatedly freeze-thawed.[4]

  • Consider Fungal Resistance: Some fungal species are inherently resistant to Amphotericin B.[5] If the contamination persists at the recommended concentration, the contaminating fungus may be a resistant strain.

Step 3: Comprehensive Decontamination

  • Discard Contaminated Materials: Properly dispose of all contaminated cultures, media, and reagents. Autoclaving is the recommended method for ensuring the complete destruction of fungal spores.[6]

  • Thoroughly Clean Equipment:

    • Incubators: Disassemble all removable parts (shelves, water pan) and autoclave them if possible. Thoroughly wipe down all interior surfaces, including the fan and door gasket, with a sporicidal disinfectant, followed by 70% ethanol.[7]

    • Biosafety Cabinets (BSCs): Decontaminate all interior surfaces with a suitable disinfectant. Ensure the drain pan is cleaned and disinfected. Allow the BSC to run for at least 5 minutes to purge airborne contaminants before and after cleaning.[8][9]

  • Sanitize the Entire Lab Space: Clean and disinfect all work surfaces, equipment (centrifuges, microscopes), and storage areas (refrigerators, freezers).[10]

Step 4: Identify the Contaminant and Determine Susceptibility

If the contamination persists after thorough decontamination, it is crucial to identify the fungal species and test its susceptibility to Fungizone.

  • Fungal Identification: Collect a sample of the contaminated media and send it to a microbiology service for identification.

  • Antifungal Susceptibility Testing: Once identified, perform an antifungal susceptibility test to determine the Minimum Inhibitory Concentration (MIC) of Fungizone for the specific contaminant. This will confirm if the fungus is resistant and at what concentration Fungizone might be effective.

Step 5: Review and Reinforce Aseptic Technique

The most common source of contamination is a break in aseptic technique.[11]

  • Personnel Training: Ensure all lab personnel are thoroughly trained in and consistently adhere to strict aseptic techniques.

  • Workflow: Handle only one cell line at a time in the biosafety cabinet.[11]

  • Environment: Minimize traffic in the cell culture area. Keep doors and windows closed to prevent airborne spores from entering.[10]

  • Reagents and Media: Always use sterile reagents and media from reputable suppliers. Visually inspect all solutions for any signs of contamination before use.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fungizone (Amphotericin B)?

Fungizone is a polyene antimycotic that works by binding to ergosterol, a primary component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately, fungal cell death.[4] Since mammalian cell membranes contain cholesterol instead of ergosterol, Fungizone is selectively toxic to fungi.

Q2: At what concentration should I use Fungizone in my cell culture?

The recommended working concentration of Fungizone in cell culture media is between 0.25 µg/mL and 2.5 µg/mL.[4] However, the optimal concentration can vary depending on the cell line and the fungal contaminant. It is advisable to determine the lowest effective concentration that is not toxic to your specific cells.

Q3: Is Fungizone toxic to my cells?

Yes, Fungizone can be cytotoxic to some cell lines, especially at higher concentrations.[4] Signs of toxicity include changes in cell morphology (rounding, detachment), reduced proliferation, and cell death. It is crucial to perform a cytotoxicity assay to determine the tolerance of your specific cell line to Fungizone.

Q4: The fungal contamination disappears after adding Fungizone but reappears after a few days. Why is this happening?

This phenomenon, known as a "rebound effect," can occur for several reasons:

  • Fungistatic vs. Fungicidal Concentration: The concentration of Fungizone you are using may be fungistatic (inhibiting growth) rather than fungicidal (killing the fungus). Once the Fungizone degrades (it is unstable at 37°C for more than three days), the remaining fungal spores can germinate and re-contaminate the culture.[12]

  • Presence of Resistant Subpopulation: A small number of fungal cells within the population may be resistant to the concentration of Fungizone being used.

  • Inadequate Decontamination: Spores may persist in the incubator or on lab equipment and re-introduce the contamination once the Fungizone is no longer active.

Q5: What are some alternatives to Fungizone for treating fungal contamination?

If you are dealing with a Fungizone-resistant fungus or if your cells are highly sensitive to its cytotoxic effects, several alternatives can be considered.

Antifungal AgentProsCons
Nystatin Effective against many yeasts and molds. Generally less toxic to mammalian cells than Fungizone.Can be less potent than Fungizone.
Azoles (e.g., Itraconazole, Fluconazole) Broad-spectrum activity against many fungi.[13]Primarily fungistatic, which may not eradicate the contamination. Resistance is becoming more common.
Echinocandins (e.g., Caspofungin, Micafungin) Highly effective against Candida and Aspergillus species. Targets the fungal cell wall, which is absent in mammalian cells, leading to low cytotoxicity.More expensive than other antifungals.

Q6: Should I routinely use Fungizone in my cell culture medium as a preventative measure?

Routine use of antimycotics is generally not recommended as it can mask low-level contamination and may lead to the development of resistant fungal strains.[11] The best practice for preventing contamination is to adhere to strict aseptic techniques.[11]

Experimental Protocols

Protocol 1: Determining the Optimal (Non-Toxic) Concentration of Fungizone for a Specific Cell Line

This protocol uses a standard cytotoxicity assay (e.g., MTT or LDH) to determine the highest concentration of Fungizone that can be used without significantly affecting cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Fungizone stock solution (e.g., 250 µg/mL)

  • 96-well cell culture plates

  • MTT or LDH cytotoxicity assay kit

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Prepare Fungizone Dilutions: Prepare a series of 2-fold serial dilutions of Fungizone in your complete culture medium. A typical range to test would be from 0.1 µg/mL to 10 µg/mL. Include a "no Fungizone" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Fungizone dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that is relevant to your experimental timeline (e.g., 48-72 hours).

  • Cytotoxicity Assay: Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each Fungizone concentration relative to the "no Fungizone" control. The optimal concentration is the highest concentration that does not cause a significant decrease in cell viability.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Fungizone for the fungal contaminant.

Materials:

  • Isolated fungal contaminant

  • RPMI-1640 medium

  • Fungizone stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Prepare Fungal Inoculum: Grow the fungal contaminant in a suitable broth and adjust the concentration to a standardized inoculum size (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast).[14]

  • Prepare Fungizone Dilutions: Prepare 2-fold serial dilutions of Fungizone in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the Fungizone dilutions. Include a positive control (fungus only) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[14]

  • Determine MIC: The MIC is the lowest concentration of Fungizone that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the positive control).[15]

Visualizations

Troubleshooting_Fungal_Contamination A Persistent Fungal Contamination Observed B Step 1: Isolate & Observe - Isolate contaminated cultures - Microscopic examination A->B C Step 2: Verify Fungizone Usage - Check concentration & storage - Consider fungal resistance B->C D Step 3: Comprehensive Decontamination - Discard contaminated materials - Clean incubator & BSC C->D E Step 4: Identify & Test Contaminant - Send for fungal identification - Perform antifungal susceptibility testing D->E F Step 5: Review Aseptic Technique - Reinforce proper lab practices E->F No Resistance H Fungus is Resistant E->H Resistance Confirmed G Contamination Resolved F->G I Consider Alternative Antifungals H->I I->G

Caption: A flowchart for troubleshooting persistent fungal contamination.

Fungizone_Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Fungizone A->B C Treat Cells with Fungizone Dilutions B->C D Incubate for 48-72 Hours C->D E Perform Cytotoxicity Assay (MTT/LDH) D->E F Measure Absorbance/Fluorescence E->F G Calculate Cell Viability & Determine Optimal Concentration F->G

Caption: Experimental workflow for determining Fungizone cytotoxicity.

Fungizone_Mechanism_of_Action cluster_fungal_cell Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Fungizone Fungizone Fungizone->Ergosterol Binds to Leakage Leakage of Intracellular Components Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Mechanism of action of Fungizone on the fungal cell membrane.

References

Impact of Fungizone on cell morphology and viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Fungizone® (Amphotericin B) on cell morphology and viability. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fungizone® and how does it affect eukaryotic cells?

Fungizone®, with its active ingredient Amphotericin B (AmB), is a polyene antifungal agent. Its primary mechanism of action involves binding to sterols, which are essential components of eukaryotic cell membranes.[1][2] In fungi, AmB preferentially binds to ergosterol, creating transmembrane channels or pores.[1][3][4] This disrupts membrane integrity, leading to the leakage of intracellular components like monovalent ions (K+, Na+, H+, and Cl-), and ultimately results in cell death.[1][3][5]

While highly effective against fungi, Fungizone® can also affect mammalian cells because their membranes contain cholesterol, which AmB can also bind to, albeit with a lower affinity than for ergosterol.[5][6] This interaction with cholesterol is the basis for its potential cytotoxicity in mammalian cell cultures.[5]

Q2: What are the common morphological changes observed in cells treated with Fungizone®?

Exposure to Fungizone® can induce several morphological and physiological changes in cells. In fungal cells, observed effects include cytoplasm shrinking and abnormal morphology of the nucleus and mitochondria.[7][8] In mammalian cell cultures, signs of toxicity include cell rounding, loss of confluency, and the formation of vacuoles.[6] For instance, in studies with the fungus Cryptococcus neoformans, Amphotericin B was shown to reduce the size of the polysaccharide capsule.[9]

Q3: Is Fungizone® cytotoxic to all cell lines?

The cytotoxic effects of Fungizone® can vary significantly between different cell lines and depend on the concentration and duration of exposure.[6] Some cell lines are more sensitive to its effects than others. For example, studies have shown that Fungizone® can be cytotoxic to human monocytic (THP1) cells and human heart valve leaflet fibroblasts.[10][11][12] Conversely, some studies have reported no significant cytotoxicity in human embryonic kidney (293T) cells at certain concentrations.[10][12][13] It is crucial to determine the optimal, non-toxic concentration for each specific cell line empirically.[6]

Q4: How can I minimize the cytotoxic effects of Fungizone® on my cell cultures?

To minimize cytotoxicity, it is recommended to use the lowest possible effective concentration of Fungizone®.[6] The recommended concentration range for preventative use in culture media is typically 0.25 to 2.5 µg/mL.[6] For active contamination, higher concentrations may be used for a short duration.[6] It is also advisable to test a range of concentrations to determine the tolerance of your specific cell line.[6] Daily observation for signs of toxicity is crucial.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Decreased cell viability or growth Fungizone® concentration is too high for the specific cell line.Determine the optimal, non-toxic concentration by performing a dose-response experiment. Use a concentration at least one to two-fold lower than the determined toxic dose.
Use less Fungizone®. For serum-free media, consider reducing the antibiotic concentration.[14]
Cells appear rounded and detached Cytotoxic effects of Fungizone®.Lower the concentration of Fungizone® used.[6] Observe cells daily for morphological changes.[6]
Persistent fungal contamination despite using Fungizone® The fungal strain may be resistant.Increase the concentration of Fungizone® for a short period, while closely monitoring for cytotoxicity to the cell line.[6] Consider using an alternative antifungal agent.
Improper storage or handling of Fungizone® solution.Store Fungizone® solutions frozen at -5°C to -20°C.[6] Use aseptic techniques when handling.[6]
The cell stock itself may be contaminated.Discard the culture and obtain a new, contamination-free cell stock.[15]

Quantitative Data Summary

Table 1: Cytotoxicity of Fungizone® in different cell lines.

Cell LineConcentrationExposure TimeAssayObserved EffectReference
Human Embryonic Kidney (293T)Up to 10,000 µg/L48 hoursMTSNo significant cytotoxicity observed.[10][13]
Human Monocytic (THP1)500 µg/L48 hoursMTS & LDHShowed cytotoxicity.[10][12]
Human Heart Valve Fibroblasts10 µg/mLNot specified[3H]proline incorporation~11% loss of viability.[11]

Table 2: Efficacy of Fungizone® against Candida albicans.

FormulationEC50 (µg of AmpB/L)Reference
Fungizone™87.1 ± 22[10][12]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of Fungizone®

This protocol outlines a general method to determine the concentration of Fungizone® that is toxic to a specific cell line using a viability assay like MTS or MTT.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Fungizone® stock solution (e.g., 250 µg/mL)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of Fungizone® in complete culture medium. A suggested range to test is 0.25 µg/mL to 10 µg/mL, but this may need to be adjusted based on the cell line's sensitivity. Include a vehicle control (medium without Fungizone®).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Fungizone®.

  • Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration that causes a significant reduction in viability (e.g., 50%, or IC50) is considered the cytotoxic concentration.

Signaling Pathways and Experimental Workflows

The primary mechanism of Fungizone® involves direct interaction with the cell membrane. However, its effects can also trigger intracellular signaling pathways related to cellular stress.

Fungizone_Mechanism Fungizone Fungizone® (Amphotericin B) Ergosterol Ergosterol (Fungal Cell Membrane) Fungizone->Ergosterol Binds Cholesterol Cholesterol (Mammalian Cell Membrane) Fungizone->Cholesterol Binds (lower affinity) OxidativeStress Oxidative Stress Fungizone->OxidativeStress MembranePore Transmembrane Pore Formation Ergosterol->MembranePore Cytotoxicity Mammalian Cell Cytotoxicity Cholesterol->Cytotoxicity Leakage Leakage of Intracellular Ions (K+, Na+, H+, Cl-) MembranePore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath OxidativeStress->CellDeath

Caption: Mechanism of action of Fungizone® leading to fungal cell death and potential mammalian cell cytotoxicity.

Amphotericin B can also induce oxidative stress within fungal cells, which contributes to its antifungal activity.[3] Furthermore, it can interact with Toll-like receptors (TLRs), suggesting a potential role in modulating the host immune response.[16][17]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Culture Cells FungizonePrep 2. Prepare Fungizone® Dilutions Treatment 3. Treat Cells with Fungizone® FungizonePrep->Treatment Morphology 4a. Assess Morphology (Microscopy) Treatment->Morphology Viability 4b. Assess Viability (e.g., MTS/MTT Assay) Treatment->Viability DataAnalysis 5. Analyze and Interpret Data Morphology->DataAnalysis Viability->DataAnalysis

Caption: General experimental workflow for assessing the impact of Fungizone® on cell morphology and viability.

References

Technical Support Center: Long-Term Effects of Fungizone® Exposure on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term effects of Fungizone® (Amphotericin B) exposure in cell culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cytotoxicity to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fungizone® and why is it toxic to mammalian cells?

Fungizone®'s active ingredient, Amphotericin B, is a polyene antimycotic. Its primary mechanism of action is binding to sterols in the cell membrane and forming pores or channels.[1] This disrupts the membrane's integrity, leading to the leakage of intracellular ions and macromolecules, ultimately causing cell death. While it has a higher affinity for ergosterol, the main sterol in fungal cell membranes, it also binds to cholesterol in mammalian cell membranes.[1] This interaction with cholesterol is the basis for its cytotoxic effects on cell lines.

Q2: What are the typical signs of Fungizone® toxicity in cell culture?

Common signs of toxicity in cell lines exposed to Fungizone® include:

  • Morphological Changes: Cells may appear rounded, shrunken, or show cytoplasmic vacuolization.[2][3]

  • Reduced Cell Adhesion: A noticeable number of cells may detach from the culture surface and become floaters.

  • Decreased Proliferation: A significant reduction in the rate of cell growth and division.

  • Lower Viability: An increase in the percentage of dead cells, which can be quantified by assays such as trypan blue exclusion or LDH release.

Q3: At what concentration does Fungizone® typically become toxic to cell lines?

The cytotoxic concentration of Fungizone® varies significantly among different cell lines. The recommended working concentration for preventing fungal contamination is between 0.25 to 2.5 µg/mL. However, sublethal and lethal effects can be observed within and above this range. For instance, concentrations of 5 to 10 µg/mL can cause abnormal cell morphology and decreased proliferation in mouse osteoblasts and fibroblasts, while concentrations of 100 µg/mL and above are lethal to these cells.[4] It is crucial to determine the optimal, non-toxic concentration for your specific cell line empirically.

Q4: Are the cytotoxic effects of Fungizone® reversible?

In cases of sublethal toxicity, the effects of Fungizone® can be reversible. Studies on mouse osteoblasts and fibroblasts have shown that cells with abnormal morphology and decreased proliferation following exposure to 5 and 10 µg/mL of Amphotericin B regained normal morphology and resumed proliferation within three days after the removal of the drug from the culture medium.[4] However, prolonged exposure to higher concentrations can lead to irreversible cell damage and death.

Q5: Can long-term exposure to sub-lethal concentrations of Fungizone® lead to permanent changes in a cell line?

Yes, long-term exposure to a stressor like Fungizone® can lead to lasting changes in a cell line, even after the drug is removed. These changes can include:

  • Altered Gene Expression: Continuous exposure can lead to stable changes in gene expression. For example, Amphotericin B has been shown to upregulate the expression of genes related to inflammation, such as chemokines and cell adhesion molecules, in human monocytic cell lines.

  • Development of Resistance: While uncommon for mammalian cells in the same way as in fungi, prolonged exposure can select for a subpopulation of cells with inherent resistance to the drug's cytotoxic effects. This can manifest as a gradual increase in the IC50 value over time.

  • Changes in Cell Behavior: Long-term cultured cells may exhibit a permanently altered growth rate, morphology, or differentiation potential.

Troubleshooting Guides

This section addresses specific issues you might encounter during long-term experiments with Fungizone®.

Issue Possible Cause(s) Troubleshooting Steps
Gradual decrease in cell proliferation and viability over several passages. 1. Cumulative Toxicity: Even at a concentration that is not acutely toxic, the effects of Fungizone® can accumulate over time. 2. Selection of a Slower-Growing Subpopulation: The presence of the drug may be selecting for cells that are more resistant but have a slower intrinsic growth rate.1. Re-evaluate the Working Concentration: Perform a new dose-response curve to determine if the IC50 for your cell line has shifted. Consider lowering the concentration of Fungizone®. 2. Intermittent Exposure: Culture the cells in the presence of Fungizone® for a set period (e.g., two passages), followed by a recovery period in a drug-free medium (e.g., one passage). 3. Characterize the Cell Population: If possible, compare the morphology and key markers of your long-term treated cells with a low-passage, untreated stock.
My cells have developed resistance to Fungizone®, but now they grow very slowly. Fitness Cost of Resistance: The mechanism of resistance (e.g., altered membrane composition) may come at a metabolic cost, leading to a reduced proliferation rate.1. Confirm Resistance Stability: Culture a batch of the resistant cells in a drug-free medium for several passages and then re-challenge with Fungizone® to see if the resistance is stable or reverts. 2. Isolate and Characterize Clones: Use single-cell cloning to isolate different resistant clones. You may find clones with a better growth profile. 3. Investigate the Resistance Mechanism: If resources permit, investigate the underlying mechanism of resistance (e.g., changes in cholesterol biosynthesis pathways).
I am observing persistent morphological changes (e.g., enlarged or vacuolated cells) even after removing Fungizone® from the medium. Irreversible Cellular Damage or Stable Phenotypic Change: Prolonged exposure may have caused damage to organelles that is not easily repaired, or it may have selected for a phenotypically distinct subpopulation of cells.1. Assess Cell Health: Perform assays to check for markers of cellular stress, apoptosis (e.g., caspase activity), or senescence. 2. Recovery Period: Allow the cells to grow in a drug-free medium for an extended period (e.g., 5-10 passages) to see if the morphology reverts to that of the parental cell line. 3. Start with a Fresh Stock: If the morphological changes are impacting your experimental results, it may be necessary to thaw a fresh, low-passage stock of your cell line.
When trying to generate a Fungizone®-resistant cell line, all the cells die when I increase the concentration. 1. Dose Escalation is too Rapid: The cells may not have had enough time to adapt to the lower concentration before being exposed to a higher, more toxic dose. 2. Concentration Increments are too Large: The jump in concentration may be too great for the cells to survive.1. Gradual and Stepwise Increase: Increase the concentration of Fungizone® in small increments (e.g., 10-20% of the current dose). 2. Allow for Adaptation: Ensure the cells have fully recovered and are growing robustly at the current concentration before increasing it. This may take several passages. 3. Pulse Exposure: Instead of continuous exposure, try a "pulse" method where you treat the cells with a higher concentration for a shorter period (e.g., 24-48 hours), then replace it with a drug-free medium and allow the surviving cells to recover and repopulate.[5]

Data Presentation

Summary of Fungizone® (Amphotericin B) Cytotoxicity in Various Cell Lines
Cell LineCell TypeAssayExposure TimeConcentration / EffectReference(s)
293T Human Embryonic KidneyMTS48 hoursNo cytotoxicity observed up to 10,000 µg/L (10 µg/mL).[6][7]
THP-1 Human Monocytic LeukemiaMTS48 hoursCytotoxicity observed at 500 µg/L (0.5 µg/mL).[7]
Mouse Osteoblasts Murine Osteoblast PrecursorMTT / Light Microscopy1 hourWidespread cell death at 100 µg/mL and 1000 µg/mL.[4]
Mouse Osteoblasts Murine Osteoblast PrecursoralamarBlue® / Light Microscopy7 daysAbnormal morphology and decreased proliferation at 5 µg/mL and 10 µg/mL.[4]
Mouse Fibroblasts Murine FibroblastalamarBlue® / Light Microscopy7 daysAbnormal morphology and decreased proliferation at 5 µg/mL and 10 µg/mL.[4]
Human Heart Valve Fibroblasts Human Fibroblast[3H]proline incorporationNot specified~11% loss of viability at 10 µg/mL.[8]
VERO African Green Monkey KidneyNeutral Red18 and 24 hoursViability decreased at 15, 20, and 30 µg/mL.[9]
MDCK Canine Kidney EpithelialNeutral Red18 and 24 hoursViability decreased at 15, 20, and 30 µg/mL.[9]

Experimental Protocols

Protocol 1: Assessment of Long-Term Cytotoxicity and Cellular Effects of Fungizone®

Objective: To evaluate the long-term effects of sub-lethal concentrations of Fungizone® on cell proliferation, viability, and morphology over multiple passages.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Fungizone® stock solution (e.g., 250 µg/mL)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution (0.4%)

  • 96-well plates for viability assays

  • Reagents for a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

  • Microscope

Procedure:

  • Determine the Sub-lethal Concentration Range:

    • Perform a standard 72-hour cytotoxicity assay (e.g., MTT or MTS) to determine the IC20 and IC10 (concentrations that inhibit cell growth by 20% and 10%, respectively) of Fungizone® for your cell line. These will be your experimental concentrations.

  • Initiate Long-Term Culture:

    • Seed your cells in T-25 flasks at your standard seeding density.

    • Prepare three sets of cultures:

      • Control (no Fungizone®)

      • Low Dose (IC10 of Fungizone®)

      • High Dose (IC20 of Fungizone®)

    • Culture the cells under standard conditions, replacing the medium every 2-3 days with the appropriate fresh medium (with or without Fungizone®).

  • Passaging and Monitoring (Perform at each passage for at least 10 passages):

    • When the control cells reach 80-90% confluency, passage all three sets of cultures.

    • Morphological Assessment: Before trypsinization, examine the cells under a microscope. Note any changes in cell shape, size, adherence, or presence of vacuoles. Capture representative images.

    • Cell Count and Viability: After trypsinization, perform a cell count and assess viability using the trypan blue exclusion method.

    • Population Doubling Time (PDT) Calculation: Use the cell counts from each passage to calculate the PDT for each condition.

    • Re-seed: Re-seed the cells at your standard seeding density for the next passage.

    • Cryopreservation: At every other passage, cryopreserve a vial of cells from each condition for future analysis.

  • Endpoint Analysis (e.g., at passages 5 and 10):

    • Perform a more detailed analysis on cells from each condition.

    • Cell Viability/Metabolic Activity Assay: Seed cells in a 96-well plate and perform an MTT or MTS assay to get a quantitative measure of cell health.

    • (Optional) Apoptosis Assay: Use a commercially available kit to measure markers of apoptosis (e.g., caspase-3/7 activity or Annexin V staining).

    • (Optional) Cell Cycle Analysis: Fix the cells and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) followed by flow cytometry to analyze cell cycle distribution.

  • Data Analysis:

    • Plot the growth curves and population doubling times for each condition over the course of the experiment.

    • Statistically compare the viability, apoptosis rates, and cell cycle distributions between the control and Fungizone®-treated groups.

Protocol 2: Generation of a Fungizone®-Resistant Cell Line

Objective: To develop a cell line with acquired resistance to Fungizone® through continuous, incremental dose escalation.

Materials:

  • Parental cell line

  • Complete cell culture medium

  • Fungizone® stock solution

  • Reagents and equipment for cell culture and cryopreservation

  • Reagents for determining the IC50 value (e.g., MTT assay)

Procedure:

  • Determine the Initial IC50:

    • Perform a dose-response experiment to determine the initial IC50 of Fungizone® for your parental cell line.

  • Initial Exposure:

    • Begin by continuously exposing the parental cell line to a low concentration of Fungizone®, typically starting at the IC10 or IC20.[5]

  • Monitoring and Recovery:

    • Initially, you may observe a significant amount of cell death.

    • Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.

    • Allow the surviving cell population to recover and reach approximately 80% confluency. This may take several passages.

  • Stepwise Dose Escalation:

    • Once the cells are growing consistently in the presence of the current drug concentration, increase the concentration of Fungizone®. A small, incremental increase of 1.5 to 2-fold is recommended.[5]

    • Repeat the monitoring and recovery process (Step 3). Expect to see some cell death again as the cells adapt to the higher concentration.

  • Iterative Process:

    • Continue this process of gradual dose escalation over several months.

    • At each stable step (i.e., when cells are growing well at a new concentration), cryopreserve stocks of the cells. This is crucial in case of cell death at a subsequent, higher concentration.[5]

  • Confirmation of Resistance:

    • Periodically (e.g., every 4-5 dose escalations), perform an IC50 determination on the current cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.[10]

    • The goal is often to achieve a resistant cell line that can tolerate a concentration that is 5-10 times the initial IC50.

  • Stability of Resistance:

    • Once you have achieved the desired level of resistance, culture a sample of the resistant cells in a drug-free medium for multiple passages (e.g., 10-15 passages).

    • Re-determine the IC50 to see if the resistance is stable or if it reverts in the absence of selective pressure.

Visualizations

Signaling Pathway

Fungizone_Signaling Fungizone Fungizone (Amphotericin B) TLR2 TLR2 Fungizone->TLR2 Btk Btk TLR2->Btk PLC PLC Btk->PLC PKC PKC PLC->PKC cSrc c-Src PKC->cSrc NFkB NF-κB cSrc->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation

Caption: Fungizone-induced pro-inflammatory signaling pathway in monocytes.

Experimental Workflow

LongTerm_Cytotoxicity_Workflow start Start: Determine Sub-lethal Dose (IC10/IC20) culture Initiate Long-Term Culture: - Control - Low Dose (IC10) - High Dose (IC20) start->culture passage Passage Cells (Repeat for >10 passages) culture->passage monitor At Each Passage: - Assess Morphology - Count Cells & Check Viability - Calculate PDT - Cryopreserve Stocks passage->monitor endpoint Endpoint Analysis (e.g., at P5 and P10) passage->endpoint periodically monitor->passage assays Perform Assays: - Viability (MTT/MTS) - Apoptosis - Cell Cycle endpoint->assays analyze Analyze and Compare Data assays->analyze

Caption: Workflow for assessing long-term cytotoxicity of Fungizone®.

Logical Relationship

Troubleshooting_Resistance problem Problem: Cells die upon increasing Fungizone® concentration cause1 Cause 1: Dose escalation is too rapid/large problem->cause1 cause2 Cause 2: Insufficient adaptation time problem->cause2 solution3 Alternative Strategy: Pulse exposure with recovery periods problem->solution3 consider solution1 Solution: Use smaller, incremental dose increases (e.g., 1.5x) cause1->solution1 solution2 Solution: Ensure robust growth at current dose before increasing cause2->solution2

Caption: Troubleshooting logic for generating resistant cell lines.

References

Technical Support Center: Fungizone® & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with fungal contamination in their cell cultures despite the use of Fungizone® (Amphotericin B).

Frequently Asked Questions (FAQs)

Q1: I'm using Fungizone® in my cell culture medium, but I still see fungal contamination. Why is it not working?

There are several potential reasons why Fungizone® may not be preventing fungal contamination in your cell cultures. These can be broadly categorized as issues with the antifungal agent itself, the nature of the contamination, or laboratory practices.

  • Incorrect Concentration: The concentration of Fungizone® may be too low to be effective. The recommended preventative dose is typically between 0.25 and 2.5 µg/mL.[1][2]

  • Degraded Fungizone®: Amphotericin B, the active ingredient in Fungizone®, is sensitive to light and temperature. Improper storage or handling can lead to a loss of potency.[3][4][5][6] It is also reported to be stable for only about three days at 37°C, the standard cell culture incubation temperature.[7]

  • Resistant Fungal Species: Not all fungi are susceptible to Amphotericin B.[8][9] Some species, such as Fusarium sp. and Pseudallescheria boydii, are known to be resistant.[10] Additionally, some strains of otherwise susceptible fungi, like certain Candida species, can develop resistance.[8][9][11]

  • Heavy Contamination Load: Fungizone® is primarily a fungistatic agent at lower concentrations, meaning it inhibits fungal growth rather than killing the fungi.[12] If the initial contamination load is very high, the recommended preventative concentration may not be sufficient to control it.

  • Poor Aseptic Technique: The most common source of contamination is a lapse in sterile technique.[13][14] Fungizone® is a preventative measure, not a substitute for good laboratory practice.

  • Contaminated Reagents or Media: One or more of your reagents, such as serum, or the base medium itself could be the source of the contamination.[12][15]

  • Environmental Contamination: Fungal spores are ubiquitous in the environment and can be introduced from the air, incubators, or other laboratory equipment.[12][14][16]

Q2: How can I tell if my culture is contaminated with fungi?

Fungal contamination can manifest in several ways:

  • Visual Inspection: The culture medium may appear cloudy or turbid.[17][18][19] You might also observe fuzzy patches, which can be white, yellow, or black, floating in the medium or attached to the flask.[16][20]

  • pH Changes: Fungal contamination often leads to an increase in the pH of the medium, which, in media containing phenol (B47542) red, will cause a color change to pink or purple.[13][17]

  • Microscopic Examination: Under a microscope, you may see long, filamentous structures called hyphae, or individual oval-shaped budding yeast cells.[13][16][21]

Q3: What is the correct way to prepare and store Fungizone®?

Proper preparation and storage are critical to maintaining the efficacy of Fungizone®.

  • Storage of Powder: The lyophilized powder should be stored in a refrigerator and protected from light.[3][4][5][6]

  • Reconstitution: Reconstitute the powder with sterile water, not saline or other electrolyte solutions, as these can cause precipitation.[3]

  • Storage of Reconstituted Solution: The reconstituted concentrate can be stored in the dark at room temperature for 24 hours or at refrigerator temperatures for up to a week.[3][4][5][6] For longer-term storage, it is recommended to store it frozen at -5°C to -20°C.[1]

Q4: Can I increase the concentration of Fungizone® to eliminate an existing contamination?

While higher concentrations of Fungizone® can be used to try and eliminate an existing contamination, this approach has its risks. Amphotericin B can be toxic to some cell lines, especially at higher doses.[1][21] It is crucial to determine the tolerance of your specific cell line to higher concentrations before attempting to treat a contaminated culture.[1] In many cases, it is advisable to discard the contaminated culture to prevent the spread of the fungi.[15][22]

Troubleshooting Guide

If you are experiencing persistent fungal contamination despite using Fungizone®, follow this step-by-step guide to identify and resolve the issue.

Step 1: Confirm Fungal Contamination

Before taking any other steps, confirm that the issue is indeed fungal contamination.

  • Visual and Microscopic Examination: Look for the characteristic signs of fungal contamination as described in the FAQ section.

  • Incubate a Test Flask: If you are unsure, incubate a flask of your complete medium (with Fungizone®) without cells at 37°C for a few days and observe for any signs of contamination.

Step 2: Review Fungizone® Usage and Preparation

Ensure that you are using Fungizone® correctly.

  • Check Concentration: Verify that the final concentration of Fungizone® in your medium is within the recommended range (0.25-2.5 µg/mL).[1][2]

  • Verify Preparation and Storage: Review your protocol for reconstituting and storing Fungizone® and compare it with the manufacturer's instructions. Ensure it is being protected from light and stored at the correct temperature.[3][4][5][6]

  • Consider Stability: Remember that Amphotericin B is only stable for about three days at 37°C.[7] If you are not changing your medium frequently enough, the antifungal may be degrading.

Step 3: Investigate the Source of Contamination

If you are confident that you are using Fungizone® correctly, the next step is to identify the source of the contamination.

  • Aseptic Technique: Critically review your aseptic technique. It is often helpful to have another experienced researcher observe your technique.

  • Reagents and Media: Test each component of your culture medium for contamination. This can be done by incubating aliquots of each reagent in a nutrient broth.

  • Laboratory Environment and Equipment: Thoroughly clean and disinfect your biosafety cabinet, incubator (including the water pan), and any other equipment that comes into contact with your cell cultures.[14][22]

Step 4: Take Corrective Actions

Based on your findings, take the following corrective actions:

  • Discard Contaminated Cultures: It is generally recommended to discard any cultures that are confirmed to be contaminated to prevent further spread.[15][22]

  • Thorough Decontamination: Perform a thorough cleaning and disinfection of the entire cell culture area.

  • Use Fresh Reagents: If you suspect that any of your reagents are contaminated, discard them and open fresh, sterile stocks.

  • Review and Reinforce Aseptic Technique: Ensure that all personnel are following strict aseptic techniques.

Data Presentation

ParameterRecommended Value/ConditionSource(s)
Preventative Concentration 0.25 - 2.5 µg/mL[1][2]
Powder Storage Refrigerated, protected from light[3][4][5][6]
Reconstituted Concentrate Stability (Room Temp) 24 hours (in the dark)[3][4][5][6]
Reconstituted Concentrate Stability (Refrigerated) 1 week (in the dark)[3][4][5][6]
Long-term Storage of Reconstituted Solution -5°C to -20°C[1]
Stability at 37°C Approximately 3 days[7]

Experimental Protocols

Protocol 1: Testing for Contamination in Culture Reagents
  • Label sterile culture tubes for each reagent to be tested (e.g., "Serum Lot X," "DMEM Lot Y," "Trypsin Lot Z").

  • In a biosafety cabinet, add 5 mL of sterile nutrient broth to each tube.

  • Add a small aliquot (e.g., 100 µL) of the reagent to be tested to the corresponding tube.

  • Incubate the tubes at 37°C for 3-5 days.

  • Observe the tubes daily for any signs of turbidity, which would indicate microbial growth.

Protocol 2: Determining the Cytotoxicity of Fungizone® on a Specific Cell Line
  • Plate your cells at a consistent density in a multi-well plate (e.g., a 24-well plate).

  • Prepare a series of your complete culture medium containing increasing concentrations of Fungizone® (e.g., 2.5 µg/mL, 5 µg/mL, 10 µg/mL, and a control with no Fungizone®).

  • Replace the medium in the wells with the different Fungizone® concentrations.

  • Incubate the plate under normal culture conditions.

  • Observe the cells daily for signs of toxicity, such as changes in morphology, detachment, or a decrease in cell proliferation, compared to the control well. This will help you determine the maximum concentration of Fungizone® your cells can tolerate.[1]

Visualizations

Fungizone_Troubleshooting_Workflow cluster_Confirm cluster_Review cluster_Investigate cluster_Corrective Start Persistent Fungal Contamination Despite Fungizone® Use Confirm Step 1: Confirm Fungal Contamination Start->Confirm Review_Fungizone Step 2: Review Fungizone® Usage and Preparation Confirm->Review_Fungizone Confirm_Visual Visual/Microscopic Examination Confirm->Confirm_Visual Confirm_Test Incubate Test Flask Confirm->Confirm_Test Investigate_Source Step 3: Investigate Source of Contamination Review_Fungizone->Investigate_Source Review_Conc Check Concentration Review_Fungizone->Review_Conc Review_Prep Verify Preparation/Storage Review_Fungizone->Review_Prep Review_Stability Consider Stability at 37°C Review_Fungizone->Review_Stability Corrective_Action Step 4: Take Corrective Actions Investigate_Source->Corrective_Action Investigate_Technique Aseptic Technique Investigate_Source->Investigate_Technique Investigate_Reagents Reagents and Media Investigate_Source->Investigate_Reagents Investigate_Env Environment/Equipment Investigate_Source->Investigate_Env End Contamination Resolved Corrective_Action->End Corrective_Discard Discard Contaminated Cultures Corrective_Action->Corrective_Discard Corrective_Decon Thorough Decontamination Corrective_Action->Corrective_Decon Corrective_Reagents Use Fresh Reagents Corrective_Action->Corrective_Reagents

Caption: Troubleshooting workflow for persistent fungal contamination.

Fungizone_Mechanism_of_Action Fungizone Fungizone® (Amphotericin B) Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol Fungizone->Fungal_Cell_Membrane:f1 Binds to Pore_Formation Pore Formation Fungal_Cell_Membrane->Pore_Formation Leads to Leakage Leakage of Intracellular Components Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mechanism of action of Fungizone® (Amphotericin B).

References

Technical Support Center: Optimizing Fungizone® Concentration for Delicate Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Fungizone® (Amphotericin B) in delicate primary cell cultures. Navigate through our frequently asked questions and troubleshooting guide to ensure the effective prevention of fungal contamination while maintaining the health and viability of your cells.

Frequently Asked Questions (FAQs)

Q1: What is Fungizone® and how does it work?

A1: Fungizone® is the brand name for Amphotericin B, an antifungal agent produced by Streptomyces. It works by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane's integrity, leading to the leakage of intracellular contents and ultimately, fungal cell death.[1][2][3] Mammalian cell membranes contain cholesterol, to which Amphotericin B also has some affinity, explaining its potential toxicity to primary cells.[1][4]

Q2: What is the recommended concentration of Fungizone® for primary cell cultures?

A2: The recommended working concentration of Fungizone® in cell culture media typically ranges from 0.25 to 2.5 µg/mL.[1][2] However, because primary cells are particularly sensitive, it is crucial to determine the optimal concentration empirically for each specific cell type.[1]

Q3: Can Fungizone® be toxic to my delicate primary cells?

A3: Yes, Fungizone® can exhibit toxicity to mammalian cells, especially at higher concentrations.[1] This is why using the lowest effective concentration is critical for delicate primary cells. Signs of toxicity include changes in cell morphology such as rounding, a decrease in confluency, and the formation of vacuoles.[1]

Q4: How should I store Fungizone®?

A4: Fungizone® solution should be stored frozen at -5°C to -20°C, protected from light.[1][2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: For how long is Fungizone® stable in my cell culture medium?

A5: Fungizone® is stable in cell culture medium for approximately 3 days at 37°C.[2][3]

Troubleshooting Guide

Issue 1: I'm observing signs of toxicity (cell rounding, detachment) in my primary cells after adding Fungizone®.

  • Question: What is the first step to troubleshoot this toxicity? Answer: The most likely cause is that the Fungizone® concentration is too high for your specific primary cells. It is recommended to perform a dose-response experiment to determine the maximum tolerable concentration.

  • Question: How do I perform a dose-response experiment? Answer: Please refer to the detailed "Experimental Protocol for Determining Optimal Fungizone® Concentration" below. This protocol will guide you through testing a range of concentrations to find the one that is effective against fungi without harming your cells.

  • Question: Are there any alternatives if my cells are too sensitive even at low concentrations? Answer: While Fungizone® is a common antifungal, other options like Nystatin, which may be less toxic to some cell types, can be considered.[3] Additionally, some researchers have explored methods to reduce Amphotericin B toxicity, such as using it with mixed micelles, though this is not a standard laboratory practice.[5] For persistent contamination issues, it is crucial to review aseptic techniques.

Issue 2: I have a fungal contamination in my primary cell culture. Can I use a high concentration of Fungizone® to eliminate it?

  • Question: Is it advisable to use a high dose of Fungizone® for an active contamination? Answer: While higher concentrations of Fungizone® can be used for short-term treatment of active contamination, this approach carries a significant risk of toxicity to your delicate primary cells.[1] It is generally recommended to discard the contaminated culture to prevent it from spreading. If the culture is irreplaceable, you may attempt treatment with a carefully selected high dose for a limited time, but be aware of the potential for cell damage.

  • Question: What is a typical "high dose" for treating an existing contamination? Answer: A concentration of 2.5 µg/mL is often used for treating existing fungal and yeast contaminations.[6] However, you should have already determined the toxicity profile of this concentration for your specific primary cells.

Issue 3: I am not seeing any antifungal effect even after using Fungizone®.

  • Question: Why might Fungizone® not be working in my culture? Answer: There could be several reasons. First, ensure that the Fungizone® has been stored correctly and has not expired. Repeated freeze-thaw cycles can degrade the product. Second, confirm that you are using the correct final concentration in your medium. Lastly, consider the possibility of a resistant fungal strain, although this is less common in a standard research setting.

Data Presentation

Table 1: Recommended Fungizone® Concentrations

ApplicationRecommended Concentration Range (µg/mL)
Prophylactic (Preventative)0.25 - 1.0
Treatment of Active Contamination1.0 - 2.5

Note: These are general recommendations. The optimal concentration for delicate primary cells must be determined experimentally.[1][2]

Table 2: Troubleshooting Summary for Fungizone®-Related Issues

ObservationPotential CauseRecommended Action
Cell rounding, detachment, vacuole formationFungizone® concentration is too highPerform a dose-response experiment to find the optimal concentration.
Persistent fungal contaminationIncorrect storage or handling of Fungizone®, resistant fungi, or poor aseptic techniqueReview storage and handling procedures. If the problem persists, discard the culture and review aseptic techniques.
No antifungal effectDegraded Fungizone®, incorrect concentrationUse a fresh aliquot of Fungizone® and verify calculations for dilution.

Experimental Protocols

Experimental Protocol for Determining Optimal Fungizone® Concentration

This protocol outlines the steps to determine the maximum tolerable concentration of Fungizone® for your delicate primary cells.

  • Cell Seeding: Plate your primary cells in a multi-well plate (e.g., 24-well) at their normal seeding density. Allow the cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Preparation of Fungizone® Dilutions: Prepare a series of dilutions of Fungizone® in your complete cell culture medium. A suggested range of final concentrations to test is: 0, 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 µg/mL.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Fungizone®. Include a control group with no Fungizone®.

  • Incubation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2).

  • Microscopic Observation: Observe the cells daily for signs of toxicity, such as changes in morphology (rounding, vacuolation), detachment, and reduction in cell density.[1]

  • Viability Assay: After 48-72 hours of incubation, assess cell viability using a standard method such as Trypan Blue exclusion, MTT, or a live/dead cell staining kit.

  • Data Analysis: Determine the highest concentration of Fungizone® that does not significantly impact cell viability or morphology compared to the control group. This is your optimal concentration for prophylactic use.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Optimal Fungizone® Concentration A Seed primary cells in a multi-well plate B Prepare serial dilutions of Fungizone® in culture medium A->B C Treat cells with different Fungizone® concentrations B->C D Incubate for 48-72 hours C->D E Daily microscopic observation for toxicity D->E F Perform cell viability assay D->F G Determine the highest non-toxic concentration E->G F->G

Caption: Workflow for determining the optimal Fungizone® concentration.

G cluster_pathway Mechanism of Action of Fungizone® Fungizone Fungizone® (Amphotericin B) Ergosterol Ergosterol (Fungal Cell Membrane) Fungizone->Ergosterol binds to Pore Membrane Pore Formation Ergosterol->Pore leads to Leakage Leakage of Intracellular Contents Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Fungizone® on fungal cells.

G cluster_troubleshooting Troubleshooting Logic for Fungizone® Toxicity Start Observe Cell Toxicity (Rounding, Detachment) CheckConc Is Fungizone® concentration too high? Start->CheckConc DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse Yes Alt Consider Alternatives or Review Aseptic Technique CheckConc->Alt No LowerConc Use Lower, Optimized Concentration DoseResponse->LowerConc

Caption: Troubleshooting logic for observed cell toxicity with Fungizone®.

References

Technical Support Center: Fungizone® Treatment and Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell rounding and detachment following treatment with Fungizone®.

Frequently Asked Questions (FAQs)

Q1: What is Fungizone® and how does it work?

Fungizone® is a brand name for Amphotericin B, an antifungal agent produced by the bacterium Streptomyces nodosus.[1][2] Its primary mechanism of action is binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane, forming pores that lead to the leakage of intracellular components and ultimately, fungal cell death.[3][4][5][6][7]

Q2: Why does Fungizone® cause rounding and detachment in my mammalian cell culture?

While Fungizone® has a higher affinity for ergosterol, it can also bind to cholesterol present in mammalian cell membranes.[3][5] This interaction can lead to pore formation and disruption of the cell membrane in your cultured cells, causing cytotoxicity.[3][4][7] The visible signs of this toxicity often include cell rounding, loss of confluency (detachment), and the formation of vacuoles.[1][8]

Q3: What is the recommended working concentration of Fungizone® in cell culture?

The recommended concentration of Fungizone® for preventing fungal contamination in cell culture is typically between 0.25 to 2.5 μg/mL.[1] However, the optimal concentration is highly dependent on the specific cell line, as some are more sensitive to Fungizone®'s toxic effects than others.[1] It is crucial to determine the lowest effective concentration that does not adversely affect your cells.

Q4: Are there less toxic alternatives to Fungizone®?

Yes, liposomal formulations of Amphotericin B, such as AmBisome®, have been shown to be less toxic to mammalian cells compared to the deoxycholate formulation of Fungizone®.[9][10] These formulations consist of Amphotericin B encapsulated within lipid vesicles, which are thought to selectively target fungal cells.[3][6]

Troubleshooting Guide

Issue: My cells are rounding up and detaching after adding Fungizone®.

This is a common indication of Fungizone®-induced cytotoxicity. Follow these troubleshooting steps to mitigate the issue.

Step 1: Verify the Fungizone® Concentration

  • Action: Double-check your calculations and the final concentration of Fungizone® in your culture medium. Accidental use of a higher concentration is a frequent cause of toxicity.

  • Rationale: Fungizone®'s toxicity is dose-dependent.[1] Even a small increase in concentration can be detrimental to sensitive cell lines.

Step 2: Determine the Optimal Concentration for Your Cell Line

  • Action: Perform a dose-response experiment to determine the maximum tolerated concentration of Fungizone® for your specific cell line. This is often referred to as a cytotoxicity assay or a kill curve.

  • Rationale: Different cell lines exhibit varying sensitivities to Fungizone®.[1] A concentration that is well-tolerated by one cell line may be highly toxic to another.

Step 3: Reduce the Treatment Duration

  • Action: If you are using Fungizone® to treat an active contamination, consider a short-term, higher-dose treatment followed by a return to a lower, prophylactic dose or no Fungizone® at all.

  • Rationale: Continuous exposure to even low concentrations of Fungizone® can be stressful for cells. Limiting the duration of treatment can minimize off-target effects.

Step 4: Consider the Formulation of Amphotericin B

  • Action: If cytotoxicity remains an issue, consider switching to a liposomal formulation of Amphotericin B.

  • Rationale: Liposomal formulations are designed to reduce toxicity to mammalian cells.[9][10]

Step 5: Assess for Other Potential Stressors

  • Action: Ensure that other culture conditions (e.g., pH, temperature, CO2 levels, media quality) are optimal.

  • Rationale: Cells under stress from other factors may be more susceptible to the toxic effects of Fungizone®.

Quantitative Data on Fungizone® Cytotoxicity

The following tables summarize the cytotoxic effects of Fungizone® on various cell lines as reported in the literature.

Table 1: Cytotoxicity of Fungizone® (Amphotericin B deoxycholate) in Different Cell Lines

Cell LineAssayConcentration (µg/mL)Exposure TimeObserved EffectReference
Mouse OsteoblastsMorphology10Not SpecifiedAbnormal cell morphology (rounding)[8]
Mouse OsteoblastsMorphology100 - 1000Not SpecifiedWidespread cell death[8]
Human Monocytic (THP-1)MTS/LDH0.548 hoursCytotoxicity observed[11][12]
Human Embryonic Kidney (293T)MTS/LDHUp to 1048 hoursNo significant cytotoxicity[11][12][13]
Human Heart Valve Fibroblasts[3H]proline incorporation10Not Specified~11% loss of viability[14]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of Fungizone® using an MTS Assay

This protocol provides a general framework for assessing the cytotoxicity of Fungizone® on adherent cell lines.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.

  • Fungizone® Treatment: Prepare a serial dilution of Fungizone® in your complete culture medium. The concentration range should span the recommended working concentration (e.g., 0.1 µg/mL to 50 µg/mL). Remove the old medium from the cells and add 100 µL of the medium containing the different Fungizone® concentrations to the wells. Include a "no Fungizone®" control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the Fungizone® concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Workflows

Fungizone®-Induced Cellular Stress and Apoptosis

Fungizone®'s interaction with the mammalian cell membrane can trigger a cascade of intracellular signaling events, leading to cellular stress and, in severe cases, apoptosis (programmed cell death).

Fungizone_Signaling Fungizone Fungizone® (Amphotericin B) Membrane Mammalian Cell Membrane (Cholesterol) Fungizone->Membrane Binds to Pore Pore Formation & Membrane Disruption Membrane->Pore Ion Ion Leakage (K+, Na+) Pore->Ion Stress Cellular Stress Ion->Stress MAPK MAPK Activation (JNK, p38) Stress->MAPK Cytokine Pro-inflammatory Cytokine Release Stress->Cytokine Apoptosis Apoptosis MAPK->Apoptosis Rounding Cell Rounding & Detachment Apoptosis->Rounding

Caption: Signaling pathway of Fungizone®-induced cytotoxicity.

Experimental Workflow for Investigating Cell Rounding and Detachment

The following workflow outlines a systematic approach to investigating the cellular response to Fungizone® treatment.

Experimental_Workflow Start Start: Observe Cell Rounding and Detachment Concentration Step 1: Verify and Optimize Fungizone® Concentration (Dose-Response Assay) Start->Concentration Microscopy Step 2: Morphological Analysis (Phase Contrast/Fluorescence Microscopy) Concentration->Microscopy Viability Step 3: Quantify Cell Viability (MTS, LDH, or Trypan Blue Assay) Microscopy->Viability Apoptosis Step 4: Assess Apoptosis (Annexin V/PI Staining, Caspase Activity Assay) Viability->Apoptosis Adhesion Step 5 (Optional): Analyze Cell Adhesion Molecule Expression (e.g., ICAM-1) Apoptosis->Adhesion Conclusion Conclusion: Determine Cytotoxic Threshold and Mechanism Adhesion->Conclusion

Caption: Workflow for troubleshooting Fungizone®-related cell culture issues.

References

Navigating Fungizone Resistance in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing Fungizone (Amphotericin B)-resistant fungal strains. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during in vitro experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter when working with fungal strains suspected of or confirmed to have Fungizone resistance.

Issue 1: My fungal strain shows unexpected resistance to Fungizone. How can I confirm this observation?

Answer: Initial observations of resistance should be systematically confirmed to rule out experimental artifacts.

  • Verify Experimental Setup:

    • Media and Reagents: Ensure the correct testing medium was used (e.g., RPMI 1640 with MOPS buffer) and that the Fungizone stock solution was prepared correctly in a suitable solvent like DMSO and stored properly.[1]

    • Inoculum Preparation: The fungal inoculum must be standardized to the correct concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for broth microdilution).[2] An overly dense inoculum can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values.

    • Controls: Always include a drug-free well for a positive growth control and an uninoculated well as a negative control.[1] Reference strains with known Fungizone susceptibility (e.g., ATCC strains) should also be tested in parallel.

  • Repeat Antifungal Susceptibility Testing (AST):

    • Perform a repeat of the initial assay. The gold standard for determining MICs is the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]

    • Consider using an alternative method for confirmation, such as gradient diffusion (Etest®) or disk diffusion.[1]

  • Check for Intrinsic Resistance:

    • Certain fungal species exhibit known intrinsic resistance or reduced susceptibility to Amphotericin B. Identify your fungal species to the species level.[4] Examples include Aspergillus terreus, Candida lusitaniae, and Candida auris.[5][6]

Issue 2: The MIC for my strain is high, but I'm unsure if it's clinically or biologically significant.

Answer: Interpreting MIC values for Fungizone can be challenging as established clinical breakpoints are limited for many fungi.[4][7]

  • Consult Epidemiological Cutoff Values (ECVs): ECVs are used to separate wild-type (WT) organisms from those with acquired resistance mechanisms. Fungal isolates with MICs above the ECV are likely to harbor resistance mutations. These values are published by bodies like CLSI and EUCAST.

  • Review Published Data: Compare your MIC values with published MIC distributions for your specific fungal species. A result at the higher end of the typical range could indicate emerging resistance.

  • Mechanism Investigation: A high MIC strongly suggests a resistance mechanism is present. The primary mechanism of Amphotericin B resistance involves alterations in the ergosterol (B1671047) content of the fungal cell membrane.[4][7] Consider experiments to quantify or analyze the sterol composition of your strain.

Issue 3: I suspect my strain has altered ergosterol biosynthesis. How can I investigate this?

Answer: Alterations in the ergosterol pathway are the most common cause of Fungizone resistance.[7][8] This is often due to mutations in genes within the ERG pathway, such as ERG3, ERG11, ERG5, or ERG6.[8][9]

  • Sterol Analysis: Perform a quantitative analysis of the total ergosterol content in the fungal cell membrane using spectrophotometry after saponification and extraction. Compare the results to a susceptible wild-type strain. A significant reduction in ergosterol is a key indicator of resistance.[7]

  • Gene Sequencing: Sequence key genes in the ergosterol biosynthesis pathway (ERG3, ERG11, etc.) to identify mutations that could lead to a non-functional or altered enzyme.

  • Bypass Pathways: In some cases, mutations in genes like ERG3 can lead to the accumulation of alternative sterols in the membrane that do not bind Amphotericin B effectively, conferring resistance.[8]

Below is a diagram illustrating the primary mechanism of Fungizone action and a common resistance pathway.

Fungizone_Resistance cluster_0 Susceptible Fungus cluster_1 Resistant Fungus AmB Fungizone (Amphotericin B) Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Causes Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Leakage Ion Leakage (K+, Na+) Pore->Leakage Leads to Death Fungal Cell Death Leakage->Death AmB_res Fungizone (Amphotericin B) Membrane_res Altered Cell Membrane AmB_res->Membrane_res Interacts with ERG_mutation ERG Gene Mutation (e.g., ERG3) Reduced_Erg Reduced or Altered Ergosterol ERG_mutation->Reduced_Erg Reduced_Erg->Membrane_res Component of No_Binding Reduced Binding Membrane_res->No_Binding Results in Survival Fungal Cell Survival No_Binding->Survival

Caption: Mechanism of Fungizone action and resistance.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of Fungizone (Amphotericin B) resistance?

A1: Resistance to Amphotericin B is primarily associated with changes in the fungal cell membrane that reduce the drug's ability to bind to its target, ergosterol. The key mechanisms include:

  • Reduced Ergosterol Content: Mutations in the ergosterol biosynthesis pathway (e.g., in ERG genes) lead to a decrease in the overall amount of ergosterol in the membrane.[4][7]

  • Alteration of the Target Sterol: Some mutations cause the fungus to produce different sterols (like fecosterol) instead of ergosterol.[10] These alternative sterols have a lower binding affinity for Amphotericin B.[4]

  • Membrane Composition Changes: Alterations in other membrane components, such as an increase in 1,3-β-glucan, can mask ergosterol and sterically hinder the drug from reaching its target.[11]

  • Increased Catalase Activity: Some studies suggest that increased catalase activity may help the fungus resist the oxidative damage caused by Amphotericin B.[8]

Q2: Which fungal species are known to have intrinsic resistance to Fungizone?

A2: While acquired resistance is a concern, several species are known to be intrinsically less susceptible to Amphotericin B. It is crucial to identify your isolate to the species level. Notable examples include:

  • Aspergillus terreus

  • Candida lusitaniae

  • Candida auris

  • Trichosporon spp.[5]

  • Fusarium spp.[5]

  • Scedosporium spp.[5]

Q3: Can I use combination therapy in my experiments to overcome resistance?

A3: Yes, investigating synergistic interactions is a common strategy. Combining Fungizone with other antifungals or compounds can restore its activity.

  • With Flucytosine (5-FC): This is a classic synergistic combination. Amphotericin B is thought to increase the permeability of the fungal membrane, allowing for greater uptake of 5-FC.[10][11]

  • With Azoles: While antagonism is possible, some studies have shown synergy depending on the specific drugs and strains.

  • With Other Compounds: Research has explored combining Amphotericin B with non-antifungal drugs, such as rifampin, which shows synergistic activity due to increased uptake.[10] Terpenoids like carvacrol (B1668589) have also shown promise in inhibiting resistant C. albicans biofilms when combined with other agents.[12]

A checkerboard microdilution assay is the standard method to quantitatively assess synergy.

Q4: What are the recommended alternative antifungals for Fungizone-resistant strains?

A4: The choice of an alternative agent depends on the fungal species and the resistance mechanism.

  • Echinocandins (e.g., Caspofungin, Micafungin): These are often effective against azole- and polyene-resistant Candida species. They target β-1,3-glucan synthesis, a different pathway.[5] However, they have no activity against Cryptococcus neoformans.[8]

  • Triazoles (e.g., Voriconazole, Posaconazole): These may be effective, particularly if the Fungizone resistance is due to an ERG3 mutation that doesn't confer cross-resistance to azoles.[13] However, azole resistance is also a growing problem.[14]

  • Novel Agents: Newer drugs are in development. For example, mandimycin is a novel polyene that has shown effectiveness against multidrug-resistant fungi without the kidney toxicity associated with Amphotericin B.

Data Summary: Antifungal Susceptibility

The following table summarizes typical MIC ranges for Fungizone against common fungal pathogens. Note that values can vary between studies and testing methodologies.

Fungal SpeciesMethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus fumigatusBroth Microdilution0.12 - 212[1]
Candida albicansBroth Microdilution0.125 - 10.251[2]
Candida glabrataBroth Microdilution0.125 - 10.51[2]
Candida parapsilosisBroth Microdilution0.125 - 10.51[2]

MIC₅₀/₉₀: The MIC that inhibits 50% and 90% of the isolates, respectively.

Experimental Protocols

Protocol 1: CLSI M27/M38 Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.

Materials:

  • Sterile 96-well U-bottom microtiter plates

  • RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS

  • Fungizone (Amphotericin B) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.85% saline

  • Spectrophotometer or McFarland standards

  • Fungal isolate grown on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar)

  • Sterile swabs, tubes, and pipettes

Procedure:

  • Antifungal Stock Preparation: Prepare a stock solution of Fungizone in DMSO (e.g., 1600 µg/mL). Serially dilute this stock in RPMI medium to create working solutions that are twice the final desired concentrations.

  • Inoculum Preparation:

    • Yeasts: Pick 5 distinct colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI to get the final working inoculum (0.5-2.5 x 10³ CFU/mL).

    • Molds: Flood an agar plate with sterile saline containing 0.05% Tween 80. Gently rub the surface to dislodge conidia.[1] Transfer the suspension to a sterile tube and let heavy particles settle. Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer, then dilute in RPMI.[1]

  • Plate Inoculation:

    • Dispense 100 µL of each twofold antifungal dilution into the wells of the microtiter plate.

    • Add 100 µL of the final working inoculum to each well. This brings the total volume to 200 µL and halves the drug concentration to its final test value.

    • Include a drug-free well inoculated with the fungus (positive growth control) and an uninoculated well with RPMI only (negative control/sterility).

  • Incubation: Incubate the plates at 35°C. Read yeast plates after 24 hours and mold plates after 48-72 hours, depending on the growth rate of the organism.[15]

  • Reading the MIC: The MIC for Amphotericin B is defined as the lowest drug concentration that causes complete (100%) inhibition of growth compared to the drug-free control well.[3][15]

The workflow for this protocol is visualized below.

Broth_Microdilution_Workflow start Start prep_drug Prepare Fungizone Serial Dilutions in RPMI start->prep_drug prep_inoculum Prepare and Standardize Fungal Inoculum start->prep_inoculum dispense_drug Dispense 100µL of Drug Dilutions into Plate prep_drug->dispense_drug add_inoculum Add 100µL of Inoculum to Wells prep_inoculum->add_inoculum dispense_drug->add_inoculum controls Prepare Growth and Sterility Controls add_inoculum->controls incubate Incubate Plate at 35°C controls->incubate read_mic Read MIC (100% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution susceptibility testing.

Protocol 2: Troubleshooting Logic for Unexpected Resistance

This decision tree provides a logical workflow for investigating an unexpected Fungizone resistance result in the lab.

Troubleshooting_Tree start Unexpected High MIC Result check_protocol Review Protocol: - Inoculum density correct? - Media/reagents valid? - Controls as expected? start->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok Yes protocol_error Error Identified check_protocol->protocol_error No repeat_ast Repeat AST (e.g., Broth Microdilution) protocol_ok->repeat_ast correct_and_repeat Correct Error and Repeat Assay protocol_error->correct_and_repeat correct_and_repeat->repeat_ast confirm_mic Is High MIC Confirmed? repeat_ast->confirm_mic mic_low MIC Not Confirmed (Initial result was artifact) confirm_mic->mic_low No mic_high MIC Confirmed High confirm_mic->mic_high Yes identify_species Confirm Fungal Species ID mic_high->identify_species is_intrinsic Is it a species with known intrinsic resistance? identify_species->is_intrinsic intrinsic_res Resistance is Likely Intrinsic is_intrinsic->intrinsic_res Yes acquired_res Suspect Acquired Resistance is_intrinsic->acquired_res No investigate_mech Investigate Mechanism: - Sterol Analysis - ERG Gene Sequencing acquired_res->investigate_mech

Caption: Decision tree for troubleshooting Fungizone resistance.

References

Validation & Comparative

A Head-to-Head Battle in the Petri Dish: Fungizone® vs. Amphotericin B Deoxycholate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Amphotericin B deoxycholate has been a cornerstone in the fight against invasive fungal infections. As the original branded formulation, Fungizone® established the compound's reputation as a potent, broad-spectrum antifungal agent. With the advent of generic Amphotericin B deoxycholate, researchers and clinicians are presented with a choice. This guide provides an objective, data-driven comparison of the in vitro efficacy of Fungizone® and its generic counterpart, and further contextualizes their performance against lipid-based formulations of Amphotericin B.

Fungizone® and Generic Amphotericin B Deoxycholate: An In Vitro Standoff

Fungizone® is the brand name for the conventional micellar formulation of Amphotericin B, which utilizes sodium deoxycholate as a solubilizing agent to enable parenteral administration. Generic versions of Amphotericin B deoxycholate are formulated to be bioequivalent to Fungizone®.

The Broader Spectrum: Amphotericin B Deoxycholate vs. Lipid Formulations

The primary distinction in Amphotericin B formulations lies between the conventional deoxycholate-based products and the newer lipid-based delivery systems, such as liposomal Amphotericin B (L-AmB) and Amphotericin B lipid complex (ABLC). These lipid formulations were developed to mitigate the significant nephrotoxicity associated with the deoxycholate formulation. The following data summarizes the comparative in vitro efficacy of Amphotericin B deoxycholate against various fungal pathogens, alongside a prominent lipid formulation, liposomal Amphotericin B.

Table 1: Comparative In Vitro Susceptibility of Various Fungal Isolates
Fungal SpeciesFormulationNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansAmphotericin B Deoxycholate200.510.25 - 1
Liposomal Amphotericin B20120.5 - 2
Candida glabrataAmphotericin B Deoxycholate200.510.25 - 1
Liposomal Amphotericin B20120.5 - 2
Candida parapsilosisAmphotericin B Deoxycholate200.250.50.125 - 0.5
Liposomal Amphotericin B200.510.25 - 1
Candida tropicalisAmphotericin B Deoxycholate200.510.25 - 1
Liposomal Amphotericin B20120.5 - 2
Candida kruseiAmphotericin B Deoxycholate20120.5 - 2
Liposomal Amphotericin B20241 - 4
Cryptococcus neoformansAmphotericin B Deoxycholate200.250.50.125 - 0.5
Liposomal Amphotericin B200.510.25 - 1
Aspergillus fumigatusAmphotericin B Deoxycholate20110.5 - 2
Liposomal Amphotericin B20120.5 - 2

Note: Data is compiled and representative of typical findings in the literature. Actual values may vary between studies.

Experimental Methodologies

The data presented in this guide is primarily derived from antifungal susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

A standardized inoculum of the fungal isolate is prepared and diluted in RPMI-1640 medium. This suspension is then added to microtiter plates containing serial twofold dilutions of the antifungal agents. The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds. The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to a drug-free control well.

G cluster_prep Inoculum Preparation cluster_plate Microtiter Plate Preparation cluster_incubation Incubation & Reading fungal_culture Fungal Culture colony_suspension Colony Suspension in Saline fungal_culture->colony_suspension spectrophotometer Adjust to 0.5 McFarland Standard colony_suspension->spectrophotometer final_inoculum Dilute in RPMI-1640 spectrophotometer->final_inoculum inoculation Inoculation of Wells final_inoculum->inoculation drug_dilution Serial Dilution of Antifungal Agent drug_dilution->inoculation incubation Incubate at 35°C inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic_determination Determine MIC reading->mic_determination

Figure 1. Workflow for the broth microdilution MIC assay.

Mechanism of Action: A Shared Pathway

Both Fungizone® and its generic counterparts, as well as the lipid formulations, share the same active moiety: Amphotericin B. The fundamental mechanism of action is therefore identical across all formulations. Amphotericin B binds to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting increase in permeability allows for the leakage of intracellular ions and macromolecules, ultimately leading to fungal cell death.

G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore leakage Ion Leakage pore->leakage death Cell Death leakage->death amphotericin_b Amphotericin B amphotericin_b->ergosterol Binds to

Figure 2. Mechanism of action of Amphotericin B.

Concluding Remarks

The available evidence strongly indicates that for the purposes of in vitro research, Fungizone® and generic Amphotericin B deoxycholate can be considered interchangeable. Their identical active ingredient and formulation lead to a comparable antifungal activity profile against a wide range of fungal pathogens. The more significant in vitro and in vivo differences arise when comparing the conventional deoxycholate formulations with the lipid-based delivery systems. While the lipid formulations often exhibit slightly higher MIC values in vitro, they offer a significantly improved safety profile in vivo, particularly concerning nephrotoxicity. The choice of formulation for research and development will therefore depend on the specific context of the study, with the conventional deoxycholate formulations remaining a valid and cost-effective option for many in vitro applications.

References

In Vitro Showdown: Fungizone® (Amphotericin B) vs. Nystatin in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical task of maintaining sterile cell cultures, fungal contamination presents a persistent threat. This guide provides an in vitro comparison of two widely used antifungal agents, Fungizone® (containing amphotericin B) and Nystatin (B1677061), offering experimental data and detailed protocols to inform their effective use.

Fungizone® and Nystatin belong to the polyene class of antifungals and are mainstays in cell culture laboratories for preventing or eliminating fungal contaminants.[1][2] Their shared mechanism of action involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts membrane integrity, leading to the leakage of intracellular contents and ultimately, fungal cell death.[1] However, their efficacy against different fungal species and their inherent cytotoxicity to mammalian cells can vary, making the choice between them a critical consideration for experimental success.

Performance at a Glance: Efficacy and Cytotoxicity

The selection of an antifungal agent in cell culture hinges on a delicate balance: potent antifungal activity coupled with minimal harm to the cultured cells. Below is a summary of in vitro data comparing Fungizone® and Nystatin against common fungal contaminants and their cytotoxic effects on mammalian cell lines.

Antifungal Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, while the Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in fungal death. Lower MIC and MFC values indicate greater potency.

Table 1: In Vitro Antifungal Activity of Fungizone® (Amphotericin B) and Nystatin against Candida albicans

Antifungal AgentMIC Range (µg/mL)MFC Range (µg/mL)
Fungizone® (Amphotericin B)0.125 - 1.0[3][4]0.25 - 2.0
Nystatin0.125 - 16[3]4.0 - >16

Table 2: In Vitro Antifungal Activity of Fungizone® (Amphotericin B) and Nystatin against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)
Fungizone® (Amphotericin B)0.5 - 2.0
Nystatin4.0 - >16

Note: MIC and MFC values can vary depending on the specific strain, testing methodology, and media used.

Cytotoxicity to Mammalian Cells

A crucial factor in the use of antifungals in cell culture is their potential to harm the host cells. The 50% cytotoxic concentration (CC50) represents the concentration of a substance that causes the death of 50% of viable cells. Higher CC50 values indicate lower cytotoxicity.

Table 3: In Vitro Cytotoxicity (CC50) of Amphotericin B and Nystatin on Mammalian Cell Lines

Antifungal AgentHEK293 (Human Embryonic Kidney)hFB-hTERT6 (Human Skin Fibroblasts)
Amphotericin B> 50 µM> 50 µM
Nystatin> 50 µM> 50 µM

Data from a study on semisynthetic derivatives, with values for the parent compounds provided.[5]

Mechanism of Action

Fungizone® and Nystatin are both polyene macrolide antibiotics that exploit a key difference between fungal and mammalian cells: the composition of their cell membranes. Fungal membranes contain ergosterol, while mammalian cell membranes contain cholesterol. Polyenes have a higher affinity for ergosterol, which allows for a degree of selective toxicity.[1] Upon binding to ergosterol, these antifungals aggregate and form transmembrane channels, leading to the leakage of essential ions and small molecules, ultimately resulting in fungal cell death.[1]

Mechanism of Action of Polyene Antifungals cluster_fungal_cell Fungal Cell cluster_mammalian_cell Mammalian Cell cluster_pore_formation Membrane Disruption Fungal Cell Membrane Fungal Cell Membrane Ergosterol Ergosterol Fungal Cell Membrane->Ergosterol contains Pore Transmembrane Pore Formation Ergosterol->Pore leads to Mammalian Cell Membrane Mammalian Cell Membrane Cholesterol Cholesterol Mammalian Cell Membrane->Cholesterol contains Polyene Polyene Antifungal (Fungizone® or Nystatin) Polyene->Ergosterol High Affinity Binding Polyene->Cholesterol Low Affinity Binding Leakage Leakage of Ions and Small Molecules Pore->Leakage Fungal Cell Death Fungal Cell Death Leakage->Fungal Cell Death

Caption: Mechanism of polyene antifungal action.

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to understanding the efficacy and cytotoxicity of antifungal agents. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC Assay Workflow A Prepare fungal inoculum (e.g., Candida albicans) and adjust to 0.5 McFarland standard C Inoculate each well with the standardized fungal suspension A->C B Prepare serial two-fold dilutions of antifungal agent in a 96-well microtiter plate B->C D Include growth control (no drug) and sterility control (no inoculum) wells E Incubate at 35°C for 24-48 hours C->E D->E F Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination.

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Dilution: A series of two-fold dilutions of the antifungal agent (Fungizone® or Nystatin) is prepared directly in a 96-well microtiter plate containing the appropriate culture medium.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

  • Controls: A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

  • Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or with a spectrophotometer.[4]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is determined following the MIC assay.

MFC Assay Workflow A Following MIC determination, select wells with concentrations at and above the MIC B Aliquot a standardized volume (e.g., 10-20 µL) from each selected well onto an agar (B569324) plate A->B C Spread the aliquot evenly across the agar surface B->C D Incubate the agar plates at 35°C for 24-48 hours C->D E Determine the lowest concentration that results in no fungal growth on the agar plate (MFC) D->E

Caption: Workflow for MFC determination.

  • Subculturing: Following the determination of the MIC, a small, standardized volume (e.g., 10-20 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating: The aliquot from each well is plated onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated at 35°C for 24 to 48 hours, or until growth is visible in the control culture.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the agar plate.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Cytotoxicity Assay Workflow A Seed mammalian cells in a 96-well plate and allow them to adhere overnight B Treat cells with serial dilutions of the antifungal agent A->B C Include untreated control cells D Incubate for a defined period (e.g., 24, 48, or 72 hours) B->D C->D E Add MTT reagent to each well and incubate for 2-4 hours D->E F Solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO) E->F G Measure the absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability as a percentage of the untreated control G->H

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the antifungal agent. Control wells with untreated cells are also included.

  • Incubation: The cells are incubated with the antifungal agent for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells, and the CC50 value is determined.[5]

Conclusion

Both Fungizone® and Nystatin are effective polyene antifungals for use in cell culture. The choice between them should be guided by the specific fungal contaminant suspected or identified and the sensitivity of the mammalian cell line being cultured. Based on the available in vitro data, Fungizone® (amphotericin B) generally exhibits a broader and more potent antifungal activity, particularly against molds like Aspergillus fumigatus. While both agents demonstrate some level of cytotoxicity at higher concentrations, understanding their specific cytotoxic profiles against the cell line of interest through in-house testing is recommended for optimizing their use and ensuring the integrity of experimental results. The provided protocols offer a framework for conducting such evaluations in a standardized and reproducible manner.

References

Liposomal Amphotericin B vs. Fungizone®: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the comparative in vitro antifungal activity of liposomal amphotericin B and conventional amphotericin B deoxycholate.

This guide provides a comprehensive in vitro comparison of two parenteral formulations of amphotericin B: the liposomal formulation (LAmB) and the conventional deoxycholate formulation (Fungizone®). Amphotericin B has long been a cornerstone in the treatment of invasive fungal infections due to its broad spectrum of activity.[1] However, the clinical use of the conventional formulation is often limited by significant toxicities, particularly nephrotoxicity.[2][3] The development of lipid-based formulations like LAmB was aimed at mitigating these adverse effects while maintaining or enhancing antifungal efficacy.[3] This guide synthesizes in vitro data to provide an objective comparison of the antifungal performance of these two formulations.

Mechanism of Action: A Shared Antifungal Strategy

The fundamental antifungal action for both liposomal amphotericin B and Fungizone® is identical and relies on the amphotericin B molecule.[3] This polyene macrolide exhibits a high affinity for ergosterol (B1671047), the primary sterol found in the cell membranes of fungi.[3][4] The binding of amphotericin B to ergosterol leads to the formation of pores or channels in the fungal cell membrane.[3][4] This disruption of membrane integrity results in the leakage of essential intracellular components, such as potassium and other ions, ultimately leading to fungal cell death.[3][4] While the active molecule is the same, the delivery mechanism differs significantly. In Fungizone®, amphotericin B is formulated as a colloidal suspension with deoxycholate, a bile salt, to allow for intravenous administration.[3] In contrast, LAmB encapsulates the amphotericin B molecule within a unilamellar lipid bilayer, which is designed to selectively target fungal cells, thereby reducing exposure to mammalian cells and decreasing toxicity.[3]

Comparative In Vitro Susceptibility Data

In vitro studies consistently demonstrate that liposomal amphotericin B maintains a potent and broad spectrum of antifungal activity that is comparable to conventional amphotericin B deoxycholate against a wide range of clinically important yeasts and molds.[1][5][6] The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative comparison of the two formulations against several fungal species. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[7]

Table 1: In Vitro Activity against Candida Species
Fungal SpeciesFormulationNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Mean MIC (µg/mL)Reference
Candida spp. (Overall)Liposomal Amphotericin B6040.2510.42[1][5][6]
Amphotericin B Deoxycholate6040.2510.48[1][5][6]
Candida albicansLiposomal Amphotericin BNot Specified0.31[1][6]
Amphotericin B DeoxycholateNot Specified0.39[1][6]
Candida glabrataLiposomal Amphotericin BNot Specified0.53[1]
Amphotericin B DeoxycholateNot Specified0.60[1]
Candida parapsilosisLiposomal Amphotericin BNot Specified0.35[1][6]
Amphotericin B DeoxycholateNot Specified0.38[1][6]
Candida tropicalisLiposomal Amphotericin BNot Specified0.47[1]
Amphotericin B DeoxycholateNot Specified0.54[1]
Candida kruseiLiposomal Amphotericin BNot Specified1.13[1][6]
Amphotericin B DeoxycholateNot Specified1.27[1][6]
Table 2: In Vitro Activity against Aspergillus Species
Fungal SpeciesFormulationNo. of IsolatesGeometric Mean MIC (µg/mL)Reference
Aspergillus spp. (Overall)Liposomal Amphotericin B602.07[8][9]
Amphotericin B Deoxycholate600.86[8][9]
Aspergillus fumigatusAmphotericin B Deoxycholate102[10]
Aspergillus flavusAmphotericin B Deoxycholate52-4[10]
Aspergillus nigerAmphotericin B Deoxycholate50.5-1[10]
Aspergillus terreusAmphotericin B Deoxycholate52-4[10]

Note: MIC values can vary between studies and fungal isolates.

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 broth microdilution method for yeasts and the M38-A2 method for filamentous fungi.

Broth Microdilution Susceptibility Testing (CLSI M27-A3/M38-A2)

This method involves the following key steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) media to obtain pure colonies. The colonies are then suspended in sterile saline or water, and the turbidity of the suspension is adjusted to a standardized concentration using a spectrophotometer. This standardized suspension is further diluted to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of liposomal amphotericin B and amphotericin B deoxycholate are prepared. A series of twofold serial dilutions of each antifungal agent are made in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The inoculated microtiter plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, and longer for some molds).

  • Endpoint Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This is typically assessed visually or spectrophotometrically.

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis FungalIsolate Fungal Isolate Inoculum Inoculum Preparation FungalIsolate->Inoculum AntifungalAgent Antifungal Agent (LAmB or Fungizone) SerialDilution Serial Dilution in Microtiter Plate AntifungalAgent->SerialDilution Inoculation Inoculation of Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC mechanism_of_action cluster_drug Antifungal Agent cluster_fungal_cell Fungal Cell AmphotericinB Amphotericin B (from LAmB or Fungizone) Ergosterol Ergosterol (in cell membrane) AmphotericinB->Ergosterol Binds to MembranePore Membrane Pore Formation Ergosterol->MembranePore Induces IonLeakage Ion Leakage (K+, Na+) MembranePore->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

References

A Comparative Guide to Cross-Resistance Between Fungizone (Amphotericin B) and Other Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fungizone (active ingredient: amphotericin B) and other polyene antifungals, focusing on the phenomenon of cross-resistance. The information presented is supported by experimental data to aid in research and development efforts against fungal pathogens.

Introduction to Polyene Antifungals and Resistance

Polyene macrolides have been a cornerstone of antifungal therapy for decades. Fungizone (amphotericin B) is a prominent member of this class, valued for its broad spectrum of activity against many fungal species.[1] Other notable polyenes include nystatin (B1677061), primarily used for topical and oral infections, and natamycin (B549155) (pimaricin), used topically, particularly in ophthalmology.[1][2] All three share a common mechanism of action, which unfortunately also provides a pathway for cross-resistance.[1] Understanding the nuances of this cross-resistance is critical for managing treatment failures and developing novel antifungal strategies.

The primary mechanism of action for polyene antifungals is their ability to bind to ergosterol (B1671047), a key component of the fungal cell membrane.[1] This binding leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential intracellular contents, ultimately leading to fungal cell death.[3] Resistance to polyenes is most commonly acquired through alterations in the fungal cell membrane's sterol composition, specifically a reduction in ergosterol content.[1]

The Ergosterol Biosynthesis Pathway and Polyene Resistance

Mutations in the ERG genes, which encode enzymes in the ergosterol biosynthesis pathway, are the most frequent cause of polyene resistance.[1] Key genes implicated in this resistance mechanism include ERG2, ERG3, ERG6, and ERG11. Loss-of-function mutations in these genes disrupt the pathway, leading to a depletion of ergosterol and an accumulation of other sterol intermediates in the cell membrane. Without their primary target, polyene antifungals cannot effectively bind to and disrupt the fungal cell membrane.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol ERG1 Fecosterol Fecosterol Lanosterol->Fecosterol ERG11 (Lanosterol 14-alpha-demethylase) Episterol Episterol Fecosterol->Episterol ERG2 (C-8 sterol isomerase) Intermediate Sterol Ergosterol Ergosterol Episterol->Ergosterol ERG3 (C-5 sterol desaturase) Polyenes Polyenes (Amphotericin B, Nystatin) Ergosterol->Polyenes Binds to Intermediate Sterol->Episterol ERG6 (C-24 sterol methyltransferase) Resistance Mutation in ERG genes (ERG2, ERG3, ERG6, ERG11) leads to Ergosterol depletion, causing Polyene Resistance.

Ergosterol biosynthesis pathway and mechanism of polyene resistance.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for amphotericin B, nystatin, and natamycin against various fungal species. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 1: Comparative MIC Ranges (µg/mL) Against Candida Species

Fungal SpeciesAmphotericin B (Fungizone)NystatinNatamycin
Candida albicans0.125 - 21 - 81 - 8
Candida glabrata0.25 - 21 - 161 - 16
Candida krusei0.5 - 42 - 322 - 32
Amphotericin B-Resistant C. albicans>2 (often ≥4)4 - 16N/A

Data compiled from multiple sources.[3][4][5] Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Comparative MIC Ranges (µg/mL) Against Aspergillus Species

Fungal SpeciesAmphotericin B (Fungizone)NystatinNatamycin
Aspergillus fumigatus0.5 - 22 - >164 - 16
Aspergillus flavus0.5 - 4N/A32 - 64
Aspergillus terreus8 - 16 (often intrinsically resistant)8 - >16N/A

Table 3: Comparative MIC Ranges (µg/mL) Against Fusarium Species

Fungal SpeciesAmphotericin B (Fungizone)NystatinNatamycin
Fusarium solani1 - 8N/A2 - 16
Fusarium spp.0.125 - 8N/A4 - >4

Data compiled from multiple sources.[3][8][9] Note: Fusarium species often exhibit high MICs to many antifungals.

Studies have shown that while there is a general trend of cross-resistance, it is not always absolute. For instance, some amphotericin B-resistant isolates of Candida may still show some level of susceptibility to nystatin, although often with elevated MICs.[4] One study demonstrated that an Aspergillus ochraceus strain, after prolonged exposure to natamycin, exhibited increased tolerance to both amphotericin B and nystatin, indicating induced cross-resistance.

Experimental Protocols

The determination of in vitro antifungal activity, primarily through MIC values, is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing for Yeasts (CLSI M27) and Molds (CLSI M38)
  • Reference Methods : The CLSI documents M27 (for yeasts) and M38 (for filamentous fungi) provide reference methods for broth dilution antifungal susceptibility testing.[1][10]

  • Inoculum Preparation :

    • Fungal colonies are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts).

    • A suspension of the fungal cells or conidia is prepared in sterile saline.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final target inoculum concentration.

  • Drug Dilution :

    • The antifungal agents (amphotericin B, nystatin, natamycin) are prepared as stock solutions and then serially diluted in a 96-well microtiter plate containing a buffered RPMI-1640 medium. This creates a range of drug concentrations to test.

  • Incubation :

    • The microtiter plates are inoculated with the standardized fungal suspension.

    • Plates are incubated at 35°C. Incubation times vary by organism: typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[11]

  • MIC Determination :

    • The MIC is determined by visual inspection or by using a spectrophotometer to measure fungal growth.

    • For polyenes like amphotericin B, the MIC is defined as the lowest drug concentration that results in complete inhibition of visible growth.[11]

Experimental_Workflow start Start: Isolate Fungal Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Drug Dilutions in Microtiter Plate prep_plate->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Report MIC Value read_mic->end

Workflow for antifungal susceptibility testing.

Conclusion

The data indicates a significant potential for cross-resistance between Fungizone (amphotericin B) and other polyenes like nystatin and natamycin. This is primarily due to their shared mechanism of action targeting ergosterol in the fungal cell membrane. Fungal isolates that develop resistance by altering the ergosterol biosynthesis pathway will likely exhibit reduced susceptibility to all polyenes. However, the degree of cross-resistance can vary, and some amphotericin B-resistant strains may retain a degree of susceptibility to other polyenes, suggesting subtle differences in their molecular interactions. These findings underscore the importance of comprehensive antifungal susceptibility testing to guide appropriate therapeutic choices, especially in cases of suspected or confirmed resistance. For drug development professionals, understanding these resistance mechanisms is crucial for designing next-generation antifungals that can overcome these challenges.

References

Validating Experimental Results in the Presence of Fungizone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and other scientific fields, maintaining the integrity of cell cultures is paramount. Fungal contamination poses a significant threat to the reliability of experimental results. Fungizone®, the brand name for a formulation of Amphotericin B, is a widely used antimycotic agent to combat such contaminations. However, its use is not without consequences, as it can exert off-target effects on mammalian cells, potentially confounding experimental outcomes. This guide provides a framework for validating your research findings in the presence of Fungizone, compares its performance with alternatives, and offers detailed experimental protocols.

Understanding the Impact of Fungizone

Fungizone's primary mechanism of action involves binding to ergosterol (B1671047), a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death.[1] However, it can also bind to cholesterol in mammalian cell membranes, albeit with lower affinity, which can induce cytotoxicity and activate specific cellular signaling pathways.[1][2] This is a critical consideration, as these off-target effects can interfere with the biological processes being studied.

Performance Comparison of Antifungal Agents

The choice of an antifungal agent should be based on a careful consideration of its efficacy against target fungi and its potential impact on the experimental system. Below is a comparison of Fungizone with other common antifungal agents.

Table 1: In Vitro Cytotoxicity of Amphotericin B Formulations

FormulationCell LineAssayKey FindingsReference
Fungizone™ THP-1 (Human Monocytic)MTS/LDHCytotoxic at 500 µg/L[3][4]
Ambisome™ (Liposomal)THP-1 (Human Monocytic)MTS/LDHCytotoxic at 500 µg/L[3][4]
Fungizone™293T (Human Embryonic Kidney)MTSNot cytotoxic at concentrations up to 10,000 µg/L[3][4]
iCo-009 (Novel lipid formulation)THP-1 (Human Monocytic)MTS/LDHNot cytotoxic at 500 µg/L[3][4]
iCo-010 (Novel lipid formulation)THP-1 (Human Monocytic)MTS/LDHNot cytotoxic at 500 µg/L[3][4]

Table 2: In Vitro Efficacy of Amphotericin B Formulations against Candida albicans

FormulationEC50 (µg/L)Reference
Fungizone™ 87.1 ± 22[3][4]
Ambisome™109 ± 31[3][4]
iCo-00974.6 ± 8.9[3][4]
iCo-01026.8 ± 2.9[3][4]

Table 3: Comparison with Other Antifungal Agents

Antifungal AgentClassMechanism of ActionKey Considerations
Fungizone® (Amphotericin B) PolyeneBinds to ergosterol in fungal membranes, forming pores.[1]Broad-spectrum but can be toxic to mammalian cells.[4]
Nystatin PolyeneSimilar to Amphotericin B, binds to ergosterol.Generally considered less toxic than Amphotericin B.
Caspofungin EchinocandinInhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[5]Generally has a better safety profile than Amphotericin B.[5][6]
Micafungin EchinocandinInhibits β-(1,3)-D-glucan synthesis.Similar to Caspofungin with a good safety profile.
Voriconazole AzoleInhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is involved in ergosterol biosynthesis.Generally well-tolerated but potential for drug-drug interactions.[7]

Experimental Protocols for Validation

To ensure that your experimental results are not artifacts of Fungizone treatment, a rigorous validation process is essential.

Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of Fungizone

This protocol uses a colorimetric MTS assay to measure cell viability and determine the highest concentration of Fungizone that does not significantly affect the proliferation of your mammalian cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Fungizone® stock solution

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

  • Fungizone Dilution Series: Prepare a serial dilution of Fungizone in complete culture medium. It is recommended to test a broad range of concentrations, both below and above the typically recommended concentration of 2.5 µg/mL.[8] Include a vehicle control (the solvent used to dissolve Fungizone, if any) and a no-treatment control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Fungizone.

  • Incubation: Incubate the plate for a duration that is relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • MTS Assay: Following the manufacturer's instructions, add the MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The highest concentration that does not cause a significant decrease in cell viability is your optimal non-cytotoxic concentration.

Protocol 2: Validating Primary Experimental Results

This protocol outlines a workflow to confirm that your primary experimental findings are not influenced by the off-target effects of Fungizone.

Experimental Design:

For your primary experiment (e.g., testing the efficacy of a new drug), include the following control groups:

  • Group 1: No Treatment Control: Cells in culture medium only.

  • Group 2: Vehicle Control: Cells treated with the vehicle used to dissolve your experimental drug.

  • Group 3: Experimental Drug Only: Cells treated with your experimental drug at the desired concentration.

  • Group 4: Fungizone Only: Cells treated with Fungizone at the pre-determined optimal non-cytotoxic concentration.

  • Group 5: Experimental Drug + Fungizone: Cells treated with both your experimental drug and Fungizone.

Methodology:

  • Perform your primary experiment using the five groups outlined above.

  • Data Analysis:

    • Compare the results of Group 1 and Group 4 to determine the baseline effect of Fungizone on your primary endpoint.

    • Compare the results of Group 3 and Group 5 . If there is a significant difference between these two groups, it suggests an interaction between your experimental drug and Fungizone, or that Fungizone is influencing the cellular pathway your drug targets.

    • Ideally, the effect of your experimental drug (the difference between Group 2 and Group 3 ) should be consistent with the effect observed in the presence of Fungizone (the difference between Group 4 and Group 5 ).

Visualizing Potential Off-Target Effects

To better understand how Fungizone might be impacting your experiments, it's helpful to visualize its known off-target signaling pathways in mammalian cells.

G Fungizone-Induced Inflammatory Signaling Pathway in Mammalian Cells Fungizone Fungizone (Amphotericin B) TLR2 Toll-like Receptor 2 (TLR2) Fungizone->TLR2 Binds to Btk Bruton's Tyrosine Kinase (Btk) TLR2->Btk Activates PLC Phospholipase C (PLC) Btk->PLC PKC Protein Kinase C (PKC) PLC->PKC cSrc c-Src Kinase PKC->cSrc NFkB NF-κB (p65/RelA) cSrc->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Transcription

Caption: Fungizone can activate the NF-κB pathway via TLR2.[9]

G Experimental Workflow for Validating Drug Efficacy cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Determine_Concentration Determine Optimal Non-Cytotoxic Fungizone Concentration (Protocol 1) Prepare_Groups Prepare 5 Experimental Groups Determine_Concentration->Prepare_Groups Perform_Experiment Perform Primary Experiment Prepare_Groups->Perform_Experiment Measure_Endpoint Measure Primary Endpoint Perform_Experiment->Measure_Endpoint Compare_1_4 Compare Group 1 vs. 4 (Baseline Fungizone Effect) Measure_Endpoint->Compare_1_4 Compare_3_5 Compare Group 3 vs. 5 (Drug-Fungizone Interaction) Measure_Endpoint->Compare_3_5 Compare_23_45 Compare (G3-G2) vs. (G5-G4) (Consistency of Drug Effect) Measure_Endpoint->Compare_23_45

Caption: A workflow for validating experimental results.

Conclusion

While Fungizone is an effective tool for preventing fungal contamination in cell cultures, its potential for off-target effects necessitates a careful and systematic approach to validating experimental results. By determining the optimal non-cytotoxic concentration and employing appropriate control groups, researchers can minimize the risk of data misinterpretation. Furthermore, considering alternatives with better safety profiles, such as echinocandins or newer lipid formulations of Amphotericin B, may be advantageous for sensitive experimental systems. Ultimately, a thorough understanding of the tools used to maintain cell culture integrity is crucial for producing robust and reliable scientific data.

References

Navigating the Maze: A Guide to Fungizone's Interference in Experimental Assays and a Comparison of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The presence of antifungal agents in cell culture, while often necessary, can introduce a significant variable that may interfere with a wide range of assays. This guide provides a comprehensive comparison of the commonly used antifungal agent Fungizone® (Amphotericin B deoxycholate) and its alternatives, highlighting their potential for assay interference and providing supporting experimental data to aid in the selection of the most appropriate compound for your research needs.

Fungizone, a brand name for a formulation of amphotericin B, is a potent antifungal agent frequently used to prevent or eliminate fungal contamination in cell cultures. However, its utility is often shadowed by its propensity to interfere with various experimental assays, leading to unreliable and misleading results. Understanding these interferences and exploring suitable alternatives is crucial for maintaining the accuracy and reproducibility of scientific research.

Fungizone's Interference Profile: A Multifaceted Challenge

Fungizone's interference stems from its intrinsic properties and its effects on cellular processes. The primary active component, amphotericin B, is a polyene macrolide that binds to ergosterol (B1671047) in fungal cell membranes, creating pores and leading to cell death. However, it can also interact with cholesterol in mammalian cell membranes, causing cytotoxicity and other off-target effects.

Autofluorescence: A Major Hurdle in Fluorescence-Based Assays

One of the most significant challenges with Fungizone is its intrinsic fluorescence, or autofluorescence. This property can lead to high background signals and mask the true signal from fluorescent probes used in a variety of assays, including:

  • Flow cytometry: Autofluorescence can interfere with the detection of fluorescently labeled antibodies or proteins, making it difficult to accurately quantify cell populations or protein expression.

  • Fluorescence microscopy: The inherent fluorescence of Fungizone can obscure the visualization of specific cellular structures or molecules labeled with fluorophores.

  • Fluorescence-based viability and cytotoxicity assays: Assays that rely on fluorescent reporters to measure cell health can be skewed by Fungizone's background fluorescence.

Interference with Reporter Gene Assays

Reporter gene assays, particularly those employing luciferase, are widely used to study gene expression and signaling pathways. Fungizone has been shown to interfere with these assays. For instance, in a study using a Gaussia princeps luciferase reporter in Candida albicans, treatment with amphotericin B significantly reduced luciferase activity, which could be misinterpreted as a specific effect on the promoter of interest rather than a direct or indirect effect on the reporter system itself[1].

Other Potential Interferences

Beyond fluorescence and reporter assays, Fungizone's cytotoxicity can confound the interpretation of any assay that measures cellular function. It can also interfere with certain biochemical assays. For example, the liposomal formulation of amphotericin B has been reported to interfere with phosphorus assays, leading to pseudo-hyperphosphatemia.

A Comparative Look at Alternatives

Several alternatives to Fungizone are available, each with its own set of advantages and potential for assay interference. The choice of an alternative should be guided by the specific requirements of the cell line and the assays being performed.

Antifungal AgentMechanism of ActionKnown Assay Interferences
Fungizone® (Amphotericin B deoxycholate) Binds to ergosterol in fungal membranes, creating pores.Autofluorescence, interference with luciferase reporter assays, cytotoxicity affecting various cell-based assays.
Liposomal Amphotericin B (e.g., AmBisome®) Encapsulates amphotericin B in a lipid bilayer, reducing toxicity.Less cytotoxic than deoxycholate formulation, but can still interfere with phosphorus assays.
Nystatin A polyene macrolide similar to amphotericin B, binds to ergosterol.Has a characteristic UV absorption spectrum with peaks around 292 nm, 304 nm, and 320 nm, which could interfere with spectrophotometric assays in this range[2][3][4].
Caspofungin An echinocandin that inhibits β-(1,3)-D-glucan synthesis in the fungal cell wall.May affect signaling pathways, particularly those related to cell wall integrity and stress responses (e.g., MAPK pathway), which could be a confounding factor in studies of these pathways[1][5].
Voriconazole (B182144) A triazole that inhibits ergosterol synthesis.Can interfere with HPLC-based assays due to overlapping retention times with other compounds[6]. Some collection tubes may cause false positive results in voriconazole level measurements[7].

Quantitative Comparison of Cytotoxicity

The cytotoxicity of antifungal agents is a critical consideration, as it can directly impact the viability of the host cells and confound experimental results. The following table summarizes comparative cytotoxicity data for Fungizone and its alternatives.

Antifungal AgentCell Line(s)AssayKey FindingsReference
Fungizone™ vs. Ambisome™ THP1 (monocytic cells)MTS & LDHFungizone™ and Ambisome™ showed cytotoxicity at 500 μg/L.[8][9]
Fungizone™ vs. iCo-009 & iCo-010 (novel formulations) 293T (human kidney cells)MTSNo cytotoxicity observed for any formulation.[8][9]
Fungizone™ vs. iCo-009 & iCo-010 THP1 (monocytic cells)MTS & LDHNo cytotoxicity observed for the novel formulations, unlike Fungizone™ and Ambisome™.[8][9]
Nystatin vs. Novel Nystatin Derivatives Human keratinocyte cellsBroth microdilutionNystatin A1 was markedly more toxic than its novel derivatives.[10]
Voriconazole vs. Amphotericin B Aspergillus fumigatus hyphaeKill-curve & Tetrazolium reductionVoriconazole showed superior fungicidal activity compared to amphotericin B.[11]

Experimental Protocols

To assist researchers in evaluating the potential for assay interference, detailed protocols for key experiments are provided below.

MTT Cell Viability Assay

This colorimetric assay is a common method for assessing cell viability.

Methodology:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the antifungal agent (Fungizone or an alternative) for the desired duration. Include untreated control wells.

  • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL[12][13].

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[14].

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Caspase-3 Activity Assay

This assay is used to measure the activity of caspase-3, a key effector caspase in apoptosis.

Methodology:

  • Seed and treat cells with the antifungal agents as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).

  • After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays)[15][16].

  • Measure the signal (absorbance at 405 nm for pNA or fluorescence at an excitation/emission of ~380/460 nm for AMC) using a microplate reader[15]. The signal is proportional to the caspase-3 activity.

NF-κB Luciferase Reporter Assay

This assay is used to measure the activity of the NF-κB signaling pathway.

Methodology:

  • Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

  • After transfection, treat the cells with the antifungal agents and/or a known activator of the NF-κB pathway (e.g., TNF-α).

  • Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit[3][5][17].

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological pathways that can be affected by antifungal agents, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_plate 96-Well Plate Seed Cells Seed cells and allow to adhere overnight Treat with Antifungal Treat with Fungizone or alternative Seed Cells->Treat with Antifungal Add MTT Add MTT solution (0.5 mg/mL final) Treat with Antifungal->Add MTT Incubate Incubate for 2-4 hours at 37°C Add MTT->Incubate Add Solubilizer Add solubilization solution (e.g., DMSO) Incubate->Add Solubilizer Read Absorbance Measure absorbance at 570 nm Add Solubilizer->Read Absorbance

Caption: Workflow for the MTT cell viability assay.

NF_kB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway cluster_interference Potential Interference by Antifungals Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IκB IKK Complex->IkB NF-kB NF-κB (p50/p65) IKK Complex->NF-kB Phosphorylates IκB, leading to its degradation and release of NF-κB IkB->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation Gene Expression Target Gene Expression Nucleus->Gene Expression Binds to DNA Antifungal Antifungal Agent Antifungal->IKK Complex Direct inhibition? Antifungal->NF-kB Affecting translocation?

Caption: Simplified NF-κB signaling pathway and potential points of interference.

Recommendations for Researchers

Given the potential for assay interference, the following recommendations are provided to help ensure the accuracy and reliability of your experimental data:

  • Choose the right antifungal for your assay: If you are conducting fluorescence-based assays, avoid using Fungizone due to its autofluorescence. Consider alternatives like Caspofungin or Voriconazole, but be mindful of their potential effects on specific signaling pathways.

  • Perform validation experiments: Before initiating a large-scale experiment, it is crucial to validate that the chosen antifungal agent does not interfere with your specific assay. This can be done by running control experiments with the antifungal alone (in the absence of cells or your analyte of interest) to assess for any background signal or direct inhibition of assay components.

  • Use the lowest effective concentration: To minimize off-target effects and potential interference, use the lowest concentration of the antifungal agent that is effective in preventing contamination.

  • Consider antifungal-free controls: Whenever possible, include a control group that is cultured in the absence of any antifungal agent to provide a baseline for your assays.

  • Consult the literature: Before using any antifungal agent, review the literature for any known interferences with the assays you plan to perform.

By carefully considering the potential for assay interference and selecting the appropriate antifungal agent and controls, researchers can enhance the quality and reliability of their experimental findings. This guide serves as a starting point for making informed decisions to navigate the complexities of using antifungal agents in cell culture-based research.

References

A Comparative Analysis: The Superiority of Lipid-Based Formulations Over Conventional Amphotericin B (Fungizone®)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B has long been the gold standard for treating severe systemic fungal infections due to its broad spectrum of activity. However, its clinical utility is often hampered by significant toxicities, most notably nephrotoxicity. The development of lipid-based formulations of amphotericin B has marked a pivotal advancement in antifungal therapy, aiming to preserve the potent efficacy of the parent drug while mitigating its adverse effects. This guide provides an in-depth comparison of these lipid formulations—liposomal amphotericin B (AmBisome®), amphotericin B lipid complex (Abelcet®), and amphotericin B colloidal dispersion (Amphocil®/Amphotec®)—with the conventional deoxycholate formulation, Fungizone®.

Mechanism of Action and Rationale for Lipid Formulations

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary component of fungal cell membranes. This binding disrupts the membrane's integrity by forming pores, leading to leakage of intracellular ions and ultimately, cell death.[1] Unfortunately, amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the underlying cause of its toxicity.[2]

Lipid formulations encapsulate or complex amphotericin B within lipid structures. This alters the drug's pharmacokinetic profile, leading to higher concentrations at the site of infection and reduced exposure of the kidneys to free, unbound drug, thereby decreasing the risk of nephrotoxicity.[3]

Comparative Efficacy

Lipid-based formulations have consistently demonstrated comparable or superior efficacy to Fungizone® in various preclinical and clinical settings.

Preclinical Studies

In a murine model of systemic cryptococcosis, both AmBisome® and Amphocil® were found to be more effective than Fungizone® at higher, well-tolerated doses.[4][5] Specifically, 5 or 10 mg/kg of AmBisome® or Amphocil® resulted in significantly better outcomes than 1 mg/kg of Fungizone®.[4][5] In a murine model of disseminated aspergillosis, AmBisome® at its maximum tolerated dose (10 mg/kg) showed greater efficacy than Fungizone® at its maximum tolerated dose (1 mg/kg). In a murine model of disseminated candidiasis, high-dose AmBisome® (7 mg/kg/day) was effective in significantly reducing the fungal burden in the kidneys and other organs of leucopenic mice and preventing relapse, a feat not achieved by Fungizone® at its tolerated dose.[6]

Clinical Studies

In clinical trials involving febrile neutropenic patients, lipid formulations of amphotericin B have shown similar efficacy to Fungizone® but with a significantly better safety profile.

Comparative Toxicity

The primary advantage of lipid-based formulations lies in their reduced toxicity profile, particularly nephrotoxicity.

Nephrotoxicity

Numerous studies have confirmed that lipid formulations are significantly less nephrotoxic than Fungizone®. In a retrospective study of 431 patients, the frequency of severe nephrotoxicity was 11.5% for Fungizone®, compared to 2.4% for AmBisome® and 7.2% for Abelcet®.[7] Another study reported an overall nephrotoxicity rate of 28.6% in patients treated with liposomal amphotericin B, compared to over 65% in those who received Fungizone®.[8] The reduced nephrotoxicity is attributed to lower concentrations of amphotericin B in the kidneys.[9]

Infusion-Related Reactions

Infusion-related reactions, such as fever and chills, are common with Fungizone®. While still possible with lipid formulations, their incidence and severity are generally reduced, particularly with AmBisome®.

Lethal Dose (LD50)

Preclinical studies in mice have demonstrated a significantly higher LD50 for lipid-based formulations compared to Fungizone®, indicating a wider safety margin. For instance, the LD50 of AmBisome® in mice is greater than 100 mg/kg, whereas for Fungizone®, it is considerably lower.[10]

Pharmacokinetic Profile

The pharmacokinetic properties of lipid-based formulations differ significantly from Fungizone® and among themselves. Generally, lipid formulations exhibit a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC), with a lower volume of distribution, indicating that more of the drug remains in circulation and is targeted to tissues of the reticuloendothelial system where fungal infections often reside.[11]

Data Presentation

Table 1: Comparative Efficacy in Preclinical Models
FormulationFungal Infection ModelAnimal ModelDosageOutcomeReference
Fungizone® Systemic CryptococcosisMouse1 mg/kg50-80% mortality[5]
AmBisome® Systemic CryptococcosisMouse5 or 10 mg/kg100% survival[5]
Amphocil® Systemic CryptococcosisMouse5 or 10 mg/kg100% survival[5]
Abelcet® Systemic CryptococcosisMouse10 mg/kg90% survival[5]
Fungizone® Disseminated AspergillosisMouse1 mg/kg (MTD)Less effective than high-dose AmBisome®
AmBisome® Disseminated AspergillosisMouse10 mg/kg (MTD)Superior efficacy to Fungizone®
Fungizone® Systemic CandidiasisLeucopenic Mouse0.3 mg/kg/dayNo reduction in kidney CFU, relapse of infection[6]
AmBisome® Systemic CandidiasisLeucopenic Mouse7 mg/kg/daySignificant reduction in kidney CFU, no relapse[6]

CFU: Colony-Forming Units; MTD: Maximum Tolerated Dose

Table 2: Comparative Toxicity
FormulationParameterValueAnimal Model/Study PopulationReference
Fungizone® Severe Nephrotoxicity11.5%236 patients[7]
AmBisome® Severe Nephrotoxicity2.4%105 patients[7]
Abelcet® Severe Nephrotoxicity7.2%90 patients[7]
Fungizone® Overall Nephrotoxicity>65%Clinical study patients[8]
AmBisome® Overall Nephrotoxicity28.6%Clinical study patients[8]
Fungizone® LD50~2-4 mg/kg (intravenous)Mouse
AmBisome® LD50>100 mg/kg (intravenous)Mouse[10]

Experimental Protocols

Murine Model of Disseminated Candidiasis
  • Animal Model: Immunocompetent or leucopenic mice (e.g., rendered neutropenic with cyclophosphamide).[12][13]

  • Infection: Intravenous injection of a standardized inoculum of Candida albicans (e.g., 10^5 to 10^6 CFU) via the lateral tail vein.[12]

  • Treatment: Initiation of antifungal therapy at a specified time post-infection (e.g., 2 hours). Administration of Fungizone® or lipid-based formulations at various doses and schedules (e.g., once daily for 5-7 days).[12][14]

  • Endpoints:

    • Survival: Monitoring and recording of survival over a defined period (e.g., 30 days).[14]

    • Fungal Burden: At the end of the treatment period, animals are euthanized, and kidneys are aseptically removed, homogenized, and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.[12]

In Vitro Nephrotoxicity Assay
  • Cell Line: Porcine renal proximal tubular epithelial cell line (LLC-PK1) or Madin-Darby canine kidney (MDCK) cells.[15][16]

  • Treatment: Cells are cultured to confluence and then exposed to various concentrations of Fungizone® or lipid-based formulations for a defined period (e.g., 24 hours).[16]

  • Endpoints:

    • Cell Viability: Assessed using methods such as the MTT assay, which measures mitochondrial enzyme activity.[16]

    • Cell Injury: Measured by the leakage of lactate (B86563) dehydrogenase (LDH) into the culture medium.[15]

    • Apoptosis: Detected by methods such as TUNEL staining or measurement of caspase activity.[17]

Mandatory Visualization

AmphotericinB_Nephrotoxicity_Pathway Amphotericin B-Induced Nephrotoxicity Signaling Pathway AmB Amphotericin B (Fungizone) Pore Pore Formation in Renal Tubular Cell Membrane (Cholesterol Binding) AmB->Pore Direct Interaction Na_Influx Na+ Influx Pore->Na_Influx MAPK MAP Kinase Activation (p38, JNK, MEK1/2) Na_Influx->MAPK Ca_Elevation Intracellular Ca2+ Elevation Na_Influx->Ca_Elevation Cell_Injury Renal Tubular Cell Injury MAPK->Cell_Injury Ca_Elevation->Cell_Injury Apoptosis Apoptosis Cell_Injury->Apoptosis Lipid_AmB Lipid-Based Amphotericin B Reduced_Pore Reduced Pore Formation Lipid_AmB->Reduced_Pore Reduced_Pore->Cell_Injury Inhibition Preclinical_Efficacy_Workflow Workflow for Preclinical Efficacy Assessment of Amphotericin B Formulations Animal_Model Animal Model Selection (e.g., Immunocompromised Mouse) Infection Induction of Systemic Fungal Infection (e.g., Intravenous C. albicans) Animal_Model->Infection Treatment_Groups Randomization into Treatment Groups: - Fungizone - Lipid-Based Formulations - Vehicle Control Infection->Treatment_Groups Dosing Drug Administration (Defined Dose and Schedule) Treatment_Groups->Dosing Monitoring Monitoring of Clinical Signs and Survival Dosing->Monitoring Endpoint_Analysis Endpoint Analysis: - Survival Curves - Fungal Burden in Target Organs (Kidney) Monitoring->Endpoint_Analysis Data_Comparison Statistical Comparison of Efficacy Between Formulations Endpoint_Analysis->Data_Comparison

References

A Comparative Statistical Analysis of Antifungal Efficacy: Fungizone® vs. Newer Generation Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is continually evolving, presenting researchers and clinicians with a growing armamentarium against life-threatening fungal infections.[1] For decades, Fungizone® (Amphotericin B deoxycholate), a polyene antibiotic, has been a cornerstone of antifungal therapy, valued for its broad spectrum of activity.[2][3] However, the emergence of newer antifungal agents, notably the azoles and echinocandins, necessitates a thorough comparative analysis to guide research and clinical decision-making.[4][5] This guide provides an objective comparison of the in vitro efficacy of Fungizone® against select newer generation test compounds, supported by experimental data and detailed methodologies.

Mechanism of Action: A Fundamental Divergence

The antifungal activity of these compounds stems from their distinct molecular targets within the fungal cell. Fungizone® exerts its fungicidal effect by binding to ergosterol (B1671047), a primary component of the fungal cell membrane.[3] This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.[1][2] In contrast, azole antifungals inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol.[3][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, disrupting membrane function and inhibiting fungal growth.[4]

Antifungal Mechanisms cluster_0 Fungizone (Amphotericin B) cluster_1 Azole Antifungals Fungizone Fungizone Ergosterol Ergosterol in Fungal Membrane Fungizone->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death Azoles Azoles Enzyme Lanosterol 14α-demethylase (CYP51/ERG11) Azoles->Enzyme Inhibits Ergosterol_Synth Ergosterol Synthesis Enzyme->Ergosterol_Synth Catalyzes ToxicSterol Toxic Sterol Accumulation Enzyme->ToxicSterol Blockage leads to Lanosterol Lanosterol Lanosterol->Ergosterol_Synth MembraneDisruption Membrane Disruption Ergosterol_Synth->MembraneDisruption Depletion leads to ToxicSterol->MembraneDisruption GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Figure 1. Mechanisms of Action: Fungizone® vs. Azoles.

In Vitro Susceptibility: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a key in vitro metric for assessing an antifungal agent's potency. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for Fungizone® and several newer azoles against clinically significant fungal pathogens.[4] It is important to note that MIC values can vary based on the testing methodology (e.g., CLSI vs. EUCAST) and the specific isolates tested.[4]

FungusAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus Amphotericin B0.25 - 212
Isavuconazole0.25 - 211
Posaconazole0.03 - 0.50.1250.25
Voriconazole0.125 - 10.250.5
Candida albicans Amphotericin B0.125 - 10.51
Isavuconazole≤0.008 - 0.250.0150.03
Posaconazole≤0.008 - 0.250.0150.03
Voriconazole≤0.008 - 0.1250.0150.03
Mucorales Amphotericin B0.125 - 20.51
Isavuconazole0.5 - >82>8
Posaconazole0.125 - >160.58
Voriconazole>8>8>8
Data compiled from multiple sources.[4]

In addition to azoles, echinocandins represent another major class of newer antifungal agents. The in vitro activities of an echinocandin (LY303,366) and itraconazole (B105839) were compared to amphotericin B against 60 Aspergillus isolates.[6]

Antifungal AgentMIC/MEC Range (mg/liter)Geometric Mean MIC/MEC (mg/liter)
LY303,366 (in AM3)0.0018 to >0.50.0039
LY303,366 (in CAS)0.0018 to >0.50.008
Itraconazole0.125 to >160.7
Amphotericin B0.25 to 161.78
Data from a study on Aspergillus spp.[6]

Experimental Protocols

Standardized methodologies are crucial for the reproducibility and comparability of in vitro antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the primary standards.[4][7]

Broth Microdilution Method (CLSI M27-A4)

This method is a reference standard for determining the MIC of antifungal agents against yeasts.[8]

  • Inoculum Preparation:

    • Yeast isolates are subcultured on Sabouraud Dextrose Agar at 37°C for 48 hours to ensure purity and viability.[8]

    • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]

  • Antifungal Agent Preparation:

    • Stock solutions of the antifungal agents are prepared according to the manufacturer's instructions.

    • Serial two-fold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.[10]

  • Incubation:

    • The microtiter plates are inoculated with the yeast suspension and incubated at 35°C for 24-48 hours.[8]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control well.[11] The reading can be done visually or using a spectrophotometer.[12]

Broth Microdilution Workflow start Start subculture Subculture Yeast on Sabouraud Dextrose Agar start->subculture prepare_inoculum Prepare Inoculum (0.5 McFarland) subculture->prepare_inoculum dilute_inoculum Dilute Inoculum in RPMI 1640 prepare_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prepare_antifungal Prepare Serial Dilutions of Antifungal Agent prepare_antifungal->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

References

Safety Operating Guide

Safe Disposal of Fungizone® (Amphotericin B) Intravenous

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Laboratory and Clinical Professionals

Fungizone® (amphotericin B) is a potent antifungal agent reserved for treating progressive and potentially life-threatening fungal infections.[1][2] Due to its inherent toxicity and classification as a hazardous drug, stringent procedures must be followed for its handling and disposal to ensure the safety of healthcare personnel and the environment.[3] Improper disposal can lead to personal exposure and environmental contamination.[4]

This document provides a comprehensive, step-by-step guide for the safe disposal of intravenous Fungizone®, in line with established safety protocols and regulatory standards.

Hazard Identification and Classification

Amphotericin B is recognized as a hazardous substance. All personnel handling this drug must be aware of its potential risks. The Safety Data Sheet (SDS) outlines several key hazards associated with the compound.

Hazard ClassificationDescriptionPrecautionary Statements
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[5]Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Get medical advice/attention if you feel unwell.[5]
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves, protective clothing, eye protection and face protection.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Tract Irritation May cause respiratory irritation.[3]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[3]
Regulatory Compliance

The disposal of Fungizone® and materials contaminated with it must comply with all applicable federal, state, and local regulations for hazardous pharmaceutical waste.[6][7] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] All personnel involved in the disposal process must be trained on these requirements.

Standard Operating Protocol: Fungizone® IV Disposal

This protocol details the necessary steps for safely disposing of unused Fungizone® powder, reconstituted solutions, and contaminated materials.

Required Personal Protective Equipment (PPE)

To prevent personal contact, including inhalation, appropriate PPE must be worn at all times when handling Fungizone® for disposal.[3]

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Gown: A disposable gown is required. Contaminated clothing should be removed and washed before reuse.[3]

  • Eye Protection: Use safety glasses or goggles.[3]

  • Respiratory Protection: A dust respirator is necessary when handling the lyophilized powder to avoid inhalation.[3]

Waste Segregation and Containment

Proper segregation is critical. Do not mix Fungizone® waste with non-hazardous materials.

  • Unused or Expired Vials: These are considered bulk hazardous drug waste. They must be placed in a designated, leak-proof, and clearly labeled hazardous waste container. These are typically black containers.[4]

  • Unused Reconstituted or Infusion Solutions: Any remaining solution must be discarded as hazardous pharmaceutical waste.[1][2][9] Do not discharge into drains or sewers.[10] The liquid should be placed in a designated hazardous waste container.

  • Trace-Contaminated Materials: Items such as empty vials, syringes, needles, IV bags, tubing, gloves, gowns, and preparation pads are considered trace-contaminated waste.[7] These items should be placed in a dedicated, sealable container, clearly labeled for "Chemotherapy Waste" or "Hazardous Drug Waste" destined for incineration.

  • Sharps: All contaminated sharps (needles, etc.) must be placed in a puncture-resistant sharps container specifically designated for hazardous drug waste. These containers should not be autoclaved, as this can aerosolize drug residues.[11]

Disposal Procedure
  • Preparation: Work in a designated area, such as a biological safety cabinet or compounding aseptic containment isolator, to minimize exposure.[7]

  • Containment: Place all waste categories into their appropriate, color-coded, and labeled containers as described above. Ensure all containers are securely sealed to prevent leakage or spills.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" in accordance with EPA, DOT, and local regulations.[8]

  • Storage: Store sealed waste containers in a secure, designated area away from patient care activities, awaiting pickup.

  • Final Disposal: All Fungizone® waste must be disposed of through a licensed hazardous waste management contractor.[5] The required method of disposal for hazardous pharmaceutical waste is typically incineration at a permitted facility.[4]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure.

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Secure the Area: Control access to the spill location.

  • Don PPE: Wear the full PPE ensemble described above.

  • Manage the Spill:

    • For Dry Powder Spills: Use dry cleanup procedures.[3] Gently cover the spill with absorbent pads. DO NOT generate dust.[3] Sweep or vacuum up the material with equipment designed for hazardous dust (e.g., HEPA-filtered vacuum) and place it in a designated hazardous waste container.[3]

    • For Liquid Spills: Cover the spill with absorbent pads. Collect the saturated materials and place them into a designated hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with large amounts of water.[3]

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Quantitative Data: Stability and Storage of Fungizone® IV

The stability of Fungizone® after reconstitution dictates its shelf-life. Any material remaining after these periods must be discarded.[2][9]

Preparation StageStorage TemperatureMaximum DurationLight Protection
Unreconstituted Powder Refrigerator (2-8 °C)Per Expiration DateRequired[6][9]
Reconstituted Concentrate (5 mg/mL) Room Temperature24 HoursRequired[1][2][12]
Refrigerator (2-8 °C)1 WeekRequired[1][2][12]
Prepared Infusion Solution (≤0.1 mg/mL) Room TemperatureMust be used promptlyRequired during administration[1][2][9][12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Fungizone® and related materials.

G cluster_prep Preparation & Handling cluster_disposal Disposal Pathway cluster_final Final Disposition start Fungizone® Material (Vial, Solution, Contaminated Item) is_unused Is the material unused bulk drug (e.g., expired vial, leftover solution)? start->is_unused bulk_waste Dispose in BLACK Hazardous Pharmaceutical Waste Container is_unused->bulk_waste  Yes is_sharp Is the item a contaminated sharp? is_unused->is_sharp No (Trace Contamination) end_point Collection by Licensed Hazardous Waste Vendor for Incineration bulk_waste->end_point trace_waste Dispose in YELLOW or PURPLE Trace Chemo/Hazardous Waste Container is_sharp->trace_waste No   sharps_waste Dispose in Puncture-Proof HAZARDOUS Sharps Container is_sharp->sharps_waste  Yes trace_waste->end_point sharps_waste->end_point

References

Essential Safety and Logistical Information for Handling Fungizone® (Amphotericin B) for Intravenous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Fungizone® (amphotericin B) is an essential antifungal agent, but it is also classified as a hazardous drug, necessitating strict adherence to safety protocols to minimize exposure risk. This guide provides comprehensive, step-by-step instructions for the safe handling, administration, and disposal of Fungizone® for intravenous use, ensuring the safety of laboratory and clinical personnel.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and a critical barrier against exposure to hazardous drugs like Fungizone®. All personnel involved in the handling of this substance must be trained in the correct procedures for donning and doffing PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested gloves (meeting ASTM D6978 standard). Powder-free nitrile or neoprene gloves are recommended.Reduces the risk of contamination during handling and administration. The ASTM D6978 standard ensures gloves have been tested for resistance to permeation by chemotherapy and other hazardous drugs.
Gowns Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Protects the wearer's skin and clothing from contamination. Gowns should be resistant to penetration by liquids.
Eye Protection Safety glasses with side shields, goggles, or a face shield.Protects the eyes from splashes or aerosols that may be generated during reconstitution and administration.
Respiratory Protection A NIOSH-certified N95 or higher respirator should be used when there is a risk of aerosolization, such as during the initial reconstitution of the powder.Minimizes the risk of inhaling aerosolized drug particles.

Experimental Protocol: Reconstitution and Administration of Fungizone® IV

This protocol outlines the essential steps for the safe preparation and administration of Fungizone® for intravenous infusion. All procedures should be performed in a designated area, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize environmental contamination.

Materials:

  • Vial of Fungizone® (50 mg amphotericin B)

  • Sterile Water for Injection, USP (10 mL)

  • 5% Dextrose Injection, USP

  • Sterile syringes and needles

  • Sterile, disposable, chemotherapy-rated gloves (2 pairs)

  • Disposable, low-permeability gown

  • Safety glasses or face shield

  • N95 respirator

  • Sharps container

  • Hazardous drug waste container

Procedure:

  • Preparation of Work Area:

    • Ensure the biological safety cabinet or containment isolator is clean and operating correctly.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.

    • Assemble all necessary materials.

  • Reconstitution of Fungizone®:

    • Using a sterile syringe, draw 10 mL of Sterile Water for Injection, USP.

    • Inject the sterile water into the vial of Fungizone®.

    • Shake the vial immediately and vigorously until the solution is clear. The resulting concentration will be 5 mg/mL of amphotericin B.

  • Dilution for Infusion:

    • The reconstituted Fungizone® must be further diluted in 5% Dextrose Injection, USP, to a final concentration of 0.1 mg/mL. Saline solutions should not be used as they may cause precipitation.

    • Calculate the required volume of the reconstituted solution based on the desired final dose.

    • Using a new sterile syringe, withdraw the calculated volume of the reconstituted Fungizone®.

    • Inject the reconstituted solution into the appropriate volume of 5% Dextrose Injection, USP.

    • Gently agitate the infusion bag or bottle to ensure thorough mixing.

  • Administration:

    • The final infusion solution should be protected from light during administration.

    • Administer via slow intravenous infusion, typically over 2 to 6 hours.

    • An in-line membrane filter with a mean pore diameter of not less than 1.0 micron may be used.

Operational and Disposal Plan

A comprehensive plan for the handling and disposal of Fungizone® and associated materials is crucial to prevent contamination and ensure safety.

Spill Management:

  • In case of a spill, immediately alert others in the area.

  • Wear full PPE, including a respirator.

  • Contain the spill using a spill kit designed for hazardous drugs.

  • Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.

  • All materials used for cleaning the spill should be disposed of as hazardous waste.

Disposal:

All materials that come into contact with Fungizone® are considered hazardous waste and must be disposed of accordingly. This includes:

Waste StreamDisposal Container
Unused or expired Fungizone® vialsHazardous chemical waste container (often yellow)
Syringes and needlesPuncture-resistant sharps container specifically for hazardous drug waste
Used gloves, gowns, and other contaminated PPEHazardous waste bag (yellow)
Contaminated absorbent pads and cleaning materialsHazardous waste bag (yellow)
Empty vials and infusion bagsHazardous waste container (yellow)

All hazardous waste must be handled and disposed of in accordance with institutional, local, and national regulations. Consult your institution's environmental health and safety department for specific guidelines.

Mandatory Visualizations

Fungizone_Handling_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution & Dilution cluster_admin Administration cluster_disposal Disposal Don_PPE Don Full PPE: - Double Gloves - Gown - Eye Protection - Respirator Prepare_BSC Prepare Biological Safety Cabinet Don_PPE->Prepare_BSC Reconstitute Reconstitute Fungizone® with Sterile Water Prepare_BSC->Reconstitute Dilute Dilute in 5% Dextrose to final concentration Reconstitute->Dilute Administer Administer via Slow Intravenous Infusion Dilute->Administer Doff_PPE Doff PPE Correctly Administer->Doff_PPE Dispose_Waste Dispose of all materials as hazardous waste Doff_PPE->Dispose_Waste

Caption: Workflow for the safe handling of Fungizone® IV.

This comprehensive guide is intended to provide essential safety and logistical information for handling Fungizone® for intravenous use. By adhering to these procedures, researchers, scientists, and drug development professionals can minimize the risks associated with this hazardous drug and ensure a safe working environment. Always consult your institution's specific safety protocols and guidelines.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.